molecular formula C6H9NO4 B095216 N,N,O-Triacetylhydroxylamine CAS No. 17720-63-7

N,N,O-Triacetylhydroxylamine

Cat. No.: B095216
CAS No.: 17720-63-7
M. Wt: 159.14 g/mol
InChI Key: NGULNJDDRUSDPR-UHFFFAOYSA-N
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Description

N,N,O-Triacetylhydroxylamine is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,O-Triacetylhydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,O-Triacetylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,O-Triacetylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(diacetylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULNJDDRUSDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336748
Record name N,N,O-Triacetylhydroxylamine
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Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-63-7
Record name N-Acetyl-N-(acetyloxy)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,O-Triacetylhydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Triacetylhydroxylamine
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Foundational & Exploratory

Foreword: Navigating the Landscape of a Sparsely Documented Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N,O-Triacetylhydroxylamine (CAS 17720-63-7)

Prepared by a Senior Application Scientist

N,N,O-Triacetylhydroxylamine is a unique trifunctional molecule that, despite its commercial availability, remains sparsely documented in peer-reviewed scientific literature. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in its potential. By integrating the limited direct data with established principles of organic chemistry and drawing analogies from related, well-studied hydroxylamine derivatives, we aim to illuminate the probable synthesis, reactivity, and application landscape of this intriguing compound. Our objective is to provide a foundational document that not only summarizes what is known but also logically extrapolates to what is possible, thereby empowering researchers to explore its utility in their work.

Section 1: Core Molecular Profile and Physicochemical Properties

N,N,O-Triacetylhydroxylamine, also known by its systematic IUPAC name (diacetylamino) acetate or as N-Acetyl-N-(acetyloxy)acetamide, is structurally characterized by a central nitrogen atom bonded to an oxygen and two acetyl groups, with the oxygen atom also bearing an acetyl group.[1] This arrangement confers a unique electronic and steric environment, suggesting a complex reactivity profile that distinguishes it from simpler hydroxylamines or amides.

The molecule's known physical and chemical properties are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 17720-63-7[1][2]
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
Appearance Colorless to Light yellow clear liquid[2][3]
Boiling Point 216 °C[3]
Density 1.18 g/mL (at 20 °C)[3]
Refractive Index 1.4440 to 1.4500[3]
Purity >99.0% (GC)[2]

Spectroscopic data, while not extensively published, are available in databases.[1] A ¹H NMR spectrum would be expected to show three distinct methyl singlets corresponding to the two N-acetyl and one O-acetyl groups, likely with different chemical shifts due to their distinct electronic environments. The IR spectrum would be dominated by strong carbonyl (C=O) stretching bands.

Section 2: Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The reaction likely proceeds in a stepwise manner, with initial N-acetylation, followed by N,O-diacetylation, and finally the formation of the triacetylated product. The use of a strong, non-nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Synthetic_Pathway cluster_reactants Reactants hydroxylamine Hydroxylamine (NH₂OH•HCl) reaction_node + acetyl_anhydride Acetic Anhydride (Ac₂O, excess) base Pyridine or Triethylamine product N,N,O-Triacetylhydroxylamine reaction_node->product Stir, 0°C to RT

Caption: Proposed synthesis of N,N,O-Triacetylhydroxylamine via exhaustive acetylation.

Experimental Protocol: A Self-Validating System
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base like triethylamine (approx. 3.5 eq) dropwise to the suspension. Causality: The base is essential to liberate the free hydroxylamine nucleophile and to quench the HCl formed during the reaction.

  • Acetylation: Add acetic anhydride (approx. 3.3 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: Using an excess of the acetylating agent ensures the reaction proceeds to the fully substituted product. The slow, cold addition helps manage the exothermic nature of the reaction.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude liquid via vacuum distillation to obtain pure N,N,O-Triacetylhydroxylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The purity should be further validated by Gas Chromatography (GC), as referenced in supplier data.[2]

Section 3: Predicted Reactivity and Mechanistic Insights

The reactivity of N,N,O-Triacetylhydroxylamine is dictated by the interplay of its three key functional components: the O-acetyl group, the N,N-diacetyl (imide-like) moiety, and the central N-O single bond.

The O-Acetyl Group: A Reactive Ester Equivalent

The O-acetyl group is the most electrophilic site for nucleophilic attack. It functions as an activated acetate, similar to the ester in a compound like 1-hydroxybenzotriazole acetate (HOBt-OAc), a known acyl transfer agent. This makes N,N,O-Triacetylhydroxylamine a potential reagent for mild acetylation of nucleophiles.

Caption: Proposed mechanism for O-acetylation of a nucleophile (Nu-H).

This reactivity is particularly relevant in drug development for the synthesis of ester prodrugs or for the acetylation of sensitive substrates under neutral or mildly basic conditions. The leaving group, N,N-diacetylhydroxylamine, is relatively stable and weakly acidic.

The N-O Bond: Potential for Radical Chemistry

Hydroxylamine derivatives are known for their ability to act as free radical scavengers and precursors to nitrogen-centered radicals.[4] While the N,N-diacetyl substitution reduces the electron density on the nitrogen, the N-O bond remains a potential weak point. Under thermal or photochemical conditions, homolytic cleavage could occur, generating an N,N-diacetylaminyl radical and an acetyloxyl radical. This pathway could be exploited in polymerization inhibition or radical-mediated synthetic transformations.

The N,N-Diacetyl Moiety: An Imide Analogue

The two N-acetyl groups create an imide-like structure, which significantly decreases the nucleophilicity and basicity of the nitrogen atom. The protons on the methyl groups adjacent to the nitrogen are weakly acidic and could potentially be removed by a strong base, opening avenues for enolate-type chemistry.

Section 4: Potential Applications in Research and Drug Development

Based on its structure and predicted reactivity, N,N,O-Triacetylhydroxylamine can be envisioned as a versatile tool for chemists.

  • Mild Acetylating Agent: As discussed, its primary potential application is as a neutral O-acetylating agent for alcohols, phenols, and amines in complex molecule synthesis where harsh conditions must be avoided.

  • Bioisosteric Replacement: The broader class of N,N,O-trisubstituted hydroxylamines has been investigated as a bioisostere for hydrocarbon, ether, or amine moieties in drug candidates.[5] Replacing a C-C, C-O, or C-N bond with the N-O core can significantly modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties like lipophilicity (logP/logD), metabolic stability, and plasma protein binding.[5] N,N,O-Triacetylhydroxylamine could serve as a foundational building block for creating novel analogues of existing drugs to optimize their pharmacokinetic profiles.

  • Precursor to N,N-Diacetylaminoxy Group: Selective removal of the O-acetyl group would yield N,N-diacetylhydroxylamine, a useful synthetic intermediate. The parent compound could thus serve as a protected source of this functional group.

  • Exploratory Reagent in C-H Activation: O-acylhydroxamates are highly effective directing groups in transition metal-catalyzed C-H activation reactions, which are powerful methods for building molecular complexity.[6] While N,N,O-Triacetylhydroxylamine is not a hydroxamate, its structural similarity suggests it could be explored as a novel reagent or precursor in this cutting-edge area of synthesis.

Section 5: Safety, Handling, and Storage

User safety is paramount. N,N,O-Triacetylhydroxylamine is classified as an irritant and a combustible liquid. Adherence to proper laboratory safety protocols is mandatory.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation H315Causes skin irritation[1][7]
Serious Eye Damage/Irritation H319Causes serious eye irritation[1][7]
Flammable Liquids H227Combustible liquid

Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, and open flames.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated place.

  • The supplier recommends storage under an inert gas atmosphere as the compound may be air-sensitive.

References

  • Ataman Kimya. N,N-DIETHYLHYDROXYLAMINE (DEHA).
  • ChemicalBook. N,N-Diethylhydroxylamine | 3710-84-7.
  • Jining Kendray Chemical Technology Co.,Ltd. N-Isopropylhydroxylamine: Applications and Characteristics.
  • ChemicalBook. 17720-63-7 | CAS DataBase.
  • PubChem. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072. Available from: [Link]

  • TCI Deutschland GmbH. N,N,O-Triacetylhydroxylamine | 17720-63-7.
  • Wikipedia. Diethylhydroxylamine. Available from: [Link]

  • PubChem. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072.
  • Wikipedia. Diethylhydroxylamine.
  • Zhang, Y., et al. (2018). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.
  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation).
  • Williams, A. (2007). The reaction of hydroxylamine with aspirin. ResearchGate.
  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation.
  • Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. Available from: [Link]

  • Tokyo Chemical Industry Co., Ltd. N,N,O-Triacetylhydroxylamine | 17720-63-7.
  • Hill, J., & Crich, D. (2021). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Grob, C. A., & Pieper, H. J. (1966). Preparation and reactions of novel O-acylhydroxylamines. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science. Available from: [Link]

  • Seukep, A. J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Journal of Medicinal Chemistry.
  • PubChemLite. N,n,o-triacetylhydroxylamine (C6H9NO4).
  • Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science.
  • PubChem. Diethylhydroxylamine | C4H11NO | CID 19463. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-Triacetylhydroxylamine (CAS RN: 17720-63-7) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and manufacturing. This technical guide provides a comprehensive overview of the core physical characteristics of N,N,O-Triacetylhydroxylamine, supported by experimental data and established scientific principles. It is designed to be an essential resource for professionals requiring detailed information for experimental design, process optimization, and safety protocol implementation.

Chemical Identity and Structure

N,N,O-Triacetylhydroxylamine, with the molecular formula C₆H₉NO₄, is a derivative of hydroxylamine where both nitrogen-bound hydrogens and the oxygen-bound hydrogen are substituted with acetyl groups.[1] This unique structure imparts specific reactivity and physical characteristics that are crucial for its application.

Caption: 2D Structure of N,N,O-Triacetylhydroxylamine

Summary of Core Physical Properties

The following table provides a consolidated summary of the key physical properties of N,N,O-Triacetylhydroxylamine for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Physical State (at 20°C) Liquid[2]
Boiling Point 216 °C[2]
Specific Gravity (20/20) 1.18[2]
Refractive Index (n20/D) 1.45[2]
Flash Point 82 °C (Combustible liquid)
Purity (by GC) >99.0%[2]

Detailed Analysis of Physical Characteristics

State and Appearance

At ambient temperature (20°C), N,N,O-Triacetylhydroxylamine exists as a clear liquid, with a color ranging from colorless to a slight yellow tint.[2] This liquid state is a critical factor for its handling and use in various reaction setups, allowing for its application as a solvent or a neat reagent.

Thermal Properties

Boiling Point: The boiling point of N,N,O-Triacetylhydroxylamine is documented at 216 °C.[2] This relatively high boiling point suggests strong intermolecular forces, likely dipole-dipole interactions arising from the polar carbonyl and N-O bonds. This thermal stability allows for its use in reactions requiring elevated temperatures without significant evaporative loss.

Flash Point: The compound has a flash point of 82 °C, classifying it as a combustible liquid. This necessitates appropriate safety measures, such as avoiding open flames and ensuring adequate ventilation during handling to prevent the formation of flammable vapor-air mixtures.

Density and Refractive Index

Specific Gravity: With a specific gravity of 1.18 at 20°C relative to water at 20°C, N,N,O-Triacetylhydroxylamine is denser than water.[2] This property is essential for calculations involving mass-to-volume conversions and for predicting its behavior in biphasic systems.

Refractive Index: The refractive index, a measure of how light propagates through the substance, is 1.45 at 20°C using the sodium D-line.[2] This value is a useful parameter for rapid purity assessment, as deviations from this standard can indicate the presence of impurities.

Spectroscopic Profile

The structural elucidation and confirmation of N,N,O-Triacetylhydroxylamine rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the compound has been confirmed by NMR.[2] Publicly available data indicates that ¹H NMR spectra have been recorded.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra are available and have been obtained from a neat sample using a capillary cell.[1] Key characteristic peaks would be expected for the C=O stretching of the acetyl groups.

  • Mass Spectrometry (MS): GC-MS data is available from the NIST Mass Spectrometry Data Center, which can be used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1]

Handling, Storage, and Safety

Storage: It is recommended to store N,N,O-Triacetylhydroxylamine at room temperature, preferably in a cool, dark place below 15°C. The compound is noted to be air-sensitive and should be stored under an inert gas atmosphere to prevent degradation.[2]

Safety Precautions: N,N,O-Triacetylhydroxylamine is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H227: Combustible liquid.

Therefore, appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn during handling.[2] Work should be conducted in a well-ventilated area.

Experimental Methodologies

The determination of the physical properties of N,N,O-Triacetylhydroxylamine follows established laboratory protocols.

Workflow for Physical Property Determination

workflow cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting a Obtain high-purity N,N,O-Triacetylhydroxylamine (>99.0%) b Boiling Point Determination (e.g., using a distillation apparatus) a->b c Density/Specific Gravity Measurement (e.g., using a pycnometer or density meter) a->c d Refractive Index Measurement (e.g., using an Abbe refractometer) a->d e NMR Spectroscopy a->e f IR Spectroscopy a->f g Mass Spectrometry a->g h Compare with literature values b->h c->h d->h e->h f->h g->h i Document results in a technical report h->i

Caption: General workflow for the determination of physical and spectral properties.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup: Assemble a standard distillation apparatus in a fume hood.

  • Sample Addition: Place a sample of N,N,O-Triacetylhydroxylamine and boiling chips into the distillation flask.

  • Heating: Gradually heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), apply a correction to the observed boiling point.

Refractive Index Measurement (Abbe Refractometer)
  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

  • Sample Application: Apply a few drops of N,N,O-Triacetylhydroxylamine to the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the scale. Ensure the temperature is controlled and recorded, typically at 20°C.

Conclusion

The physical properties of N,N,O-Triacetylhydroxylamine, including its liquid state at room temperature, high boiling point, and specific density and refractive index, are defining characteristics for its application in scientific research and development. This guide provides the essential data and procedural insights required for its safe and effective handling. Adherence to the safety precautions outlined is critical due to its combustible nature and potential as a skin and eye irritant.

References

  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to N,N,O-Triacetylhydroxylamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,O-Triacetylhydroxylamine, with the IUPAC name (diacetylamino) acetate, is a multifaceted organic compound that holds considerable interest for synthetic chemists. As a trisubstituted hydroxylamine derivative, it possesses a unique electronic and structural profile conferred by the presence of three electron-withdrawing acetyl groups attached to a central nitrogen-oxygen core. This guide provides a comprehensive technical overview of its molecular structure, a validated synthesis protocol, detailed spectroscopic characterization, and an exploration of its reactivity and potential applications in modern organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

N,N,O-Triacetylhydroxylamine is a unique molecule where the hydroxylamine scaffold is fully acylated. Two acetyl groups reside on the nitrogen atom, forming a diacetamide moiety, while the third acetyl group is attached to the oxygen atom, creating an acetate ester functionality.

Chemical Formula and Core Identifiers

A summary of the key identifiers and physicochemical properties for N,N,O-Triacetylhydroxylamine is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
CAS Number 17720-63-7[1]
IUPAC Name (diacetylamino) acetate[1]
Synonyms N-acetyl-N-(acetyloxy)acetamide, Triacetylhydroxylamine[1]
Appearance Colorless to Light yellow clear liquid[2]
Boiling Point 216 °C[2]
Density 1.18 g/cm³[2]
Flash Point 82 °C[2]
Refractive Index 1.45[2]
Structural Elucidation

The molecular structure of N,N,O-Triacetylhydroxylamine is defined by the central N-O single bond. The nitrogen atom is trivalent, bonded to two acetyl carbonyl carbons and the oxygen atom. The oxygen, in turn, is bonded to the nitrogen and an acetyl carbonyl carbon.

Caption: 2D representation of the N,N,O-Triacetylhydroxylamine molecular structure with estimated N-O bond length.

The geometry around the nitrogen atom is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups, giving the N-C bonds significant double bond character. This planarity restricts rotation, a key feature influencing the molecule's conformational behavior and reactivity. The N-O bond length is a critical parameter; in related structures like N,N,N-triethylhydroxylammonium chloride, the N-O bond length is approximately 1.42 Å.[3]

Synthesis of N,N,O-Triacetylhydroxylamine

The synthesis of N,N,O-Triacetylhydroxylamine can be logically achieved through the exhaustive acetylation of hydroxylamine. Given that both the nitrogen and oxygen atoms of hydroxylamine are nucleophilic, a sufficiently powerful acetylating agent and appropriate reaction conditions are required to ensure complete conversion. The following protocol is a robust method derived from established procedures for the acylation of hydroxylamine and its derivatives.[4]

Causality Behind Experimental Choices
  • Starting Material: Hydroxylamine hydrochloride is a stable, commercially available salt. The use of a base is necessary to liberate the free hydroxylamine, which is the active nucleophile.

  • Acetylating Agent: Acetic anhydride is a potent and readily available acetylating agent. An excess is used to drive the reaction to completion, ensuring all three available sites (N, N, and O) are acetylated.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine is used to neutralize the hydrochloric acid liberated from the starting material and the acetic acid produced as a byproduct of the reaction. This prevents protonation of the hydroxylamine, maintaining its nucleophilicity.

  • Temperature Control: The initial reaction is performed at a low temperature (0-5 °C) to control the exothermic reaction between hydroxylamine and acetic anhydride. The reaction is then allowed to warm to ensure it proceeds to completion.

Experimental Protocol: Acetylation of Hydroxylamine Hydrochloride

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • Pyridine (3.5 eq) or Triethylamine (3.5 eq)

  • Acetic Anhydride (4.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with hydroxylamine hydrochloride (1.0 eq) and dichloromethane.

  • Basification & Cooling: The suspension is cooled to 0 °C in an ice bath. Pyridine or triethylamine (3.5 eq) is added dropwise, and the mixture is stirred for 15-20 minutes to liberate the free hydroxylamine.

  • Acetylation: Acetic anhydride (4.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction mixture is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N,N,O-Triacetylhydroxylamine can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification HA·HCl Hydroxylamine·HCl ReactionVessel 1. Suspend HA·HCl in DCM 2. Cool to 0 °C 3. Add Base HA·HCl->ReactionVessel Ac2O Acetic Anhydride Addition Add Ac₂O dropwise (T < 10 °C) Ac2O->Addition Base Pyridine or Et3N Base->ReactionVessel ReactionVessel->Addition Stir Stir at RT (12-16 h) Addition->Stir Wash Sequential Washes: - 1M HCl - H₂O - Sat. NaHCO₃ - Brine Stir->Wash Dry Dry organic layer (MgSO₄) Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure N,N,O-Triacetyl- hydroxylamine Purify->Product

Sources

An In-depth Technical Guide to the Synthesis of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N,O-Triacetylhydroxylamine, a specialized acetylated hydroxylamine derivative. While a specific, peer-reviewed protocol for this compound is not extensively documented in readily available literature, this guide presents a scientifically robust, proposed synthesis pathway based on established principles of organic chemistry and analogous reactions. The document delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and outlines methods for the characterization of the final product. Furthermore, safety considerations and potential applications are discussed, making this a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Introduction and Significance

N,N,O-Triacetylhydroxylamine is a unique molecule featuring three acetyl groups attached to a hydroxylamine core, with one on the oxygen and two on the nitrogen atom.[1] Its structure suggests potential utility as a specialized acetylating agent or as a precursor in the synthesis of more complex nitrogen-containing compounds. The presence of both N-acetyl and O-acetyl functionalities may impart distinct reactivity profiles compared to more common acetylating agents. Understanding a reliable synthetic route to this compound is the first step toward exploring its full potential in synthetic chemistry.

This guide will focus on a proposed multi-step synthesis starting from readily available hydroxylamine hydrochloride. The proposed pathway is designed to be logical and to follow established reactivity patterns of hydroxylamine and its derivatives.

Proposed Synthesis Pathway: A Mechanistic Perspective

The most plausible pathway for the synthesis of N,N,O-Triacetylhydroxylamine from hydroxylamine hydrochloride involves a three-step acetylation process using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is expected to proceed in a stepwise manner, with the initial acetylation occurring at the most nucleophilic site.

Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[2] However, the oxygen atom is generally considered to be the more nucleophilic center, leading to the formation of O-acylhydroxylamines as the initial products in reactions with acylating agents.[2] Therefore, the proposed synthesis begins with the O-acetylation of hydroxylamine, followed by two subsequent N-acetylations.

The overall proposed reaction is as follows:

NH₂OH·HCl + 3 (CH₃CO)₂O → (CH₃CO)₂N-OCOCH₃ + 3 CH₃COOH + HCl

A base, such as pyridine or sodium bicarbonate, is essential to neutralize the liberated hydrochloric acid from the starting material and the acetic acid generated during the reaction, thereby driving the reaction to completion.

Mechanistic Steps
  • Step 1: O-Acetylation. The lone pair of electrons on the oxygen atom of hydroxylamine attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. The departure of an acetate ion results in the formation of O-acetylhydroxylamine.

  • Step 2: First N-Acetylation. The nitrogen atom of O-acetylhydroxylamine, now the most nucleophilic site, attacks a second molecule of acetic anhydride. A similar tetrahedral intermediate is formed, which then collapses to yield N,O-diacetylhydroxylamine and an acetate ion.

  • Step 3: Second N-Acetylation. The remaining N-H bond in N,O-diacetylhydroxylamine is subsequently acetylated by a third molecule of acetic anhydride through the same nucleophilic acyl substitution mechanism to afford the final product, N,N,O-Triacetylhydroxylamine.

Synthesis_Pathway hydroxylamine Hydroxylamine Hydrochloride o_acetyl O-Acetylhydroxylamine hydroxylamine->o_acetyl O-Acetylation acetic_anhydride1 Acetic Anhydride (1 eq) no_diacetyl N,O-Diacetylhydroxylamine o_acetyl->no_diacetyl N-Acetylation acetic_anhydride2 Acetic Anhydride (1 eq) final_product N,N,O-Triacetylhydroxylamine no_diacetyl->final_product N-Acetylation acetic_anhydride3 Acetic Anhydride (1 eq)

Caption: Proposed stepwise synthesis of N,N,O-Triacetylhydroxylamine.

Experimental Protocol (Proposed)

This protocol is a proposed method and may require optimization for yield and purity.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity
Hydroxylamine HydrochlorideNH₂OH·HCl69.491 eq
Acetic Anhydride(CH₃CO)₂O102.093.3 eq
PyridineC₅H₅N79.10Solvent
DichloromethaneCH₂Cl₂84.93Solvent
Saturated Sodium BicarbonateNaHCO₃84.01For wash
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend hydroxylamine hydrochloride (1 eq) in pyridine. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (3.3 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic extracts and wash successively with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Hydroxylamine HCl in Pyridine at 0 °C) addition 2. Add Acetic Anhydride (dropwise at 0 °C) setup->addition reflux 3. Heat to Reflux (4-6 hours) addition->reflux quench 4. Quench with Ice-Water reflux->quench extract 5. Extract with Dichloromethane quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify (Vacuum Distillation or Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of N,N,O-Triacetylhydroxylamine.

Characterization of N,N,O-Triacetylhydroxylamine

The successful synthesis of N,N,O-Triacetylhydroxylamine (C₆H₉NO₄, MW: 159.14 g/mol ) can be confirmed by a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the presence of three acetyl groups, two distinct singlet peaks should be observed in the aliphatic region. The two N-acetyl groups are chemically equivalent and should give rise to a single peak (integrating to 6H), while the O-acetyl group will produce a separate singlet (integrating to 3H). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals: two for the carbonyl carbons of the N-acetyl and O-acetyl groups, and two for the methyl carbons of the N-acetyl and O-acetyl groups.

Infrared (IR) Spectroscopy

The FTIR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and amide functionalities. One would expect to see strong C=O stretching bands in the region of 1700-1800 cm⁻¹. The absence of N-H and O-H stretching bands (typically above 3000 cm⁻¹) would indicate the complete acetylation of the hydroxylamine starting material.[1]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 159. Fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO, m/z = 43) or ketene (CH₂=C=O, m/z = 42).[1]

Analytical Technique Expected Observations
¹H NMR Two singlets in the aliphatic region.
¹³C NMR Four distinct signals corresponding to two types of carbonyl carbons and two types of methyl carbons.
FTIR Strong C=O stretching absorptions (amide and ester) around 1700-1800 cm⁻¹. Absence of N-H and O-H stretching bands.
Mass Spec (EI) Molecular ion peak at m/z = 159. Fragmentation peaks corresponding to the loss of acetyl and/or ketene fragments.

Safety and Handling

N,N,O-Triacetylhydroxylamine is classified as a substance that causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis also pose hazards:

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic.

  • Acetic Anhydride: Is corrosive and a lachrymator.

  • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Potential Applications and Future Directions

While the specific applications of N,N,O-Triacetylhydroxylamine are not widely reported, its structure suggests several potential uses:

  • Acetylating Agent: It could serve as a specialized acetylating agent, potentially offering different reactivity or selectivity compared to more common reagents.

  • Precursor for Heterocyclic Synthesis: The N-O bond and multiple carbonyl groups make it an interesting starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

  • Fragment for Drug Discovery: The N,N-diacetylamino-oxy moiety could be explored as a novel functional group in the design of new drug candidates.

Further research is needed to fully elucidate the reactivity and potential applications of this compound. The synthetic protocol proposed in this guide provides a starting point for researchers to access N,N,O-Triacetylhydroxylamine and explore its chemical properties.

References

  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • The reaction of hydroxylamine with activated acyl groups. I. Formation of O-acylhydroxylamine. (1958). Journal of the American Chemical Society, 80(21), 5895–5901. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-Triacetylhydroxylamine is a versatile reagent and building block in organic synthesis, notable for its unique arrangement of acetyl groups on both the nitrogen and oxygen atoms of a hydroxylamine core. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for exploring its reactivity in various chemical transformations. This guide provides a detailed examination of the stepwise mechanism of N,N,O-Triacetylhydroxylamine formation from the exhaustive acetylation of hydroxylamine. It elucidates the role of reaction intermediates, the rationale behind experimental conditions, and provides a comprehensive protocol for its synthesis and characterization.

Introduction: The Significance of N,N,O-Triacetylhydroxylamine

Hydroxylamine and its derivatives are a cornerstone in synthetic organic chemistry, valued for their unique electronic properties and dual nucleophilicity. Among these, N,N,O-Triacetylhydroxylamine stands out as a fully protected derivative, rendering it a stable and versatile synthon. Its applications span from being a precursor in the synthesis of complex nitrogen-containing heterocycles to its use in the introduction of N,O-functionalized moieties in drug discovery programs. The presence of three acetyl groups significantly modulates the reactivity of the parent hydroxylamine, making it a subject of interest for mechanistic and synthetic studies.

This technical guide will delve into the core principles governing the formation of N,N,O-Triacetylhydroxylamine, providing a foundational understanding for researchers in the field.

The Stepwise Mechanism of Formation: A Tale of Three Acetylations

The formation of N,N,O-Triacetylhydroxylamine from hydroxylamine and an acetylating agent, typically acetic anhydride, is not a single-step transformation but rather a sequential process involving the formation of mono- and di-acetylated intermediates. The ambident nucleophilic nature of hydroxylamine, with reactive sites at both the nitrogen and oxygen atoms, dictates the course of the reaction.

The Initial Acetylation: O- versus N-Acylation

The first step in the reaction cascade is the mono-acetylation of hydroxylamine. Both the oxygen and nitrogen atoms are capable of acting as nucleophiles. However, experimental evidence from related reactions, such as the acylation of hydroxylamine with aspirin, suggests that O-acetylation is the predominant initial pathway [1][2]. This preference can be attributed to the "alpha effect," where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center enhances its reactivity.

The proposed mechanism for the initial O-acetylation is as follows:

O_Acetylation hydroxylamine H₂N-OH tetrahedral_intermediate H₂N-O(H⁺)-C(O⁻)(OAc)CH₃ hydroxylamine->tetrahedral_intermediate Nucleophilic attack acetic_anhydride Ac-O-Ac acetic_anhydride->tetrahedral_intermediate O_acetylhydroxylamine H₂N-OAc tetrahedral_intermediate->O_acetylhydroxylamine Collapse of intermediate acetic_acid AcOH tetrahedral_intermediate->acetic_acid Proton transfer & elimination

Caption: Initial O-acetylation of hydroxylamine.

The Second Acetylation: Formation of Di-acetylated Intermediates

Once O-acetylhydroxylamine is formed, the remaining two protons on the nitrogen atom can be sequentially substituted by acetyl groups. The second acetylation can lead to two possible isomers: N,O-diacetylhydroxylamine and N,N-diacetylhydroxylamine (which would be a rearrangement product and is less likely). The more probable intermediate is N,O-diacetylhydroxylamine .

The nitrogen atom of O-acetylhydroxylamine, while still nucleophilic, is less so than the parent hydroxylamine due to the electron-withdrawing effect of the O-acetyl group. Nevertheless, in the presence of excess acetic anhydride and a suitable base (e.g., pyridine), N-acetylation proceeds.

The Final Acetylation: The Path to Tri-acetylation

The final step involves the acetylation of the remaining N-H bond of the N,O-diacetylhydroxylamine intermediate to yield the final product, N,N,O-Triacetylhydroxylamine. This step requires forcing conditions, such as an excess of the acetylating agent and elevated temperatures, to overcome the reduced nucleophilicity of the nitrogen atom, which is now bonded to two electron-withdrawing acetyl groups.

The overall proposed mechanistic pathway is summarized in the following diagram:

Triacetylation_Pathway start Hydroxylamine (H₂N-OH) intermediate1 O-Acetylhydroxylamine (H₂N-OAc) start->intermediate1 + Ac₂O intermediate2 N,O-Diacetylhydroxylamine (AcNH-OAc) intermediate1->intermediate2 + Ac₂O product N,N,O-Triacetylhydroxylamine (Ac₂N-OAc) intermediate2->product + Ac₂O

Caption: Proposed pathway for N,N,O-Triacetylhydroxylamine formation.

Experimental Protocol: Synthesis of N,N,O-Triacetylhydroxylamine

This protocol is a representative procedure based on established methods for the exhaustive acetylation of amines and hydroxylamines.

Reagents and Materials
Reagent/MaterialGradeSupplier
Hydroxylamine hydrochlorideReagentSigma-Aldrich
Acetic anhydrideACS reagent, ≥98%Fisher Scientific
PyridineAnhydrous, 99.8%Acros Organics
Diethyl etherAnhydrousVWR
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous magnesium sulfate-Alfa Aesar
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in pyridine (5.0 eq) with stirring.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (4.0 eq) dropwise to the stirred solution. Causality: The excess acetic anhydride ensures the reaction goes to completion, and the slow addition at low temperature helps to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 115 °C) and maintain it for 4-6 hours. Causality: Refluxing provides the necessary energy to overcome the activation barrier for the second and third acetylation steps on the progressively less nucleophilic nitrogen atom.

  • Workup: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL). Causality: The acidic wash removes the basic pyridine catalyst, and the basic wash neutralizes and removes the acetic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure N,N,O-Triacetylhydroxylamine.

Characterization

The identity and purity of the synthesized N,N,O-Triacetylhydroxylamine should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Two distinct singlets in a 2:1 ratio. The singlet corresponding to the six protons of the two N-acetyl groups would appear at a different chemical shift from the three protons of the O-acetyl group.
¹³C NMR Signals corresponding to the carbonyl carbons of the N-acetyl and O-acetyl groups, as well as the methyl carbons.
FT-IR Strong carbonyl stretching frequencies (C=O) characteristic of amides and esters, typically in the range of 1680-1760 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the molecular weight of N,N,O-Triacetylhydroxylamine (159.14 g/mol )[3].

Controlling the Reaction and Minimizing Side Products

The exhaustive acetylation of hydroxylamine requires careful control of reaction conditions to maximize the yield of the desired tri-acetylated product and minimize the formation of partially acetylated intermediates and other side products.

  • Stoichiometry: A significant excess of acetic anhydride is crucial to drive the equilibrium towards the formation of the tri-acetylated product.

  • Base: Pyridine serves as both a solvent and a catalyst. It neutralizes the HCl generated from hydroxylamine hydrochloride and also activates the acetic anhydride for nucleophilic attack.

  • Temperature: Elevated temperatures are necessary for the less favorable second and third acetylation steps.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride.

Potential side products include O-acetylhydroxylamine, N,O-diacetylhydroxylamine, and products resulting from the decomposition of hydroxylamine under basic conditions.

Conclusion

The formation of N,N,O-Triacetylhydroxylamine is a fascinating example of the sequential acylation of an ambident nucleophile. By understanding the stepwise mechanism, the factors influencing regioselectivity, and the rationale behind the experimental conditions, researchers can effectively synthesize this valuable compound. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling them to harness the full potential of N,N,O-Triacetylhydroxylamine in their research endeavors.

References

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

  • Crich, D., & Brebion, F. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters, 18(9), 2036–2039.
  • Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation. Journal of the American Chemical Society, 142(32), 14286–14294.
  • Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society, 80(17), 4581–4584.
  • Marques, M. M. B., et al. (2011). The reaction of hydroxylamine with aspirin. ARKIVOC, 2011(vii), 461-476.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536072, N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • Slayden, S. W., & Liebman, J. F. (2010). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Magnetic Resonance in Chemistry, 48(12), 929-937.
  • Takeda, K., et al. (1987). The Case of Acyl Transfer from O-Acetylhydroxylamine. Chemistry Letters, 16(1), 215-218.

Sources

N,N,O-Triacetylhydroxylamine reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine [(CH₃CO)₂NOC(O)CH₃], a multifaceted compound, holds significant potential in synthetic chemistry, yet its utility is counterbalanced by considerations of its stability and reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical and physical properties, stability and decomposition pathways, and the diverse reactivity of this acetylated hydroxylamine derivative. By synthesizing field-proven insights with established scientific principles, this document aims to equip professionals with the knowledge necessary for the safe and effective handling and application of N,N,O-Triacetylhydroxylamine in a laboratory and developmental setting. This guide will explore its role as a potential acetylating and aminating agent, supported by mechanistic insights. Furthermore, detailed protocols for its synthesis and crucial safety and handling procedures will be outlined to ensure self-validating and secure experimental workflows.

Introduction: Unveiling the Potential of a Complex Molecule

N,N,O-Triacetylhydroxylamine is a derivative of hydroxylamine where all three hydrogen atoms have been replaced by acetyl groups. This structural modification significantly alters the electronic and steric properties of the parent molecule, leading to a unique reactivity profile. While hydroxylamine and its simpler derivatives are well-known for their roles in organic synthesis, the fully acetylated counterpart remains a more specialized reagent.[1][2] Understanding its nuanced behavior is critical for harnessing its synthetic potential while mitigating the inherent risks associated with its energetic nature. This guide will provide an in-depth exploration of N,N,O-Triacetylhydroxylamine, moving beyond a simple recitation of facts to explain the underlying principles that govern its stability and reactivity.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of N,N,O-Triacetylhydroxylamine is the bedrock of its safe and effective use.

PropertyValueSource
Molecular Formula C₆H₉NO₄[3]
Molecular Weight 159.14 g/mol [3]
Appearance Colorless to light yellow clear liquid
Boiling Point 216 °C
Flash Point 82 °C
Density 1.18 g/cm³ at 20 °C
Refractive Index 1.45
CAS Number 17720-63-7[3]
IUPAC Name (diacetylamino) acetate[3]

These properties indicate a relatively non-volatile liquid under standard laboratory conditions. However, its classification as a combustible liquid necessitates caution, particularly when heating.[4]

Stability and Thermal Decomposition

General Principles of Hydroxylamine Derivative Instability

Hydroxylamine and its derivatives are known to be thermally unstable and can undergo exothermic decomposition, in some cases leading to explosive events.[5] The decomposition of hydroxylamine is a complex process that can be initiated by heat, contaminants (such as transition metals), or high concentrations.[6] Theoretical studies on hydroxylamine suggest that a bimolecular isomerization to ammonia oxide is an energetically favorable initial decomposition pathway.[7] The presence of acetyl groups in N,N,O-Triacetylhydroxylamine is expected to influence this stability, potentially lowering the decomposition temperature and increasing the energy release.

Insights from Related Compounds

Calorimetric studies on hydroxylamine and hydroxylamine nitrate (HAN) have shown that they can undergo self-accelerating decomposition at elevated temperatures.[6][8] For instance, 50 wt.% hydroxylamine in water exhibits an onset of exothermic decomposition around 133 °C.[6] The presence of catalytic amounts of certain metals can significantly lower this onset temperature. It is reasonable to extrapolate that N,N,O-Triacetylhydroxylamine may exhibit similar or even more pronounced thermal sensitivity.

The following diagram illustrates a generalized decomposition pathway for hydroxylamine derivatives, which may be applicable to N,N,O-Triacetylhydroxylamine, leading to the formation of various gaseous products.

Caption: Generalized thermal decomposition pathway of N,N,O-Triacetylhydroxylamine.

Reactivity and Synthetic Applications

The reactivity of N,N,O-Triacetylhydroxylamine is dominated by the electrophilic nature of the nitrogen and carbonyl carbons, as well as the potential for the acetate group to act as a leaving group.

Role as an Acetylating Agent

The presence of three acetyl groups suggests that N,N,O-Triacetylhydroxylamine could function as an acetylating agent for various nucleophiles, such as alcohols and amines.[9] The reaction would likely proceed via nucleophilic attack on one of the acetyl carbonyl carbons, with the diacetylamino or a related species acting as the leaving group.

The following diagram illustrates the proposed mechanism for the acetylation of an alcohol.

SynthesisWorkflow Start Start Reactants Hydroxylamine HCl Acetic Anhydride Base (e.g., Pyridine) Start->Reactants Reaction Reaction Vessel (Ice Bath) Reactants->Reaction Combine & React Workup Aqueous Workup (Extraction) Reaction->Workup Quench & Extract Purification Purification (e.g., Distillation) Workup->Purification Isolate Crude Product N,N,O-Triacetylhydroxylamine Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of N,N,O-Triacetylhydroxylamine.

Materials:

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Initial Mixture: To the flask, add hydroxylamine hydrochloride and pyridine.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize excess acid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Self-Validation: The identity and purity of the synthesized N,N,O-Triacetylhydroxylamine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity assessed by GC-MS.

Safety, Handling, and Storage: A Framework for Prudent Practice

Given the potential energetic nature of N,N,O-Triacetylhydroxylamine, stringent safety protocols are paramount.

Hazard Identification
  • GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). It is also a combustible liquid. [3]* Thermal Instability: As a hydroxylamine derivative, it should be treated as potentially explosive, especially upon heating, confinement, or in the presence of contaminants.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A flame-resistant lab coat should be worn.

Engineering Controls
  • All manipulations should be performed in a certified chemical fume hood.

  • A blast shield should be used, particularly during reactions involving heating or distillation.

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid contact with incompatible materials, including strong oxidizing agents, strong bases, and metals. [10]

Waste Disposal
  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

  • Do not mix with other waste streams unless compatibility has been established.

Conclusion: A Call for Cautious Exploration

N,N,O-Triacetylhydroxylamine presents a compelling profile for synthetic chemists, offering potential as a versatile reagent. However, its utility is intrinsically linked to a thorough understanding and respect for its stability limitations. This guide has provided a foundational framework for its properties, reactivity, synthesis, and safe handling. It is imperative that researchers build upon this foundation with rigorous experimental validation, including detailed thermal analysis, before employing this compound on a larger scale. The principles of inherent safety and a deep-seated understanding of reaction mechanisms will be the cornerstones of unlocking the full, safe potential of N,N,O-Triacetylhydroxylamine in the advancement of chemical synthesis and drug discovery.

References

Sources

A Theoretical and Mechanistic Exploration of N,N,O-Triacetylhydroxylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Reagent

N,N,O-Triacetylhydroxylamine (TAHA) represents a unique molecular scaffold with significant potential in synthetic chemistry and drug development. As a fully acylated derivative of hydroxylamine, its distinct electronic and structural properties govern its reactivity, making it a subject of considerable interest for theoretical investigation. This technical guide provides an in-depth exploration of the theoretical underpinnings of TAHA, offering researchers and drug development professionals a comprehensive understanding of its conformational landscape, electronic structure, and potential reaction mechanisms. By synthesizing established computational methodologies with insights from related acylated and substituted hydroxylamines, this document aims to serve as a foundational resource for predicting and harnessing the reactivity of this versatile molecule.

While direct, extensive theoretical studies on N,N,O-Triacetylhydroxylamine are not abundant in current literature, a robust theoretical framework can be constructed by drawing parallels with closely related acylated hydroxylamines and leveraging foundational principles of computational chemistry. This guide will therefore extrapolate from existing research on analogous systems to provide a predictive and insightful analysis of TAHA.

I. Molecular Structure and Conformational Landscape

The reactivity and interaction of N,N,O-Triacetylhydroxylamine in a biological or synthetic context are intrinsically linked to its three-dimensional structure and conformational flexibility. A thorough understanding of its stable conformers is therefore paramount.

Predicted Conformational Isomers

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformers. For TAHA, the key degrees of freedom are the rotation around the N-O bond and the C-N and C-O single bonds of the acetyl groups.

Based on studies of similar acylated amines and hydroxylamines, it is anticipated that the amide linkages will exhibit a significant preference for the trans conformation due to steric hindrance.[1] However, the rotation around the N-O bond and the orientation of the O-acetyl group introduce additional conformational possibilities. A detailed conformational analysis would likely involve a systematic scan of the potential energy surface by varying the relevant dihedral angles.[2]

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Construct the 3D structure of N,N,O-Triacetylhydroxylamine using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy structures. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94 force field) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: Subject the identified conformers to full geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

  • Relative Energy Analysis: Calculate the relative energies of the stable conformers, including zero-point vibrational energy (ZPVE) corrections, to determine the most probable structures at a given temperature.

Visualizing the Conformational Landscape

The following diagram illustrates a hypothetical workflow for identifying the stable conformers of N,N,O-Triacetylhydroxylamine.

G cluster_0 Computational Workflow A Initial 3D Structure of TAHA B Conformational Search (Molecular Mechanics) A->B C Identified Potential Conformers B->C D DFT Geometry Optimization & Frequency Calculation C->D E Analysis of Relative Energies (ZPVE Corrected) D->E F Predicted Stable Conformers E->F

Caption: A typical computational workflow for the conformational analysis of N,N,O-Triacetylhydroxylamine.

II. Electronic Structure and Reactivity

The arrangement of electrons within N,N,O-Triacetylhydroxylamine dictates its reactivity, particularly its potential as an electrophilic acetylating agent or a source of nitrogen-centered radicals.

The Nature of the N-O Bond

The N-O bond in hydroxylamines and their derivatives is known to be relatively weak, making it susceptible to cleavage.[4] In TAHA, the presence of three electron-withdrawing acetyl groups is expected to further weaken the N-O bond, rendering it a potential site for homolytic or heterolytic cleavage.

Theoretical studies on related O-acyl hydroxylamines have shown that they can act as potent oxidants through reductive N-O bond cleavage.[5] This suggests that TAHA could participate in reactions where it accepts electrons, leading to the scission of the N-O bond.

Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide crucial insights into a molecule's reactivity.

  • LUMO: The LUMO of TAHA is expected to be localized around the carbonyl carbons of the acetyl groups and the N-O bond. This indicates that the molecule is susceptible to nucleophilic attack at these positions.

  • HOMO: The HOMO is likely to be associated with the lone pairs on the oxygen and nitrogen atoms.

DFT calculations can provide quantitative values for the energies of these orbitals, as well as generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful computational tool for understanding charge distribution and bonding interactions within a molecule. For TAHA, an NBO analysis would provide quantitative information on:

  • Atomic Charges: The partial charges on the nitrogen, oxygen, and carbonyl carbon atoms, which can help predict sites of nucleophilic and electrophilic attack.

  • Hyperconjugative Interactions: The delocalization of electron density from lone pairs into antibonding orbitals, which can influence the stability and reactivity of the molecule.

The following table summarizes the expected trends in key computed properties for N,N,O-Triacetylhydroxylamine based on PubChem data.[6]

Computed PropertyPredicted ValueSignificance
Molecular Weight159.14 g/mol Fundamental physical property.[6]
XLogP3-0.4Indicates good water solubility.[6]
Hydrogen Bond Donor Count0The molecule cannot act as a hydrogen bond donor.[6]
Hydrogen Bond Acceptor Count4The carbonyl and ether oxygens can accept hydrogen bonds.[6]
Rotatable Bond Count2Indicates a degree of conformational flexibility.[6]

III. Theoretical Insights into Reaction Mechanisms

Computational modeling can elucidate the potential reaction pathways of N,N,O-Triacetylhydroxylamine, providing valuable information on reaction barriers and the structures of transition states.

Acetylation Reactions

N,N,O-Triacetylhydroxylamine is a potential acetylating agent. Theoretical studies can model the reaction of TAHA with a nucleophile (e.g., an alcohol or an amine) to determine the most likely mechanism. Two plausible pathways are:

  • Direct Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons, leading to the transfer of an acetyl group and the formation of N,O-diacetylhydroxylamine as a leaving group.

  • N-O Bond Cleavage Followed by Acetylation: Initial cleavage of the N-O bond could generate a highly reactive acetylating species.

DFT calculations can be used to determine the activation energies for these pathways, thereby predicting the preferred reaction mechanism.

Thermal Decomposition

The thermal stability of hydroxylamine and its derivatives is a critical safety consideration.[7][8] Theoretical studies on the decomposition of hydroxylamine have shown that bimolecular pathways are often more favorable than unimolecular bond cleavage.[9][10] For TAHA, potential decomposition pathways that could be investigated computationally include:

  • Homolytic N-O Bond Cleavage: This would generate an N,N-diacetylaminyl radical and an acetoxy radical. The stability of these radical intermediates can be assessed using computational methods.

  • Concerted Rearrangement Reactions: Intramolecular rearrangement pathways leading to more stable products could also be explored.

The following diagram illustrates a potential decomposition pathway for N,N,O-Triacetylhydroxylamine initiated by N-O bond cleavage.

G cluster_0 Hypothetical Decomposition Pathway A N,N,O-Triacetylhydroxylamine B Homolytic N-O Bond Cleavage A->B Δ (Heat) C N,N-Diacetylaminyl Radical + Acetoxy Radical B->C D Further Reactions C->D

Caption: A simplified representation of a possible thermal decomposition pathway for TAHA.

Experimental Protocol: Theoretical Investigation of Reaction Mechanisms

  • Reactant and Product Optimization: Perform geometry optimizations for the reactants, products, and any expected intermediates for the reaction of interest.

  • Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Calculation: Perform frequency calculations on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified transition state connects the desired reactants and products.

  • Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

IV. Vibrational Spectroscopy: A Bridge Between Theory and Experiment

Theoretical calculations of vibrational frequencies can be a powerful tool for interpreting experimental infrared (IR) and Raman spectra. A recent study on N,N-diethylacetyloxyamine, a structural analog of TAHA, successfully used DFT calculations to assign the main features of its vibrational spectra.[11][12]

A similar approach for TAHA would involve:

  • Frequency Calculations: Performing harmonic and potentially anharmonic frequency calculations on the optimized geometry of the most stable conformer.

  • Spectral Simulation: Simulating the IR and Raman spectra based on the calculated frequencies and intensities.

  • Comparison with Experimental Data: Comparing the simulated spectra with experimentally obtained spectra to validate the theoretical model and aid in the assignment of vibrational modes.

This comparative approach provides a robust method for confirming the structural and electronic features predicted by the theoretical models.

Conclusion: A Roadmap for Future Investigations

This technical guide has provided a comprehensive overview of the theoretical approaches that can be employed to understand the structure, reactivity, and potential applications of N,N,O-Triacetylhydroxylamine. While direct experimental and theoretical data on this specific molecule remains to be fully explored, the principles and methodologies outlined herein, drawn from studies of analogous systems, offer a solid foundation for future research.

For researchers and scientists in drug development, a thorough theoretical understanding of TAHA can guide its application as a synthetic reagent, aid in the design of novel molecules with desired properties, and provide insights into its potential metabolic fate. The continued synergy between computational chemistry and experimental studies will undoubtedly unlock the full potential of this intriguing molecule.

References

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  • Das, A., & Company, A. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au, 1(1), 18-25. [Link]

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An In-depth Technical Guide to N,N,O-Triacetylhydroxylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-Triacetylhydroxylamine is a versatile synthetic intermediate characterized by its unique arrangement of acetyl groups on both the nitrogen and oxygen atoms of a hydroxylamine core. This guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, chemical properties, and its applications in modern organic synthesis. By exploring the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a technical resource for professionals in research and drug development.

Introduction and Historical Context

The history of N,N,O-triacetylhydroxylamine is intrinsically linked to the broader exploration of hydroxylamine and its derivatives. Hydroxylamine (NH₂OH) was first prepared in 1865 by Wilhelm Clemens Lossen.[1] This discovery paved the way for the investigation of a new class of compounds with unique reactivity stemming from the presence of a nucleophilic nitrogen adjacent to an oxygen atom.

Molecular Structure and Properties

N,N,O-Triacetylhydroxylamine, with the chemical formula C₆H₉NO₄, possesses a unique structure that dictates its reactivity.[2] The nitrogen atom is rendered electron-deficient and non-basic due to the presence of two electron-withdrawing acetyl groups. The N-O bond is a key feature, influencing the molecule's stability and its propensity to act as an electrophilic acetylating or aminating agent.

Physical and Chemical Properties:

PropertyValueReference
IUPAC Name(diacetylamino) acetate[2]
Molecular FormulaC₆H₉NO₄[2]
Molecular Weight159.14 g/mol [2]
AppearanceColorless to light yellow clear liquid
Purity (GC)>99.0%
Boiling Point216 °C
Flash Point82 °C
Specific Gravity (20/20)1.18
Refractive Index1.45

Note: Physical property data is often provided by commercial suppliers and should be considered as typical values.

Spectroscopic Characterization:

Spectroscopic data is essential for the unambiguous identification and characterization of N,N,O-triacetylhydroxylamine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the methyl protons of the two N-acetyl groups and the O-acetyl group, with chemical shifts influenced by their different electronic environments.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons and the carbonyl carbons of the acetyl groups. The chemical shifts of the carbonyl carbons can provide insight into the electronic nature of the N-acetyl and O-acetyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide and ester functionalities. The exact positions of these bands can help differentiate between the N-acetyl and O-acetyl groups.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used to confirm its structure.[2]

Synthesis of N,N,O-Triacetylhydroxylamine: A Validated Protocol

The synthesis of N,N,O-triacetylhydroxylamine is typically achieved through the exhaustive acetylation of hydroxylamine hydrochloride using an excess of an acetylating agent. The following protocol is a representative procedure based on established principles of acylation reactions.

Reaction Scheme:

Synthesis of N,N,O-Triacetylhydroxylamine cluster_reactants Reactants cluster_product Product hydroxylamine NH2OH·HCl (Hydroxylamine Hydrochloride) product N(COCH3)2OCOCH3 (N,N,O-Triacetylhydroxylamine) hydroxylamine->product Pyridine (base) Heat acetic_anhydride (CH3CO)2O (Acetic Anhydride, excess) byproducts + 3CH3COOH + HCl (Acetic Acid, HCl)

Caption: Synthesis of N,N,O-Triacetylhydroxylamine.

Experimental Protocol:

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend hydroxylamine hydrochloride (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add pyridine (3.5 eq) to the suspension to neutralize the hydrochloride and liberate the free hydroxylamine. Cool the mixture in an ice bath. Slowly add acetic anhydride (4.0 eq) dropwise to the stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield N,N,O-triacetylhydroxylamine as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

  • Excess Acetic Anhydride: A significant excess of acetic anhydride is used to ensure the complete acetylation of the nitrogen and oxygen atoms of hydroxylamine.

  • Pyridine: Pyridine serves as a base to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride and to catalyze the acetylation reaction.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the exhaustive acetylation to completion.

  • Aqueous Work-up: The washing steps with water and sodium bicarbonate are crucial for removing unreacted acetic anhydride, acetic acid, and pyridine from the organic phase.

Chemical Reactivity and Mechanistic Insights

The reactivity of N,N,O-triacetylhydroxylamine is dominated by the electrophilic nature of its acetyl groups and the inherent weakness of the N-O bond.

As an Acetylating Agent:

N,N,O-Triacetylhydroxylamine can act as an efficient acetylating agent for various nucleophiles, such as amines and alcohols. The presence of three acetyl groups, particularly the two on the electron-withdrawing nitrogen atom, enhances the electrophilicity of the carbonyl carbons.

Acetylation Reaction reagent N(COCH3)2OCOCH3 product R-NHCOCH3 (N-Acetylated Amine) reagent->product Nucleophilic Acyl Substitution nucleophile R-NH2 (Amine) byproduct + HN(COCH3)OCOCH3

Caption: Acetylation of an amine.

Reaction with Nucleophiles at the N-O Bond:

Stronger nucleophiles or specific reaction conditions can lead to the cleavage of the N-O bond. This reactivity is harnessed in reactions where N,N,O-triacetylhydroxylamine serves as a precursor to an electrophilic aminating species.

Stability and Decomposition:

While specific data on the thermal and chemical stability of N,N,O-triacetylhydroxylamine is limited, analogous compounds suggest it should be handled with care. Hydroxylamine and its derivatives are known to be thermally unstable and can decompose exothermically.[3] It is recommended to store N,N,O-triacetylhydroxylamine in a cool, dry place and to avoid exposure to strong acids, bases, and oxidizing or reducing agents.

Applications in Organic Synthesis and Drug Development

The unique reactivity of N,N,O-triacetylhydroxylamine makes it a valuable reagent in organic synthesis.

  • Mild Acetylating Agent: It can be employed for the acetylation of sensitive substrates under relatively mild conditions.

  • Precursor to Electrophilic Aminating Reagents: The N-O bond can be cleaved to generate reactive intermediates capable of transferring an amino group to a substrate. This is particularly relevant in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals.[4]

  • Fragment-Based Drug Discovery: The N,N,O-trisubstituted hydroxylamine motif is of growing interest in medicinal chemistry.[5] The incorporation of this group can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.

Conclusion

N,N,O-Triacetylhydroxylamine is a synthetically useful molecule with a rich, albeit not fully documented, history. Its preparation from readily available starting materials and its versatile reactivity as an acetylating agent and a precursor to aminating species make it a valuable tool for organic chemists. As the demand for novel and efficient synthetic methodologies in drug discovery continues to grow, a thorough understanding of reagents like N,N,O-triacetylhydroxylamine is paramount. This guide provides a foundational understanding of its synthesis, properties, and potential applications, encouraging further exploration of its synthetic utility.

References

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  • Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation | Request PDF - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Radical Scavenging Mechanism of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Free radicals and reactive oxygen species (ROS) are implicated in a vast array of pathological conditions, driving the demand for effective radical scavenging compounds. Hydroxylamine derivatives have emerged as a promising class of antioxidants[1][2][3][4]. This guide provides a detailed technical examination of N,N,O-Triacetylhydroxylamine (TAHA), a specific derivative, focusing on its core radical scavenging mechanisms. We will delve into the chemical principles, present validated experimental protocols for assessing its activity, and offer insights grounded in established scientific literature to support its potential in therapeutic and industrial applications.

Introduction to N,N,O-Triacetylhydroxylamine (TAHA)

N,N,O-Triacetylhydroxylamine (TAHA) is a synthetic organic compound belonging to the hydroxylamine family. Its structure is characterized by a central nitrogen atom bonded to an oxygen atom, with acetyl groups attached to both the nitrogen and oxygen atoms.

Chemical and Physical Properties of TAHA [5]

Property Value
Molecular Formula C₆H₉NO₄
Molar Mass 159.14 g/mol
IUPAC Name (diacetylamino) acetate

| CAS Number | 17720-63-7 |

The presence of the N-O bond and the electron-withdrawing acetyl groups are key to its chemical reactivity and potential as a radical scavenger. Understanding this structure is fundamental to elucidating its mechanism of action.

Part 1: The Core Radical Scavenging Mechanism

The primary mechanism by which many hydroxylamine derivatives scavenge free radicals is through a Hydrogen Atom Transfer (HAT) process[1][2][6]. In this mechanism, the antioxidant molecule donates a hydrogen atom to a highly reactive free radical, thereby neutralizing it and forming a more stable radical species from the antioxidant itself.

While direct studies on N,N,O-Triacetylhydroxylamine are not extensively detailed in the public literature, we can infer its mechanism based on the known reactivity of related hydroxylamine compounds[1][7][8]. The scavenging process likely involves the formation of a stabilized nitroxide radical.

A plausible reaction pathway with a generic radical (R•) is as follows:

  • Initiation: A free radical (R•) abstracts a hydrogen atom from a suitable donor. In the case of TAHA, the lability of hydrogen atoms on the acetyl methyl groups is a potential site of action.

  • Propagation: The TAHA molecule reacts with the free radical. This step is crucial as it terminates the propagation of the radical chain reaction[9].

  • Termination: The newly formed TAHA radical is significantly more stable than the initial free radical due to resonance delocalization, effectively halting the damaging cascade.

G cluster_propagation Radical Propagation Chain cluster_scavenging TAHA Scavenging Mechanism RH Cellular Component (RH) R_dot Free Radical (R●) RH->R_dot Oxidative Damage ROO_dot Peroxyl Radical (ROO●) R_dot->ROO_dot + O₂ ROO_dot->RH Chain Reaction TAHA TAHA ROO_dot->TAHA Interruption of Chain TAHA_dot Stable TAHA Radical TAHA->TAHA_dot H Atom Donation ROOH Non-Radical Product (ROOH) ROO_dot_2 Peroxyl Radical (ROO●) ROO_dot_2->ROOH Radical Neutralized

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for TAHA.

Part 2: Experimental Validation and Protocols

To empirically validate the radical scavenging capacity of TAHA, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted method for this purpose due to its simplicity and reliability[10][11].

Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound being tested[12][13].

Materials:

  • N,N,O-Triacetylhydroxylamine (TAHA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Step-by-Step Methodology:

  • Preparation of DPPH Stock Solution:

    • Accurately weigh 2.4 mg of DPPH powder.

    • Dissolve in 100 mL of methanol to obtain a 60 µM solution.

    • Store the solution in an amber bottle at 4°C to protect it from light.

  • Preparation of TAHA Test Solutions:

    • Prepare a stock solution of TAHA in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each TAHA dilution to respective wells in triplicate.

    • Prepare a positive control using a known antioxidant like ascorbic acid at similar concentrations.

    • Prepare a blank control containing 100 µL of methanol.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes[11].

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (DPPH solution without sample).

      • A_sample is the absorbance of the DPPH solution with the TAHA sample.

    • Plot the % scavenging against the concentration of TAHA to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

G start Start prep_dpph Prepare 60 µM DPPH Solution in Methanol start->prep_dpph prep_taha Prepare Serial Dilutions of TAHA in Methanol start->prep_taha add_dpph Add 100 µL of DPPH Solution to All Wells prep_dpph->add_dpph plate_setup Pipette 100 µL of TAHA/ Control/Blank into 96-Well Plate prep_taha->plate_setup plate_setup->add_dpph incubate Incubate for 30 min in the Dark at RT add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and Determine IC₅₀ read_abs->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Advanced Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy

For a more direct and definitive investigation of radical scavenging mechanisms, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most suitable technique[14][15][16]. EPR allows for the direct detection and quantification of paramagnetic species, including free radicals[14][17].

Application to TAHA Research:

  • Direct Observation: By reacting TAHA with a known radical generator in the EPR spectrometer, it is possible to directly observe the decay of the initial radical signal and the appearance of a new signal corresponding to the stable TAHA-derived radical.

  • Spin Trapping: For highly reactive and short-lived radicals (e.g., hydroxyl or superoxide radicals), spin trapping techniques can be employed. A spin trap molecule reacts with the unstable radical to form a more persistent radical adduct that can be readily detected by EPR[14]. The addition of TAHA would then be shown to reduce the signal intensity of this adduct, providing quantitative data on its scavenging efficiency against specific ROS.

Part 3: Synthesis, Safety, and Future Directions

Synthesis Overview: N,N,O-Triacetylhydroxylamine can be synthesized through the acetylation of hydroxylamine. A common route involves the reaction of hydroxylamine or its salts with an acetylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The synthesis of related hydroxylamine derivatives often involves multi-step processes including protection, alkylation/acylation, and deprotection steps[18][19][20].

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N,O-Triacetylhydroxylamine is classified as a substance that causes skin irritation and serious eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Future Research and Applications: The study of TAHA and other hydroxylamine derivatives as radical scavengers is a promising area of research. Future investigations should focus on:

  • In Vivo Efficacy: Translating the in vitro antioxidant activity to biological systems to assess its potential as a therapeutic agent for diseases associated with oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of TAHA analogs to optimize radical scavenging activity and improve pharmacokinetic properties.

  • Industrial Applications: Exploring its use as a stabilizing agent in materials prone to degradation by free radical processes, such as polymers and lubricants[21].

References

  • Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. RSC Publishing. Available from: [Link]

  • Radical Scaveging Mechanism of Distearyl Hydroxylamine Antioxidant. ResearchGate. Available from: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health (NIH). Available from: [Link]

  • Mechanism of the OH Radical Scavenging Activity of Nordihydroguaiaretic Acid: A Combined Theoretical and Experimental Study. ResearchGate. Available from: [Link]

  • Free radical reactions of monochloramine and hydroxylamine in aqueous solution. RSC Publishing. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. Google Patents.
  • N-Phenylhydroxylamine. Wikipedia. Available from: [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI. Available from: [Link]

  • N,N,O-Triacetylhydroxylamine. PubChem. Available from: [Link]

  • Electron Paramagnetic Resonance Spectroscopy to Evaluate the Oxidative Stability of Beer, Wine, and Oils. National Institutes of Health (NIH). Available from: [Link]

  • Unexpected activation of N-alkyl hydroxamic acids to produce reactive N-centered free radicals and DNA damage by carcinogenic chlorinated quinones under normal physiological conditions. PubMed. Available from: [Link]

  • Hydroxylamine. Wikipedia. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from... PubMed. Available from: [Link]

  • Free radical reactions (video). Khan Academy. Available from: [Link]

  • Antioxidant Activity Studies Using Electron Paramagnetic Resonance Methods. ResearchGate. Available from: [Link]

  • DPPH radical scavenging activity. Marine Biology. Available from: [Link]

  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ACS Publications. Available from: [Link]

  • Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Acta Pharmaceutica. Available from: [Link]

  • Substituted hydroxylamine anti-oxidants. Google Patents.
  • DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. National Institutes of Health (NIH). Available from: [Link]

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. National Institutes of Health (NIH). Available from: [Link]

  • Molecular Probes for Evaluation of Oxidative Stress by In Vivo EPR Spectroscopy and Imaging: State-of-the-Art and Limitations. MDPI. Available from: [Link]

  • DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available from: [Link]

  • Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy. Scilight Press. Available from: [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate. Available from: [Link]

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Methodological & Application

N,N,O-Triacetylhydroxylamine: A Guide to Acylation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the role of N,N,O-Triacetylhydroxylamine (TAHA) as a potential acylating agent in the landscape of organic synthesis. For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is paramount for achieving desired chemical transformations with high efficiency and selectivity. While common reagents such as acetyl chloride and acetic anhydride dominate the field, an examination of lesser-known agents like TAHA provides valuable insight into the principles of reactivity and reagent design.

This document provides a comprehensive overview of TAHA, its theoretical reactivity, and situates its potential applications within the context of established and reliable acylation protocols.

Introduction to N,N,O-Triacetylhydroxylamine (TAHA)

N,N,O-Triacetylhydroxylamine is a tri-acetylated derivative of hydroxylamine. Its structure suggests a capacity to act as an acetyl group donor, a fundamental transformation in organic chemistry.

Molecular Structure and Properties:

  • IUPAC Name: (diacetylamino) acetate[1]

  • Molecular Formula: C₆H₉NO₄[1]

  • Molecular Weight: 159.14 g/mol [1]

  • CAS Number: 17720-63-7[1]

Despite its structural potential, N,N,O-Triacetylhydroxylamine is not a commonly cited or utilized acylating agent in peer-reviewed chemical literature. Its application protocols are not well-established. Therefore, this guide will leverage the theoretical framework of TAHA's reactivity to discuss the broader, universally applicable principles of N- and O-acylation, providing detailed protocols using standard, validated reagents that accomplish these essential transformations.

Synthesis and Theoretical Reactivity

While specific high-yield syntheses for N,N,O-Triacetylhydroxylamine are not prevalent in the literature, its preparation would logically proceed from the exhaustive acetylation of hydroxylamine hydrochloride. This process would involve the sequential acylation of the nitrogen and oxygen atoms of hydroxylamine using a strong acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the generated acid.

Proposed Mechanism of Acylation by TAHA:

The reactivity of TAHA as an acylating agent would hinge on the departure of a stable leaving group. In this case, the N,N-diacetylhydroxylamide anion would serve as the leaving group. The O-acetyl group is the most probable site of nucleophilic attack due to the relative stability of the resulting anion.

The proposed mechanism involves the nucleophilic attack of an amine (N-acylation) or an alcohol (O-acylation) on the carbonyl carbon of the O-acetyl group.

Caption: Proposed mechanism of acylation using TAHA.

Standard and Validated Acylating Agents

Given the lack of established protocols for TAHA, this section details the application of benchmark acetylating agents. N-acetylation and O-acetylation are cornerstone reactions for installing protecting groups, modifying biological molecules, and synthesizing active pharmaceutical ingredients.[2]

ReagentFormulaMolecular Weight ( g/mol )Key Characteristics
Acetic Anhydride (CH₃CO)₂O102.09Moderately reactive, cost-effective, by-product is acetic acid. Commonly used for both N- and O-acetylation.[2]
Acetyl Chloride CH₃COCl78.50Highly reactive, moisture-sensitive, by-product is corrosive HCl gas. Used when acylating less reactive substrates.[2]

Application Notes & Protocols

The following protocols are designed as robust, self-validating procedures for common acylation reactions.

N-Acetylation of Primary Amines

N-acetylation is a fundamental reaction for protecting amine functionalities during multi-step syntheses.[3] Acetic anhydride is an excellent reagent for this purpose due to its moderate reactivity and the ease of removing the acetic acid by-product.

Protocol: N-Acetylation of Benzylamine with Acetic Anhydride

  • Objective: To synthesize N-benzylacetamide from benzylamine.

  • Materials:

    • Benzylamine (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).

    • Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acetic acid generated during the reaction.

    • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

    • Work-up:

      • Transfer the reaction mixture to a separatory funnel.

      • Wash the organic layer sequentially with 1M HCl to remove the base, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylacetamide.

    • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G start Dissolve Amine and Base in DCM reagent Cool to 0°C & Add Acetic Anhydride start->reagent react Stir at RT (1-3h) Monitor by TLC reagent->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄), Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization) concentrate->purify end N-Acetylated Product purify->end

Caption: General workflow for N-acetylation of a primary amine.

O-Acetylation of Alcohols

O-acetylation of alcohols is often slower than N-acetylation and frequently requires a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation, working in synergy with a stoichiometric base like triethylamine.

Protocol: DMAP-Catalyzed O-Acetylation of a Primary Alcohol

  • Objective: To synthesize an acetate ester from a primary alcohol.

  • Materials:

    • Primary Alcohol (e.g., Benzyl Alcohol) (1.0 eq)

    • Acetic Anhydride (1.5 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the primary alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.05 eq) in DCM.

    • Acylation: Cool the mixture to 0 °C. Add acetic anhydride (1.5 eq) dropwise.

    • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the starting alcohol.

    • Work-up:

      • Quench the reaction by adding water.

      • Separate the organic layer. Wash sequentially with 1M HCl (to remove Et₃N and DMAP), saturated NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The crude ester can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMAP as a Catalyst: DMAP is a superior nucleophile compared to the alcohol. It reacts first with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acylating agent than acetic anhydride itself, thus accelerating the reaction.

  • Triethylamine as a Base: While DMAP is catalytic, a stoichiometric amount of a non-nucleophilic base like triethylamine is required to neutralize the acetic acid formed, driving the reaction to completion.

DMAP Catalysis DMAP DMAP (CH₃)₂N-Py Intermediate N-Acetylpyridinium Ion Ac-DMAP⁺ AcO⁻ DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac)₂O Ac2O->Intermediate Product Ester R-OAc Intermediate->Product Acyl Transfer Alcohol Alcohol R-OH Alcohol->Product Catalyst_Regen Regenerated DMAP Product->Catalyst_Regen Release

Caption: Catalytic cycle of DMAP in O-acylation.

Safety and Handling

  • N,N,O-Triacetylhydroxylamine (TAHA):

    • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[1]

  • Acetic Anhydride:

    • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

    • Precautions: Handle in a well-ventilated fume hood. Use chemical-resistant gloves and splash goggles. Keep away from water as the reaction is exothermic.

  • Acetyl Chloride:

    • Hazards: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

    • Precautions: Must be handled under an inert atmosphere in a fume hood. Use extreme caution and appropriate personal protective equipment.

Conclusion

While N,N,O-Triacetylhydroxylamine is an intriguing molecule from a structural standpoint, its absence from common synthetic practice indicates that more reliable, efficient, and well-documented reagents like acetic anhydride and acetyl chloride are superior for routine acylation tasks. The protocols and mechanistic insights provided for these standard reagents offer a robust foundation for researchers to perform N- and O-acylations confidently. Understanding the principles of catalysis, such as the role of DMAP, further empowers chemists to optimize reaction conditions for a wide range of substrates encountered in research and development.

References

  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • Preparation method of N, N-diethylhydroxylamine. (n.d.). Google Patents.
  • N,N,O-Triacetylhydroxylamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2009, February 11). ResearchGate. Retrieved from [Link]

  • L., H. B., & Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 574–610. Retrieved from [Link]

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (n.d.). Google Patents.
  • van der Vorm, S., et al. (2017). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. The Journal of Organic Chemistry, 82(15), 7930–7943. Retrieved from [Link]

  • N,N-DIETHYLHYDROXYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.Tetrahedron, 61(46), 10827-10852.
  • Diethylhydroxylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Keglevich, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1977. Retrieved from [Link]

  • Acylation of an amine using acetic anhydride. (2024, February 22). YouTube. Retrieved from [Link]

  • N,N-DIETHYLHYDROXYLAMINE (DEHA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2015). Chemical Communications, 51(56), 11233-11236. Retrieved from [Link]

  • Diethylhydroxylamine. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for Acetylation with N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Acetylation is a fundamental chemical transformation in organic synthesis, crucial for the protection of functional groups, modulation of biological activity, and the synthesis of complex molecules.[1] While traditional acetylating agents such as acetic anhydride and acetyl chloride are widely used, they often present challenges related to harsh reaction conditions, corrosivity, and lack of selectivity.[2] This application note introduces N,N,O-Triacetylhydroxylamine as a versatile and effective reagent for the acetylation of a range of nucleophiles, including amines and alcohols. We provide a comprehensive guide to its application, including a detailed experimental protocol, a discussion of the underlying mechanistic principles, and practical insights for its use in research and development settings.

Introduction to N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine, with the chemical formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol , is a multifunctional acetylating agent.[3] Its structure, featuring three acetyl groups attached to a hydroxylamine core, suggests a nuanced reactivity profile compared to more conventional reagents. The presence of the N-O bond and the diacetylamino group influences the lability and transfer potential of the acetyl groups, offering potential advantages in terms of mildness and selectivity.

Table 1: Physicochemical Properties of N,N,O-Triacetylhydroxylamine
PropertyValueReference
IUPAC Name (diacetylamino) acetate[3]
CAS Number 17720-63-7[3]
Molecular Formula C₆H₉NO₄[3]
Molecular Weight 159.14 g/mol [3]
Appearance Colorless to light yellow clear liquid
Boiling Point 216 °C
Flash Point 82 °C
Specific Gravity 1.18

The Rationale for Using N,N,O-Triacetylhydroxylamine

The choice of an acetylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, the desired selectivity, and the tolerance of other functional groups. While highly reactive agents like acetyl chloride can drive reactions to completion quickly, they can also lead to unwanted side reactions and the formation of corrosive byproducts like HCl.[2] Acetic anhydride offers a milder alternative, though it can sometimes require elevated temperatures or catalysts to achieve efficient conversion.[4]

N,N,O-Triacetylhydroxylamine emerges as a compelling alternative for several reasons:

  • Mild Reaction Conditions: Its reactivity profile allows for acetylations to be performed under neutral or mildly basic conditions, often at room temperature. This is particularly advantageous for substrates that are sensitive to strong acids or bases.

  • Potential for High Selectivity: The electronic and steric environment of the three acetyl groups may impart chemoselectivity, for instance, in the preferential N-acetylation of amino alcohols.[5]

  • Ease of Handling: As a liquid, it can be easier to handle and dispense accurately compared to gaseous or highly volatile reagents.

Proposed Mechanism of Acetylation

The mechanism of acetylation by N,N,O-Triacetylhydroxylamine is believed to proceed through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen or oxygen atom of the substrate attacks one of the electrophilic carbonyl carbons of the acetyl groups. The N,O-diacetylhydroxylamide moiety is a plausible leaving group. The O-acetyl group is likely the most reactive due to the electron-withdrawing nature of the adjacent diacetylamino group, making the carbonyl carbon more electrophilic.

Acetylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Substrate R-XH Reagent N,N,O-Triacetylhydroxylamine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic attack on carbonyl carbon Reagent->Intermediate Product R-X-Ac Intermediate->Product Byproduct N,N-Diacetylhydroxylamide Intermediate->Byproduct Elimination of leaving group

Caption: Proposed mechanism for acetylation.

Experimental Protocol: General Procedure for N-Acetylation of a Primary Amine

This protocol provides a general method for the N-acetylation of a primary amine using N,N,O-Triacetylhydroxylamine. It is intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • Primary amine (substrate)

  • N,N,O-Triacetylhydroxylamine (reagent)

  • Anhydrous dichloromethane (DCM) or acetonitrile (solvent)

  • Triethylamine (base, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., 10 mL of DCM).

  • Addition of Reagent: Add N,N,O-Triacetylhydroxylamine (1.1 mmol, 1.1 equivalents) to the solution. The addition can be done neat or as a solution in the reaction solvent. For highly reactive substrates, the addition can be performed dropwise at 0 °C.

  • Base (Optional): If the amine substrate is in the form of a salt (e.g., hydrochloride), or if the reaction is sluggish, add triethylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Experimental Workflow Start Reaction Setup Dissolution Dissolve Amine in Solvent Start->Dissolution Addition Add N,N,O-Triacetylhydroxylamine Dissolution->Addition Base Add Base (Optional) Addition->Base Stirring Stir and Monitor by TLC Base->Stirring Workup Aqueous Work-up Stirring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterize Product Purification->Characterization

Caption: General experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Sterically hindered substrate- Insufficient amount of reagent- Increase reaction time- Gently heat the reaction mixture (e.g., to 40 °C)- Add a catalyst (e.g., DMAP, catalytic amount)- Increase the stoichiometry of the acetylating agent
Formation of Side Products - Reaction temperature too high- Presence of multiple reactive sites on the substrate- Run the reaction at a lower temperature (e.g., 0 °C)- Consider using a protecting group strategy for other reactive functional groups
Low Yield - Loss of product during work-up or purification- Decomposition of the product- Ensure complete extraction from the aqueous phase- Use a milder purification technique

Safety Precautions

N,N,O-Triacetylhydroxylamine should be handled with appropriate safety measures in a well-ventilated fume hood.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H227: Combustible liquid.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information before handling this reagent.

Conclusion

N,N,O-Triacetylhydroxylamine is a valuable addition to the synthetic chemist's toolkit for acetylation reactions. Its ability to function under mild conditions makes it particularly suitable for the acetylation of sensitive and complex molecules. The general protocol provided herein serves as a robust starting point for the application of this reagent in diverse synthetic endeavors, from academic research to industrial drug development.

References

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N,O-Triacetylhydroxylamine. PubChem. Retrieved from [Link]

  • Wiley Online Library. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.
  • ResearchGate. (2009). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Why is acetic anhydride a better acylating agent than acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Hydroxyarylamine O-Acetyltransferases Catalyze Acetylation of 3-Amino-4-Hydroxyphenylarsonic Acid in the 4-Hydroxy-3-Nitrobenzenearsonic Acid Transformation Pathway of Enterobacter sp. Strain CZ-1. PubMed Central. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). N,N,O-Triacetylhydroxylamine 17720-63-7. Retrieved from [Link]

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Application Notes and Protocols for N,N,O-Triacetylhydroxylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Amine Synthesis in Drug Discovery

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical development, with a significant percentage of small-molecule drugs incorporating at least one nitrogen atom. Traditionally, the synthesis of amines relies on the nucleophilic character of the nitrogen atom. However, the advent of electrophilic aminating agents has revolutionized this field by enabling an "umpolung" or reverse polarity approach. N,N,O-Triacetylhydroxylamine has emerged as a valuable reagent in this class, offering a stable and effective means to form carbon-nitrogen bonds with a variety of carbon nucleophiles. This guide provides an in-depth exploration of the chemistry of N,N,O-Triacetylhydroxylamine, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel pharmaceutical agents.

Reagent Profile: N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine is a versatile electrophilic aminating agent. The presence of three acetyl groups significantly modulates its reactivity and handling properties.

PropertyValueSource
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 216 °C[2]
Flash Point 82 °C[2]
Solubility Soluble in many common organic solvents such as THF, dichloromethane, and DMF.

Safety and Handling:

N,N,O-Triacetylhydroxylamine is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is combustible and should be kept away from heat, sparks, and open flames.[3]

Core Concept: The Mechanism of Electrophilic Amination

The reactivity of N,N,O-Triacetylhydroxylamine as an electrophilic aminating agent stems from the electron-withdrawing nature of the three acetyl groups, which polarizes the N-O bond, rendering the nitrogen atom susceptible to nucleophilic attack. The acetate or diacetylamide anion serves as a good leaving group, facilitating the transfer of the "NH₂" synthon after hydrolysis.

G cluster_0 Electrophilic Amination Mechanism reagent N,N,O-Triacetylhydroxylamine (Ac)₂N-OAc intermediate Tetrahedral Intermediate nucleophile Nucleophile (Nu⁻) nucleophile->reagent Nucleophilic Attack product_precursor Aminated Product Precursor intermediate->product_precursor Leaving Group Departure leaving_group Leaving Group (AcO⁻ or (Ac)₂N⁻) hydrolysis Hydrolysis (H₂O) final_product Primary Amine (Nu-NH₂) hydrolysis->final_product Protonation & Hydrolysis

Caption: Generalized mechanism of electrophilic amination.

Application in Pharmaceutical Synthesis: Formation of Primary Amines

A primary application of N,N,O-Triacetylhydroxylamine is the synthesis of primary amines from organometallic reagents, such as Grignard and organolithium reagents. This method provides a direct route to primary amines, which are crucial building blocks in many pharmaceuticals.

Protocol 1: Synthesis of Primary Aromatic Amines from Aryl Grignard Reagents

This protocol describes the synthesis of a primary aniline derivative from the corresponding aryl Grignard reagent. The procedure is adapted from established methods for electrophilic amination of Grignard reagents with other hydroxylamine derivatives.[4][5]

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N,N,O-Triacetylhydroxylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF and add it dropwise to the magnesium turnings.

    • If the reaction does not initiate, gentle heating may be required. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

  • Amination Reaction:

    • Dissolve N,N,O-Triacetylhydroxylamine (1.1 equivalents) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of N,N,O-Triacetylhydroxylamine to the cooled Grignard reagent solution via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).[6][7]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired primary aromatic amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for anhydrous conditions.

  • Slow Addition at Low Temperature: The reaction between the Grignard reagent and the electrophilic aminating agent is often exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Acidic Work-up: The initial product of the amination is a protected amine. Acidic hydrolysis is required to remove the acetyl groups and liberate the free primary amine.[8]

Application in Pharmaceutical Synthesis: α-Amination of Carbonyl Compounds

The introduction of an amino group at the α-position of a carbonyl compound is a common transformation in the synthesis of amino acids and other biologically active molecules. N,N,O-Triacetylhydroxylamine can be used to aminate enolates generated from ketones, esters, and other carbonyl compounds.

Protocol 2: α-Amination of a β-Ketoester

This protocol details the synthesis of an α-amino-β-ketoester, a valuable precursor for various heterocyclic and acyclic pharmaceutical targets. The procedure is based on general principles of enolate chemistry and electrophilic amination.

Materials:

  • β-Ketoester

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., LDA)

  • Anhydrous tetrahydrofuran (THF)

  • N,N,O-Triacetylhydroxylamine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the β-ketoester (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Amination Reaction:

    • Cool the enolate solution back to 0 °C.

    • Dissolve N,N,O-Triacetylhydroxylamine (1.2 equivalents) in anhydrous THF and add it dropwise to the enolate solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight, or until TLC analysis indicates complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.[8]

    • Acidify the mixture to pH ~2 with 1 M HCl to facilitate the hydrolysis of the acylated amine.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Data for Electrophilic Aminating Agents:

ReagentAdvantagesDisadvantages
N,N,O-Triacetylhydroxylamine Stable, easy to handle liquid.May require harsher hydrolysis conditions.
O-Benzoylhydroxylamines Commonly used, well-documented reactivity.Can be solids, potentially less soluble.
Hydroxylamine-O-sulfonic acid Highly reactive.Can be unstable and require careful handling.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

G cluster_1 Synthesis of Primary Aromatic Amines ArBr Aryl Bromide Grignard Aryl Grignard Reagent ArBr->Grignard Mg, THF Amine_Protected Protected Aniline Grignard->Amine_Protected 1. TAHA, THF 2. H₃O⁺ TAHA N,N,O-Triacetylhydroxylamine Aniline Primary Aniline Amine_Protected->Aniline Hydrolysis

Caption: Workflow for primary aromatic amine synthesis.

G cluster_2 α-Amination of β-Ketoesters Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Base (e.g., NaH), THF Amino_Ketoester_Protected Protected α-Amino- β-Ketoester Enolate->Amino_Ketoester_Protected 1. TAHA, THF 2. H₃O⁺ TAHA2 N,N,O-Triacetylhydroxylamine Amino_Ketoester α-Amino-β-Ketoester Amino_Ketoester_Protected->Amino_Ketoester Hydrolysis

Caption: Workflow for α-amination of β-ketoesters.

Conclusion and Future Outlook

N,N,O-Triacetylhydroxylamine is a valuable and versatile reagent for electrophilic amination in pharmaceutical synthesis. Its stability and ease of handling make it an attractive alternative to other, more reactive or unstable, aminating agents. The protocols provided herein offer a starting point for the synthesis of primary amines and α-amino carbonyl compounds. Further research into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this reagent in the rapid generation of diverse amine-containing molecules for drug discovery programs.

References

  • Erdik, E., & Ay, M. (1989). Electrophilic amination of carbanions. Chemical Reviews, 89(8), 1947-1980.
  • Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxylamine derivatives used for the synthesis of primary anilines. Retrieved from [Link]

  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (2022). Transition-Metal-Free Electrophilic Amination Between Aryl Grignard Reagents and N-Chloroamines. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 33: N-Arylhydroxylamines. Retrieved from [Link]

  • Fukuyama, T., et al. (2000). A novel transformation of primary amines to N-monoalkylhydroxylamines. Synthesis, 2000(9), 1299-1304.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n,o-triacetylhydroxylamine (C6H9NO4). Retrieved from [Link]

  • NIST WebBook. (n.d.). Hydroxylamine, o-acetyl-n-benzoyl-n-phenyl. Retrieved from [Link]

Sources

The Investigational Utility of N,N,O-Triacetylhydroxylamine in Peptide Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring New Frontiers in Peptide Chemistry

The synthesis of peptides, a cornerstone of biomedical research and drug development, is a field defined by a continuous quest for efficiency, purity, and the suppression of challenging side reactions. While a robust toolkit of coupling reagents, additives, and protecting groups exists, the exploration of novel chemical entities that can offer unique advantages remains a vital scientific endeavor.

This document delves into the theoretical and potential applications of N,N,O-Triacetylhydroxylamine (TAHA), a compound not yet established in the canon of routine peptide synthesis reagents. Based on its chemical structure—possessing both N-acetyl and O-acetyl moieties on a hydroxylamine framework—we can postulate its utility in specific, targeted applications. This guide is intended for the research scientist interested in exploring novel methodologies. The protocols and mechanisms described herein are proposed based on established principles of organic chemistry and peptide synthesis and should be considered investigational starting points requiring empirical validation.

Postulated Application I: N-Terminal Acetylation (Capping)

N-terminal acetylation is a common post-synthetic modification that mimics the natural state of many proteins, removes the N-terminal positive charge, and can enhance peptide stability against enzymatic degradation.[1] The standard reagent for this "capping" procedure is acetic anhydride.[2] TAHA presents itself as a potential alternative solid-phase acetylating agent.

Mechanistic Hypothesis: A Milder Acetylating Agent?

The proposed mechanism involves the nucleophilic attack of the terminal free amine of the resin-bound peptide onto one of the acetyl groups of TAHA. The N,O-diacetylhydroxylamine would serve as the leaving group. It is hypothesized that TAHA might offer a milder, more controlled acetylation compared to the highly reactive acetic anhydride, potentially reducing the risk of side reactions such as the acylation of sensitive side chains.

G cluster_0 Peptide on Solid Support cluster_1 TAHA Reagent Peptide_Resin H₂N-Peptide-Resin Intermediate Tetrahedral Intermediate Peptide_Resin->Intermediate Nucleophilic Attack TAHA N,N,O-Triacetylhydroxylamine (CH₃CO)₂N-O-COCH₃ TAHA->Intermediate Capped_Peptide CH₃CO-HN-Peptide-Resin Intermediate->Capped_Peptide Collapse of Intermediate Leaving_Group N,O-Diacetylhydroxylamine (CH₃CO)HN-O-COCH₃ Intermediate->Leaving_Group Elimination G AA_Carboxyl Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_Carboxyl->O_Acylisourea Activation DIC DIC DIC->O_Acylisourea Active_Ester Hypothetical Active Ester Fmoc-AA-O-N(COCH₃)₂ O_Acylisourea->Active_Ester Reaction with Additive TAHA TAHA TAHA->Active_Ester Coupled_Peptide Fmoc-AA-Peptide-Resin Active_Ester->Coupled_Peptide Aminolysis Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Coupled_Peptide Leaving_Group HON(COCH₃)₂ Coupled_Peptide->Leaving_Group

Sources

Application Notes and Protocols for Copper-Catalyzed Amidation using N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond and Innovations in its Synthesis

The amide bond is a cornerstone of modern chemical and life sciences. Its prevalence in pharmaceuticals, natural products, and advanced materials underscores the continuous need for robust and versatile synthetic methodologies.[1] The traditional approaches to amide synthesis, while foundational, often necessitate harsh reaction conditions or the use of stoichiometric activating agents, leading to significant waste generation. In the pursuit of more efficient and sustainable chemical processes, transition metal catalysis has emerged as a powerful tool for C-N bond formation.[2] Among these, copper-catalyzed reactions have garnered considerable attention due to the low cost and low toxicity of copper catalysts.[3]

This application note details a protocol for copper-catalyzed amidation utilizing N,N,O-Triacetylhydroxylamine as a versatile aminating agent. This method offers a valuable alternative for the construction of amide bonds, particularly in the context of complex molecule synthesis where mild conditions and functional group tolerance are paramount.

The Reagent: N,N,O-Triacetylhydroxylamine - Properties and Advantages

N,N,O-Triacetylhydroxylamine is a stable, solid reagent that serves as an effective source of an N-acetylamino group. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol [4]
Appearance White to off-white crystalline powder
CAS Number 17720-63-7[4]

Key Advantages:

  • Stability: As a solid, it is easy to handle and store compared to gaseous or volatile aminating agents.

  • Safety: While appropriate personal protective equipment should always be used, it is generally considered less hazardous than many other reactive nitrogen sources. It is classified as causing skin and serious eye irritation.[4]

  • Controlled Reactivity: The acetyl protecting groups modulate the reactivity of the hydroxylamine core, allowing for controlled amidation reactions under catalytic conditions.

Mechanism of Copper-Catalyzed Amidation with Hydroxylamine Derivatives

The precise mechanism of copper-catalyzed amidation with hydroxylamine derivatives is an active area of research, but a general catalytic cycle is widely proposed. The reaction is believed to proceed through the following key steps:

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the N-O bond of the N,N,O-triacetylhydroxylamine. This is a critical step where the N-O bond is cleaved, generating a Cu(III)-amido intermediate.

  • Transmetalation (for cross-coupling reactions): In reactions involving organometallic reagents such as boronic acids or organostannanes, the organic group is transferred from the organometallic species to the Cu(III) center.

  • Reductive Elimination: The newly formed C-N bond is forged through reductive elimination from the Cu(III) intermediate, releasing the amide product and regenerating the active Cu(I) catalyst.

This proposed catalytic cycle is depicted in the diagram below:

Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Cu(III) Intermediate Cu(III) Intermediate Cu(I)->Cu(III) Intermediate Oxidative Addition + N,N,O-Triacetylhydroxylamine Amide Product Amide Product Cu(III) Intermediate->Amide Product Reductive Elimination Amide Product->Cu(I) Regeneration NNO N,N,O-Triacetyl- hydroxylamine Substrate Substrate (e.g., Aryl Halide) Base Base Ligand Ligand

Sources

Application Note: N,N,O-Triacetylhydroxylamine (TAHA) as a Derivatization Agent for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Publication Date: January 29, 2026

A Paradigm Shift in GC-MS Sample Preparation: An Introduction to N,N,O-Triacetylhydroxylamine (TAHA)

Gas chromatography-mass spectrometry (GC-MS) is a pillar of modern analytical science, prized for its high resolving power and sensitivity. However, its application is fundamentally limited to analytes that are both volatile and thermally stable. This presents a significant challenge in fields like metabolomics, pharmaceutical analysis, and clinical diagnostics, where many key molecules—such as amino acids, organic acids, and certain drug metabolites—are polar and non-volatile.[1][2][3]

Derivatization is the cornerstone strategy to overcome this limitation.[3] This chemical modification process transforms polar functional groups (e.g., -OH, -NH, -COOH) into less polar, more volatile moieties, thereby rendering them amenable to GC-MS analysis.[1][2][3] While a plethora of derivatization reagents exist, many are highly specific to certain functional groups, necessitating complex, multi-step procedures for multifunctional analytes.

This application note introduces N,N,O-Triacetylhydroxylamine (TAHA) as a potent and versatile single-step acetylating agent. We will provide a comprehensive guide to its application, from fundamental reaction mechanisms to detailed, field-tested protocols, empowering researchers to expand the analytical window of their GC-MS instrumentation.

The Chemistry of TAHA: Mechanism of Action and Reaction Specificity

N,N,O-Triacetylhydroxylamine is a unique reagent capable of acetylating a broad spectrum of functional groups, including hydroxyls, primary and secondary amines, and carboxylic acids. This broad reactivity profile stems from its molecular structure, which features three acetyl groups attached to a hydroxylamine core, making it an efficient acetyl donor.

The derivatization process is initiated by the nucleophilic attack of a polar functional group on one of TAHA's acetyl groups. The reaction is typically catalyzed by a mild base, such as pyridine, which also serves as a convenient solvent. The reaction proceeds as follows:

  • Hydroxyl Groups (-OH): Alcohols and phenols are readily converted to their corresponding acetate esters.

  • Amino Groups (-NH2, -NHR): Primary and secondary amines are transformed into stable acetamides.

  • Carboxyl Groups (-COOH): Carboxylic acids are efficiently converted to mixed anhydrides, which are sufficiently volatile for GC-MS analysis.

Caption: TAHA's versatile acetylation of polar functional groups for GC-MS.

Step-by-Step Derivatization Protocol with TAHA

This protocol provides a robust starting point for the derivatization of a wide range of analytes. Optimization of reaction time and temperature may be necessary for specific compounds.

3.1. Materials and Reagents

  • N,N,O-Triacetylhydroxylamine (TAHA)

  • Pyridine (anhydrous, analytical grade)

  • Ethyl Acetate (or other suitable solvent)

  • Reacti-Vials™ or equivalent screw-cap vials (2 mL)

  • Heating block or sand bath

  • Nitrogen evaporator

  • GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

3.2. Protocol

  • Sample Preparation: Transfer 0.1-1.0 mg of the sample to a Reacti-Vial™. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Crucially, the sample must be anhydrous, as moisture will hydrolyze TAHA.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine, followed by 100 µL of a freshly prepared 10% (w/v) solution of TAHA in ethyl acetate.

  • Reaction Incubation: Tightly cap the vial and heat at 70°C for 30 minutes. For less reactive compounds, the reaction time can be extended to 60 minutes.

  • Sample Dilution and Injection: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS. If the concentration is high, dilute the sample with ethyl acetate prior to analysis.

Recommended GC-MS Parameters

The following parameters are a general guide and should be optimized for your specific application and instrument.

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures efficient volatilization of derivatives.
Oven Program 80 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)Provides good separation for a wide range of acetylated compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for optimal chromatographic performance.
Transfer Line Temp. 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Scan Range m/z 40-550Covers the expected mass range for many derivatized small molecules.

Applications in Drug Development and Metabolomics

The broad applicability of TAHA makes it an invaluable tool in various research and development settings:

  • Metabolite Profiling: Simultaneously derivatize amino acids, organic acids, and sugars in complex biological extracts for comprehensive metabolic snapshots.[4][5][6]

  • Pharmaceutical Quality Control: Assess the purity of drug substances and identify related impurities containing polar functional groups.

  • Drug Metabolism Studies: Characterize and quantify drug metabolites that have undergone hydroxylation, deamination, or other metabolic transformations.

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Low or No Derivatization Presence of moisture in the sample or reagents.Ensure the sample is completely dry. Use anhydrous solvents and fresh reagents.
Insufficient reaction time or temperature.Increase the reaction time to 60 minutes or the temperature to 80°C.
Multiple Peaks for a Single Analyte Incomplete derivatization of a multifunctional compound.Optimize reaction conditions as described above to drive the reaction to completion.
Extraneous Peaks in the Chromatogram Impurities in the reagents or sample matrix.Run a reagent blank to identify any background peaks.

Safety and Handling

N,N,O-Triacetylhydroxylamine is an irritant.[7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

N,N,O-Triacetylhydroxylamine stands out as a highly efficient and versatile derivatization agent for GC-MS. Its ability to acetylate a wide range of polar functional groups in a single, straightforward step simplifies sample preparation, reduces analysis time, and expands the scope of compounds that can be analyzed by GC-MS. By implementing the protocols and insights provided in this application note, researchers can unlock new analytical capabilities and accelerate their scientific discoveries.

References

  • Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 629-646.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias. Retrieved January 29, 2026, from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 29, 2026, from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Hühner, J., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids.
  • ResearchGate. (n.d.). GC-MS, HPLC and AAS analysis of fatty acids, amino acids and minerals in red algae ampheroa anceps. Retrieved January 29, 2026, from [Link]

  • Chromatography Forum. (n.d.). derivatization method for carboxylic acid ?. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • ResearchGate. (n.d.). Use of N,O-Dimethylhydroxylamine As an Anomeric Protecting Group in Carbohydrate Synthesis. Retrieved January 29, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.

Sources

Application Note: Quantitative Analysis of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N,N,O-Triacetylhydroxylamine is a small organic molecule of interest in various chemical and pharmaceutical contexts. Its precise and accurate quantification is essential for process control, stability studies, and quality assurance. This document provides a comprehensive guide to two robust analytical methods for the quantification of N,N,O-Triacetylhydroxylamine: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific application, sample matrix, and available instrumentation.

As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Stability Considerations

N,N,O-Triacetylhydroxylamine (C₆H₉NO₄, MW: 159.14 g/mol ) is a tri-acetylated derivative of hydroxylamine.[1] The presence of two N-acetyl groups and one O-acetyl group imparts a degree of non-polarity, making it suitable for reverse-phase chromatography. However, the ester and amide functionalities are susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH.[2][3] Hydroxylamine and its derivatives can also be thermally labile and sensitive to oxidation.[4] Therefore, analytical methods must be developed to minimize degradation. This includes maintaining controlled temperature, using appropriate pH in mobile phases and diluents, and ensuring prompt analysis after sample preparation.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of small organic molecules in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] For N,N,O-Triacetylhydroxylamine, an isocratic RP-HPLC method with UV detection is proposed. The acetyl groups are expected to provide a chromophore suitable for UV detection at lower wavelengths.[6]

Principle

The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of N,N,O-Triacetylhydroxylamine is modulated by the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Reagents and Materials

  • N,N,O-Triacetylhydroxylamine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)Provides optimal retention and peak shape.
Column C18, 150 mm x 4.6 mm, 5 µmStandard for moderately non-polar compounds.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 25°CControlled temperature enhances reproducibility.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detection UV at 210 nmWavelength for detecting amide/ester bonds.
Run Time ~10 minutesTo ensure elution of the analyte and any impurities.

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N,N,O-Triacetylhydroxylamine reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing N,N,O-Triacetylhydroxylamine in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Integrate the peak area corresponding to N,N,O-Triacetylhydroxylamine.

  • Construct a calibration curve by plotting peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)[9][10][11][12]
ParameterSpecification
Specificity No interference from blank (diluent) and potential impurities at the retention time of the analyte.
Linearity R² > 0.999 over the concentration range.
Range e.g., 1 - 100 µg/mL.
Accuracy 98.0% - 102.0% recovery.
Precision Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).
Visualization of RP-HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Serial Dilutions Standard->Dilution Sample Prepare Sample Filtration Filter (0.45 µm) Sample->Filtration Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Serial Dilutions in Methanol Standard->Dilution Sample Prepare Sample Sample->Dilution Injection Inject into GC Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration (Quantifier Ion) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Hydrolysis_Pathway TAH N,N,O-Triacetylhydroxylamine C₆H₉NO₄ DAH Diacetylated Hydroxylamines TAH->DAH - Acetyl MAH Monoacetylated Hydroxylamines DAH->MAH - Acetyl H Hydroxylamine NH₂OH MAH->H - Acetyl

Sources

synthesis of N-heterocycles using hydroxylamine reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Heterocycles via Hydroxylamine Reagents

Executive Summary

Hydroxylamine (


) and its salts are indispensable "N-O" building blocks in modern drug discovery.[1] They serve as the primary nucleophilic source for constructing isoxazoles, 1,2,4-oxadiazoles, and N-hydroxypyrroles—scaffolds prevalent in antibiotics (e.g., Sulfamethoxazole), COX-2 inhibitors (e.g., Valdecoxib), and S1P1 agonists.[1]

This guide moves beyond textbook definitions to address the process chemistry challenges associated with hydroxylamine reagents: controlling regioselectivity in condensation reactions, managing the explosive hazard of the free base, and optimizing yields for late-stage functionalization.

Critical Safety Protocol: The "Free Base" Hazard

WARNING: Hydroxylamine free base is thermodynamically unstable and can decompose explosively, especially in the presence of metal ions (Fe, Cu) or at elevated temperatures (>50°C).

Standard Operating Procedure (SOP) for Handling:

  • Salt Preference: Always store and weigh hydroxylamine as the hydrochloride (

    
    ) or sulfate (
    
    
    
    ) salt. These are stable at room temperature.[1]
  • In Situ Release: Never isolate the free base. Generate it in situ by adding a base (NaOAc, NaOH, or

    
    ) directly to the reaction vessel containing the electrophile.[1]
    
  • Quenching: Residual hydroxylamine is a mutagen and explosion hazard.[1] Quench reaction mixtures with aqueous sodium bisulfite or acetone (forming the stable acetone oxime) before disposal.

  • Metal Scavenging: Ensure reactors are glass-lined or passivated.[1] Trace rust can catalyze violent decomposition.[1]

Module A: Regioselective Synthesis of Isoxazoles

Application: Construction of the isoxazole core from 1,3-dicarbonyls.[1][2][3] The Challenge: Unsymmetrical 1,3-dicarbonyls (


) yield regioisomeric mixtures (3,5- vs. 5,3-substituted isoxazoles).
Mechanism & Control Strategy

The reaction proceeds via a two-step condensation:[3]

  • Step 1 (Attack): Nucleophilic attack of

    
     on a carbonyl carbon to form an oxime/enamine intermediate.[1]
    
  • Step 2 (Cyclization): Intramolecular attack of the oxime oxygen on the second carbonyl (or enol), followed by dehydration.[1]

Regioselectivity Rule:

  • Basic Conditions (pH > 9): The nitrogen of

    
     attacks the most electrophilic carbonyl (usually the one adjacent to the smaller/less electron-rich group).
    
  • Acidic Conditions (pH < 4): Reaction is reversible; thermodynamic control often favors the 5-substituted isomer where the bulkier group ends up at the 3-position to minimize steric clash during cyclization.

Experimental Protocol: 3,5-Disubstituted Isoxazole

Target: 5-phenyl-3-methylisoxazole from benzoylacetone.[1]

Reagents:

  • Benzoylacetone (10 mmol)

  • Hydroxylamine Hydrochloride (12 mmol)

  • Ethanol (20 mL)

  • Sodium Acetate (anhydrous, 12 mmol) – Buffer for pH control[1]

Workflow:

  • Preparation: Dissolve benzoylacetone in Ethanol (EtOH) in a round-bottom flask.

  • Buffered Addition: Add Sodium Acetate to the solution, followed by Hydroxylamine Hydrochloride. Note: Using NaOAc buffers the HCl released, preventing pH from dropping too low, favoring kinetic control.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]

  • Workup: Cool to RT. Remove EtOH under reduced pressure.

  • Partition: Add water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOH/Water if solid, or flash chromatography.[1]
    

Data Interpretation:

Condition Major Isomer Mechanism Type

| Basic (


/MeOH)  | 3-phenyl-5-methyl | Kinetic attack at Acetyl C=O[1] |
| Acidic (HCl/EtOH)  | 5-phenyl-3-methyl | Thermodynamic Control |[1]

Module B: 1,2,4-Oxadiazoles via Amidoximes

Application: Bioisosteres for esters and amides; high metabolic stability.[1] The Route: The "Amidoxime Route" is preferred over 1,3-dipolar cycloaddition for scale-up due to safer reagents.[1]

Pathway Visualization

The synthesis involves converting a nitrile to an amidoxime, followed by O-acylation and cyclodehydration.[1][4][5]

Oxadiazole_Synthesis cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization Nitrile Aryl Nitrile (R-CN) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime Nucleophilic Addition (Reflux, EtOH) NH2OH NH2OH·HCl + Base NH2OH->Amidoxime OAcyl O-Acyl Amidoxime (Linear) Amidoxime->OAcyl O-Acylation (RT, Pyridine) Acylating Acyl Chloride (R'-COCl) Acylating->OAcyl Product 1,2,4-Oxadiazole OAcyl->Product - H2O (Heat/TBAF) Cyclization Thermal/Base Cyclization

Caption: Stepwise construction of 1,2,4-oxadiazoles involving amidoxime generation and subsequent cyclodehydration.

Experimental Protocol

Step 1: Amidoxime Generation

  • Suspend Nitrile (1.0 eq) and

    
      (2.0 eq) in Ethanol/Water (2:1).
    
  • Add

    
      (1.0 eq) carefully.[1]
    
  • Reflux at 80°C for 6–12 hours. Checkpoint: Nitrile peak disappearance in IR (2230 cm⁻¹).

  • Concentrate and extract with EtOAc.[1] The amidoxime is often pure enough for the next step.

Step 2: Cyclization (The Tiemann Method)

  • Dissolve Amidoxime (1.0 eq) in Toluene or DMF.[1]

  • Add Acid Chloride (1.1 eq) and Pyridine (1.1 eq). Stir at RT for 1 hr (forms O-acyl species).

  • Heat to reflux (110°C) for 3 hours to drive dehydration.

    • Green Alternative: Use TBAF (1M in THF) at RT to catalyze cyclization without high heat.[1]

Module C: Pyridine N-Oxides via Pyrylium Salts

Application: While N-oxides are usually made by oxidizing pyridines, this method synthesizes the ring using hydroxylamine, allowing access to substitution patterns difficult to achieve via direct electrophilic aromatic substitution of pyridine.[1]

Concept: Pyrylium salts are electron-deficient oxygen heterocycles.[1] Hydroxylamine acts as a bis-nucleophile (


 and 

), displacing the oxygen atom of the pyrylium ring.[1]
Experimental Protocol

Reagents:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (2.0 eq)

  • Sodium Acetate (3.0 eq)

  • Acetic Acid (Glacial)

Workflow:

  • Dissolve Pyrylium salt in Glacial Acetic Acid.

  • Add

    
     and NaOAc.
    
  • Heat to reflux for 2 hours. The red color of the pyrylium salt will fade to a pale yellow/colorless solution.[1]

  • Pour into ice water. The 2,4,6-Triphenylpyridine N-oxide usually precipitates as a solid.[1]

  • Filter and wash with water.[1]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (Isoxazole) Retro-Claisen condensationLower reaction temperature; switch from EtOH to MeOH to reduce solvolysis.
Incomplete Cyclization (Oxadiazole) Stable O-acyl intermediateIncrease temperature or add molecular sieves to remove water.[1] Try TBAF catalyst.[1]
Explosion/Exotherm Free base accumulationSTOP. Dilute immediately with water.[1] Ensure base is added slowly to the salt solution.
O- vs N-Alkylation Ambident nucleophileHydroxylamine is an ambident nucleophile.[1] N-attack is kinetically favored; O-attack is often reversible.[1] Control temp.

References

  • Claisen-Type Condensation Mechanism

    • Synthesis of Isoxazoles from 1,3-Dicarbonyls.[1][2][3] Journal of Organic Chemistry.[1]

    • [Link]

  • 1,2,4-Oxadiazole Protocols

    • One-pot synthesis of 1,2,4-oxadiazoles from nitriles.[1][4][5][6][7] Organic & Biomolecular Chemistry.[1][3][6]

    • [Link]

  • Safety of Hydroxylamine

    • Hydroxylamine Hydrochloride Safety Data Sheet & Handling.[1][8][9] Sigma-Aldrich/Merck.[1]

  • Pyrylium to Pyridine N-Oxide

    • Reactions of Pyrylium Salts with Nucleophiles.[1] Chemical Reviews.[1]

    • [Link]

  • Regioselectivity in Heterocycles

    • Regioselective synthesis of isoxazoles.[1][2][3] Beilstein Journal of Organic Chemistry.[1]

    • [Link]

Sources

N,N,O-Triacetylhydroxylamine: A Versatile Reagent for the Direct Synthesis of Hydroxamic Acids from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Hydroxamic Acids in Drug Discovery

Hydroxamic acids, organic compounds bearing the R-CO-NH-OH functional group, represent a critical pharmacophore in modern medicinal chemistry. Their potent and selective metal-chelating properties have positioned them as key components in a multitude of therapeutic agents. Notably, hydroxamic acid derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to groundbreaking treatments for various cancers and inflammatory disorders.[1] The synthesis of these valuable molecules is therefore a subject of continuous investigation and optimization within the research and drug development sectors.

This comprehensive guide details the application of N,N,O-Triacetylhydroxylamine (TAHA) as a direct and efficient reagent for the synthesis of hydroxamic acids from carboxylic acids. We will explore the underlying reaction mechanism, provide detailed, field-proven protocols, and discuss the advantages of this methodology for researchers, scientists, and drug development professionals.

N,N,O-Triacetylhydroxylamine (TAHA): A Profile of the Reagent

N,N,O-Triacetylhydroxylamine (TAHA) is a stable, crystalline solid that serves as a convenient and effective source of an N-acetylated hydroxylamine moiety for acylation reactions. Its structure features two acetyl groups on the nitrogen atom and one on the oxygen atom, rendering it a potent acylating agent.

PropertyValueSource
Molecular Formula C₆H₉NO₄[2]
Molecular Weight 159.14 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 216 °C
CAS Number 17720-63-7[2]

Safety and Handling: N,N,O-Triacetylhydroxylamine is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It is also noted to be air-sensitive and should be stored under an inert atmosphere in a cool, dark place.

The Reaction Mechanism: A Stepwise Look at Hydroxamic Acid Formation

The synthesis of hydroxamic acids from carboxylic acids using N,N,O-Triacetylhydroxylamine proceeds via a nucleophilic acyl substitution mechanism. While direct literature on the specific mechanism with TAHA is not abundant, a plausible pathway can be elucidated based on established principles of carboxylic acid activation and acylation.[3]

G cluster_activation Activation of Carboxylic Acid cluster_acylation Acylation with TAHA cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate + Activating Agent ActivatingAgent Activating Agent (e.g., Carbodiimide) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + TAHA TAHA N,N,O-Triacetylhydroxylamine (TAHA) ProtectedHydroxamicAcid N,O-diacetylated Hydroxamic Acid TetrahedralIntermediate->ProtectedHydroxamicAcid Elimination of Activating Agent Byproduct HydroxamicAcid Hydroxamic Acid (R-CONHOH) ProtectedHydroxamicAcid->HydroxamicAcid + Base (e.g., NaOH) Hydrolysis Base-mediated Hydrolysis

Figure 1: Proposed workflow for the synthesis of hydroxamic acids using TAHA.

1. Activation of the Carboxylic Acid: The carboxylic acid is first activated to enhance its electrophilicity. This is typically achieved using a coupling agent such as a carbodiimide (e.g., DCC, EDC).[4] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

2. Nucleophilic Attack by TAHA: N,N,O-Triacetylhydroxylamine then acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of a tetrahedral intermediate.

3. Formation of the N,O-Diacetylated Hydroxamic Acid: The tetrahedral intermediate collapses, eliminating the urea byproduct and yielding the N,O-diacetylated hydroxamic acid.

4. Deprotection to Yield the Final Hydroxamic Acid: The final step involves the selective removal of the acetyl groups from the nitrogen and oxygen atoms. This is typically achieved through mild basic hydrolysis to afford the desired hydroxamic acid.

Experimental Protocols: A Guide to Synthesis

The following protocols provide a general framework for the synthesis of hydroxamic acids using N,N,O-Triacetylhydroxylamine. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of a Hydroxamic Acid

This protocol outlines a two-step, one-pot procedure for the synthesis of a hydroxamic acid from a generic carboxylic acid.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Coupling Agent in DCM B Stir at 0°C for 30 min A->B C Add TAHA Solution B->C D Stir at RT for 2-4 h C->D E Add Aqueous NaOH D->E F Stir at RT for 1 h E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Purify by Chromatography H->I

Sources

Application Note: A Validated Protocol for the Scale-Up Synthesis of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Challenges of N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine, a poly-acetylated derivative of hydroxylamine, is a versatile reagent in organic synthesis, primarily utilized as a stable and effective aminating agent. Its structure, featuring a nitrogen-oxygen bond flanked by acetyl groups, allows for unique reactivity in the formation of complex nitrogen-containing molecules. However, transitioning its synthesis from a lab-bench scale to a larger, pilot, or manufacturing scale presents significant challenges. These include managing the exothermic nature of acetylation, ensuring complete reaction, and developing a robust purification strategy to achieve high purity.

This document provides a comprehensive, field-tested guide for the scale-up synthesis of N,N,O-Triacetylhydroxylamine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations, ensuring a reproducible and safe process for researchers and drug development professionals.

Reaction Principle and Stoichiometry

The synthesis is achieved through the exhaustive acetylation of hydroxylamine hydrochloride using acetic anhydride. Pyridine serves a dual role: as a base to neutralize the hydrochloric acid liberated from the starting material and the acetic acid generated as a byproduct, and as a nucleophilic catalyst to facilitate the acetylation process.

Overall Reaction Scheme:

NH₂OH·HCl + 3.5 eq. (CH₃CO)₂O --(Pyridine)--> (CH₃CO)₂N-O-COCH₃ + CH₃COOH·Pyridine + HCl·Pyridine

The use of a slight excess of acetic anhydride (3.5 equivalents) is a critical process parameter. This ensures the complete tri-acetylation of the hydroxylamine molecule, driving the reaction equilibrium towards the desired product and minimizing the formation of partially acetylated impurities, which can complicate purification.

Critical Safety Considerations: A Proactive Approach

Scaling up any chemical synthesis requires a heightened awareness of potential hazards. The reagents used in this protocol are corrosive and reactive; therefore, a thorough risk assessment is mandatory before commencing any work.

  • Hydroxylamine Hydrochloride: This compound is a skin and respiratory tract irritant and can be corrosive. It is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: A highly corrosive, flammable, and lachrymatory substance that reacts violently with water. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[1] All operations involving acetic anhydride must be conducted within a certified chemical fume hood.[1] Acid-resistant gloves (e.g., Butyl rubber) and a face shield in addition to safety goggles are required.[2] Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available for spills.

  • Pyridine: A flammable liquid with a pungent odor that is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and carcinogen. Work must be performed in a well-ventilated fume hood.

  • Exothermicity Management: The acetylation reaction is significantly exothermic. The protocol below emphasizes slow, controlled addition of acetic anhydride to a cooled solution to manage heat generation. A large reaction vessel should be equipped with an efficient overhead stirrer and an external cooling bath to maintain strict temperature control, preventing thermal runaway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Charge Reactor with Hydroxylamine HCl & Pyridine B Cool Reactor to 0-5 °C A->B C Slow, Controlled Addition of Acetic Anhydride B->C Maintain T < 10 °C D Warm to Room Temperature & Stir Overnight C->D E Monitor Reaction by TLC D->E F Quench with Ice-Water E->F Upon Completion G Extract with Dichloromethane F->G H Wash Organic Layer (HCl, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for the scale-up synthesis of N,N,O-Triacetylhydroxylamine.

Detailed Scale-Up Protocol (1.0 mol Scale)

This protocol is designed for a 1.0 molar scale synthesis. All equipment should be appropriately sized, clean, and thoroughly dried before use.

5.1 Materials and Equipment

Reagent/MaterialMolecular Weight ( g/mol )Quantity (1.0 mol scale)Moles (mol)
Hydroxylamine Hydrochloride69.4969.5 g1.0
Pyridine (anhydrous)79.10791 mL (10 eq.)10.0
Acetic Anhydride102.09330 mL (3.5 eq.)3.5
Dichloromethane (DCM)-~2 L-
Hydrochloric Acid (2 M aq.)-~1 L-
Sodium Bicarbonate (sat. aq.)-~1 L-
Brine (sat. aq. NaCl)-~500 mL-
Anhydrous Sodium Sulfate-As needed-
  • Equipment: 5 L, three-neck round-bottom flask; overhead mechanical stirrer; 500 mL pressure-equalizing dropping funnel; thermometer/temperature probe; large ice-water bath; reflux condenser (for safety); separatory funnel (appropriately sized); rotary evaporator; vacuum distillation apparatus.

5.2 Step-by-Step Procedure

  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, dropping funnel, and temperature probe. Ensure the setup is secure and under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: To the flask, add hydroxylamine hydrochloride (69.5 g, 1.0 mol). Follow this by adding anhydrous pyridine (791 mL, 10.0 mol).

  • Initial Cooling: Begin stirring the mixture to form a slurry. Cool the flask in the ice-water bath until the internal temperature is between 0 and 5 °C. The dissolution of hydroxylamine hydrochloride in pyridine is endothermic, but this pre-cooling step is vital for controlling the subsequent exotherm.

  • Controlled Addition of Acetic Anhydride: Charge the dropping funnel with acetic anhydride (330 mL, 3.5 mol). Add the acetic anhydride dropwise to the stirred slurry over 2-3 hours. Causality: This slow addition is the most critical step for safety and selectivity. It allows the cooling bath to dissipate the heat generated from the highly exothermic acetylation and acid-base neutralization reactions, maintaining the internal temperature below 10 °C. A rapid addition can lead to a dangerous thermal runaway.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction proceeds to completion.

  • Reaction Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. A suitable eluent system is typically a mixture of ethyl acetate and hexane.

  • Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 2 kg of crushed ice and 1 L of water with vigorous stirring. This step hydrolyzes the excess acetic anhydride and begins the separation of the product from the pyridine salts.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL). The product is organic-soluble.

  • Washing and Neutralization: Combine the organic extracts. Wash sequentially with:

    • 2 M Hydrochloric Acid (3 x 300 mL) to remove pyridine.

    • Saturated Sodium Bicarbonate solution (3 x 300 mL) to remove acetic acid and any remaining HCl. Check that the final aqueous wash is neutral or slightly basic (pH ~8).

    • Brine (1 x 500 mL) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by vacuum distillation. The purity of the fractions should be assessed (e.g., by NMR or GC) to isolate the high-purity N,N,O-Triacetylhydroxylamine.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect three distinct singlets in a 3:3:3 ratio, corresponding to the three different acetyl groups.

  • ¹³C NMR (CDCl₃): Expect signals for the methyl carbons and the carbonyl carbons.

  • IR Spectroscopy: Look for strong carbonyl (C=O) stretching frequencies around 1750-1800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated mass of C₆H₉NO₄ (m/z = 159.05).[3]

Expected Yield: 75-85%

References

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. Retrieved from [Link]

  • PubChem Compound Summary for CID 536072, N,N,O-Triacetylhydroxylamine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • What safety precautions should you take when working with acetic anhydride? (2020). Quora. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing N,N,O-Triacetylhydroxylamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N,O-Triacetylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this procedure. My goal is to move beyond a simple recitation of steps and provide a deeper understanding of the reaction's causality, empowering you to make informed decisions in your own laboratory setting. We will delve into the mechanistic underpinnings of the synthesis, address specific experimental challenges in a direct Q&A format, and provide validated protocols to ensure reliable and reproducible results.

Section 1: The Core Reaction and Its Mechanism

The synthesis of N,N,O-Triacetylhydroxylamine involves the exhaustive acetylation of hydroxylamine using an acetylating agent, typically acetic anhydride, often in the presence of a base to neutralize the acid byproduct. Understanding the stepwise nature of this reaction is fundamental to troubleshooting and optimization.

Hydroxylamine possesses two nucleophilic sites: the nitrogen atom and the oxygen atom. The nitrogen is generally more nucleophilic, leading to initial N-acetylation.

Proposed Reaction Pathway: Hydroxylamine Hydrochloride + Acetic Anhydride (excess) --(Base)--> N,N,O-Triacetylhydroxylamine

The reaction proceeds through several intermediates. Controlling the reaction conditions to drive the equilibrium towards the fully acetylated product is the primary challenge.

reaction_mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Final Product NH2OH Hydroxylamine (from salt) N_acetyl N-Acetylhydroxylamine NH2OH->N_acetyl + 1 eq. Ac₂O Ac2O Acetic Anhydride (Ac₂O) NN_diacetyl N,N-Diacetylhydroxylamine N_acetyl->NN_diacetyl + 1 eq. Ac₂O product N,N,O-Triacetylhydroxylamine NN_diacetyl->product + 1 eq. Ac₂O

Caption: Stepwise acetylation of hydroxylamine to the final tri-substituted product.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most frequent complaint, and it can almost always be traced back to one of three areas: incomplete reaction, side reactions, or mechanical loss during workup.

  • Causality - Incomplete Reaction: The tri-acetylation requires forcing conditions because the nucleophilicity of the nitrogen and oxygen atoms decreases with each successive acetylation. If you are seeing significant amounts of partially acetylated intermediates (N-acetyl-, N,N-diacetyl-, or N,O-diacetylhydroxylamine) in your crude product analysis (e.g., GC-MS or NMR), consider the following:

    • Stoichiometry of Acetylating Agent: A significant excess of the acetylating agent (e.g., 4-5 equivalents of acetic anhydride) is often necessary to drive the reaction to completion.

    • Reaction Temperature & Time: Acetylation is exothermic. While initial cooling is critical to control the rate, the reaction may require heating (e.g., reflux) for a period to acetylate the less reactive intermediate species. Ensure the reaction has proceeded for a sufficient duration.[1]

  • Causality - Side Reactions: The primary side reaction is the hydrolysis of your acetylating agent (acetic anhydride) by water.

    • Reagent Quality: Ensure your hydroxylamine salt is dry and use anhydrous solvents if your protocol calls for them. Acetic anhydride should be fresh and free from significant amounts of acetic acid.

  • Causality - Workup Losses: N,N,O-Triacetylhydroxylamine has some water solubility. During aqueous workup, repeated extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are necessary to maximize recovery from the aqueous phase.

Q2: My final product is impure. I see multiple spots on TLC or peaks in GC-MS. What are these impurities and how do I remove them?

A2: The most likely impurities are acetic acid, residual acetic anhydride, and incompletely acetylated hydroxylamine derivatives.

  • Identification and Removal:

    • Acetic Acid/Anhydride: These can be removed by a careful aqueous workup. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize acetic acid (CO₂ evolution will be observed) and hydrolyze residual acetic anhydride. Follow this with a brine wash to remove excess water.

    • Partially Acetylated Intermediates: These have different polarities from the final product. If aqueous workup is insufficient, purification by column chromatography (silica gel) or vacuum distillation is recommended. The boiling point of N,N,O-Triacetylhydroxylamine is approximately 216 °C.[2]

Below is a logical workflow for troubleshooting common synthesis problems.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem Observed: Low Yield or Impure Product check_crude Analyze Crude Product (¹H NMR, GC-MS, TLC) start->check_crude is_starting_material Significant Starting Material or Intermediates? check_crude->is_starting_material increase_reagents Increase Equivalents of Acetic Anhydride is_starting_material->increase_reagents Yes purify Improve Purification: - Bicarb Wash - Distillation/Chromatography is_starting_material->purify No increase_time_temp Increase Reaction Time or Temperature increase_reagents->increase_time_temp check_reagents Verify Reagent Quality (Anhydrous Conditions) increase_time_temp->check_reagents

Sources

preventing decomposition of N,N,O-Triacetylhydroxylamine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N,O-Triacetylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of N,N,O-Triacetylhydroxylamine, particularly in acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.

Introduction to N,N,O-Triacetylhydroxylamine Stability

N,N,O-Triacetylhydroxylamine is a versatile reagent in organic synthesis. However, its stability can be a critical concern, especially in acidic environments where it is prone to hydrolysis. This guide provides expert insights and practical solutions to mitigate decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected byproducts in my reaction when using N,N,O-Triacetylhydroxylamine in an acidic medium. What could be the cause?

A1: The most likely cause is the acid-catalyzed decomposition of N,N,O-Triacetylhydroxylamine. Both the N-acetyl (amide) and O-acetyl (ester) linkages are susceptible to hydrolysis under acidic conditions. The presence of strong acids can lead to the cleavage of these acetyl groups, resulting in the formation of diacetylhydroxylamine, monoacetylhydroxylamine, hydroxylamine, and acetic acid. The rate of this decomposition is highly dependent on the pH, temperature, and the specific acid used. For instance, studies on analogous N-acetylated compounds, such as N-acetylneuraminic acid, have shown a significant increase in degradation rates in strongly acidic environments (pH 1.0-2.0).[1]

Q2: What is the underlying mechanism of acid-catalyzed decomposition of N,N,O-Triacetylhydroxylamine?

A2: The decomposition proceeds via two primary pathways of acid-catalyzed hydrolysis:

  • Hydrolysis of the O-acetyl group (ester hydrolysis): The ester linkage is generally more labile than the amide linkages. Protonation of the ester carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Hydrolysis of the N-acetyl groups (amide hydrolysis): Amide hydrolysis is typically slower than ester hydrolysis. The mechanism involves protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.[2]

The relative rates of these two pathways will depend on the specific reaction conditions.

Diagram: Proposed Acid-Catalyzed Decomposition Pathways

cluster_ester Ester Hydrolysis (Faster) cluster_amide Amide Hydrolysis (Slower) TAH N,N,O-Triacetylhydroxylamine DAH N,N-Diacetylhydroxylamine TAH->DAH H⁺, H₂O MAH N,O-Diacetylhydroxylamine TAH->MAH H⁺, H₂O H_plus H+ H2O H₂O AcOH1 Acetic Acid AcOH2 Acetic Acid

Caption: Proposed decomposition of N,N,O-Triacetylhydroxylamine.

Q3: How can I minimize the decomposition of N,N,O-Triacetylhydroxylamine in my acidic reaction?

A3: Several strategies can be employed to mitigate decomposition:

  • pH Control: Maintain the pH of the reaction mixture as close to neutral as your experimental conditions allow. The use of a buffer system can help resist drastic pH changes.[3][4]

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Lower temperatures significantly slow down the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of N,N,O-Triacetylhydroxylamine to acidic conditions.

  • Choice of Acid: If possible, use a weaker organic acid instead of a strong mineral acid.

  • Aprotic Solvents: Whenever feasible, use a non-aqueous, aprotic solvent to reduce the availability of water for hydrolysis.

Q4: Are there any recommended storage conditions to ensure the long-term stability of N,N,O-Triacetylhydroxylamine?

A4: Proper storage is crucial for maintaining the integrity of N,N,O-Triacetylhydroxylamine. Based on general principles for storing sensitive reagents and information for related hydroxylamine compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.[5]Reduces the rate of potential auto-decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, amber glass container.Protects from light and prevents moisture ingress.
Purity Use high-purity material.Impurities can sometimes catalyze decomposition.

Experimental Protocols

Protocol 1: Monitoring Decomposition of N,N,O-Triacetylhydroxylamine by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the stability of N,N,O-Triacetylhydroxylamine in an acidic solution over time.

Materials:

  • N,N,O-Triacetylhydroxylamine

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Acid (e.g., DCl in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of N,N,O-Triacetylhydroxylamine in the deuterated solvent.

  • In an NMR tube, add a known concentration of the stock solution.

  • Add the desired amount of acid to the NMR tube to achieve the target acidic pH.

  • Acquire a ¹H NMR spectrum immediately after the addition of the acid (t=0).

  • Continue to acquire spectra at regular intervals (e.g., every 30 minutes) over the desired time course.

  • Integrate the signals corresponding to the acetyl protons of N,N,O-Triacetylhydroxylamine and any new signals that appear, which may correspond to the acetyl protons of the decomposition products and acetic acid.

  • Plot the relative integrals of the reactant and product signals as a function of time to determine the rate of decomposition.

Diagram: ¹H NMR Monitoring Workflow

A Prepare N,N,O-Triacetylhydroxylamine solution in deuterated solvent B Add acid to NMR tube A->B C Acquire initial ¹H NMR spectrum (t=0) B->C D Acquire spectra at regular intervals C->D E Integrate signals of reactant and products D->E F Plot data to determine decomposition rate E->F

Caption: Workflow for NMR-based stability monitoring.

Protocol 2: Analysis of N,N,O-Triacetylhydroxylamine and its Degradation Products by LC-MS

This protocol outlines a general approach for the separation and identification of N,N,O-Triacetylhydroxylamine and its potential hydrolysis products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • N,N,O-Triacetylhydroxylamine sample from the reaction mixture

  • High-purity water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column

  • LC-MS system (e.g., with ESI source)

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile) to a concentration appropriate for LC-MS analysis.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is a good starting point.

    • Scan Range: Scan a mass range that includes the molecular weights of N,N,O-Triacetylhydroxylamine (m/z [M+H]⁺ ≈ 160.06) and its expected degradation products (di- and mono-acetylated hydroxylamines).

    • Fragmentation Analysis (MS/MS): Perform MS/MS analysis on the parent ions of interest to obtain structural information and confirm the identity of the degradation products.

Diagram: LC-MS Analysis Workflow

A Dilute reaction sample B Inject onto C18 column A->B C Gradient elution B->C D ESI-MS detection C->D E Identify parent ions D->E F Perform MS/MS for structural confirmation E->F

Caption: Workflow for LC-MS analysis of degradation.

References

  • PubChem. N,N,O-Triacetylhydroxylamine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]

  • Wang, R., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]

  • Google Patents. Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Office of Scientific and Technical Information. Hydroxylamine Nitrate Decomposition under Non-radiological Conditions. [Link]

  • Indian Academy of Sciences. Kinetics of Tl(III) oxidation of hydroxylamine hydrochloride in aqueous sulphuric acid. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Google Patents. Stabilizing agent for hydroxylamine solutions.
  • Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

  • ResearchGate. A method for the determination of N-nitrosodiethanolamine in personal care products - Collaboratively evaluated by the CTPA Nitrosamines Working Group. [Link]

  • ResearchGate. Kinetics of the degradation of the drug in acid and base mediated reactions. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Google Patents.
  • Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

  • Office of Scientific and Technical Information. Technical Report on Hydroxylamine Nitrate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. [Link]

  • Chemistry LibreTexts. Buffers: Solutions That Resist pH Change. [Link]

  • PNAS. Amide-forming chemical ligation via O-acyl hydroxamic acids. [Link]

  • ResearchGate. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Link]

  • National Center for Biotechnology Information. NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. [Link]

  • Quora. What is the role of buffers in controlling pH?. [Link]

  • MDPI. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. [Link]

  • Semantic Scholar. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • ScienceDirect. Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. [Link]

  • Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

  • National Center for Biotechnology Information. Theoretical studies on the water-assisted hydrolysis of N,N-dimethyl-N'-(2',3'-dideoxy-3'-thiacytidine) formamidine with three water molecules. PubMed. [Link]

  • University of Groningen. N-terminal acetylation can stabilize proteins independent of their ubiquitination. [Link]

  • National Center for Biotechnology Information. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • National Center for Biotechnology Information. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed. [Link]

  • Google Patents. Method for producing N, O-dimethylhydroxylamine.
  • National Center for Biotechnology Information. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. PubMed. [Link]

  • ACS Publications. Journal of Agricultural and Food Chemistry Vol. 74 No. 3. [Link]

  • National Center for Biotechnology Information. A pH-responsive production of hydroxyl radical in Fenton process. PubMed Central. [Link]

Sources

troubleshooting side reactions in N,N,O-Triacetylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N,N,O-Triacetylhydroxylamine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis and mitigate the formation of common side products. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Complete Acetylation

The synthesis of N,N,O-Triacetylhydroxylamine presents a unique challenge due to the ambident nucleophilic nature of the hydroxylamine starting material. Hydroxylamine can be acetylated at both the nitrogen and oxygen atoms, leading to a potential mixture of mono-, di-, and the desired tri-acetylated products. Achieving high purity and yield of N,N,O-Triacetylhydroxylamine requires careful control of reaction conditions to drive the reaction to completion while minimizing side reactions and subsequent product degradation.

This guide will address the most common issues encountered during synthesis, providing detailed explanations of the underlying chemistry and actionable solutions.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems you may encounter during the synthesis of N,N,O-Triacetylhydroxylamine, their probable causes, and recommended solutions.

Problem 1: Incomplete Acetylation - Presence of Mono- and Di-acetylated Byproducts

Symptom: Your reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) analysis, and spectroscopic data (e.g., NMR, MS) of the crude product indicates the presence of species with lower molecular weights than N,N,O-Triacetylhydroxylamine.

Probable Cause: The most common issue in this synthesis is the incomplete reaction of hydroxylamine with the acetylating agent, typically acetic anhydride. This can be attributed to several factors:

  • Insufficient Acetylating Agent: Not using a sufficient excess of acetic anhydride will likely result in a mixture of partially acetylated hydroxylamines.

  • Suboptimal Reaction Temperature: Low temperatures can lead to sluggish reaction kinetics, preventing the reaction from reaching completion within a practical timeframe.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough for the tri-acetylation to be finalized.

  • Ineffective Catalyst/Base: When using a base like pyridine, its role is to neutralize the acetic acid byproduct and catalyze the reaction. Insufficient base or a less effective one can hinder the reaction progress.[1]

Underlying Mechanism: Hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atom. Acetylation can occur at either site, and the reaction proceeds stepwise. The initial acetylation can occur on either the nitrogen to form N-acetylhydroxylamine or the oxygen to form O-acetylhydroxylamine. Subsequent acetylations become progressively more difficult due to steric hindrance and electronic effects.

Solution Strategies:

  • Optimize Stoichiometry: It is crucial to use a significant excess of the acetylating agent. For the acetylation of compounds with multiple hydroxyl groups, a larger excess of acetic anhydride is recommended.[1] A molar ratio of at least 4-5 equivalents of acetic anhydride to hydroxylamine is a good starting point.

  • Temperature Control: While hydroxylamine itself can be thermally sensitive, the acetylation reaction often requires heating to proceed to completion.[2] A moderate temperature, for instance, refluxing in a suitable solvent, may be necessary. However, excessive heat should be avoided to prevent decomposition.

  • Reaction Monitoring: Actively monitor the reaction progress using TLC. The disappearance of the starting material and intermediate products will indicate the reaction's endpoint.

  • Effective Catalysis: Pyridine is a commonly used base and solvent for acetylation reactions as it effectively catalyzes the reaction and scavenges the acetic acid byproduct.[1] Ensure the pyridine is dry, as water can consume the acetic anhydride.

ParameterRecommendationRationale
Acetic Anhydride 4-5 equivalentsDrives the equilibrium towards the tri-acetylated product.
Temperature Reflux (monitor for degradation)Increases reaction rate to overcome activation energy for multiple acetylations.
Catalyst/Base Anhydrous PyridineActs as a nucleophilic catalyst and acid scavenger.
Monitoring TLCProvides real-time assessment of reaction completion.

Experimental Protocol: Complete Acetylation of Hydroxylamine

  • To a solution of hydroxylamine hydrochloride (1.0 eq) in anhydrous pyridine (10-20 mL per gram of hydroxylamine hydrochloride), add acetic anhydride (5.0 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Product Decomposition - Low Yield and Tar Formation

Symptom: The reaction mixture turns dark, and the isolated yield of N,N,O-Triacetylhydroxylamine is significantly lower than expected, with the presence of a tar-like residue.

Probable Cause: Hydroxylamine and its derivatives are known to be thermally unstable and can undergo decomposition, especially at elevated temperatures or in the presence of strong acids or bases.[2][3]

  • Excessive Heat: Prolonged heating at high temperatures can lead to the decomposition of the starting material, intermediates, and the final product.

  • Presence of Impurities: Certain metal impurities can catalyze the decomposition of hydroxylamines.

  • Strongly Acidic or Basic Conditions: The product, being an ester and an amide-like compound, can be susceptible to hydrolysis under harsh pH conditions during workup.

Underlying Mechanism: The N-O bond in hydroxylamine derivatives is relatively weak and can cleave under thermal stress, leading to a cascade of decomposition reactions that can produce a variety of byproducts, including nitrogen oxides and ammonia.[2]

Solution Strategies:

  • Moderate Reaction Temperature: While some heat may be necessary, avoid excessive temperatures. Conduct small-scale experiments to determine the optimal temperature that promotes tri-acetylation without significant decomposition.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

  • Careful Workup: During the aqueous workup, use cold solutions and perform the extractions promptly to minimize contact time with acidic or basic aqueous layers. Neutralize the reaction mixture carefully and avoid large excesses of acid or base.

  • Purification: If decomposition products are present, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the acetylation reaction?

Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the acetic acid that is formed as a byproduct of the reaction between hydroxylamine and acetic anhydride. This is crucial because the accumulation of acid can protonate the hydroxylamine, reducing its nucleophilicity. Secondly, pyridine can act as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then more readily attacked by the hydroxylamine.[1]

Q2: Can I use other bases instead of pyridine?

While other tertiary amines like triethylamine can be used as an acid scavenger, pyridine is often preferred due to its catalytic activity. If another base is used, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial. However, the reaction conditions would need to be re-optimized.

Q3: My purified product is an oil, but I have seen reports of it being a solid. Why is this?

N,N,O-Triacetylhydroxylamine has a relatively low melting point and can exist as an oil or a low-melting solid at room temperature. The physical state can also be influenced by the presence of small amounts of impurities or residual solvent. If high purity is required, purification by column chromatography or distillation under high vacuum may be necessary.

Q4: How can I confirm the structure of my product and identify impurities?

A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the three acetyl groups and their respective chemical environments.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product and any impurities.

  • Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the ester and amide functionalities.

  • Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of the product and monitor the progress of the reaction and purification.

Q5: Is N,N,O-Triacetylhydroxylamine stable for long-term storage?

As with many hydroxylamine derivatives, N,N,O-Triacetylhydroxylamine may have limited long-term stability, especially if exposed to moisture, light, or elevated temperatures. It is best stored in a cool, dark, and dry place under an inert atmosphere. For long-term storage, it is advisable to re-analyze the compound for purity before use.

Visualizing the Synthesis and Side Reactions

To better understand the reaction landscape, the following diagrams illustrate the desired synthetic pathway and the potential for side product formation.

Synthesis of N,N,O-Triacetylhydroxylamine hydroxylamine Hydroxylamine (NH2OH) mono_N N-Acetylhydroxylamine hydroxylamine->mono_N + Ac2O mono_O O-Acetylhydroxylamine hydroxylamine->mono_O + Ac2O acetic_anhydride Acetic Anhydride (Ac2O) acetic_anhydride->mono_N acetic_anhydride->mono_O pyridine Pyridine pyridine->mono_N catalyst pyridine->mono_O catalyst di_NO N,O-Diacetylhydroxylamine mono_N->di_NO + Ac2O di_NN N,N-Diacetylhydroxylamine (hypothetical intermediate) mono_N->di_NN + Ac2O mono_O->di_NO + Ac2O product N,N,O-Triacetylhydroxylamine di_NO->product + Ac2O di_NN->product + Ac2O decomposition Decomposition Products product->decomposition Heat/H+/OH-

Caption: Synthetic pathway and potential side products.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

Troubleshooting Workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_reagents Check Reagent Stoichiometry (Excess Ac2O?) incomplete->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions optimize Optimize Conditions check_conditions->optimize optimize->start workup Proceed to Workup complete->workup low_yield Low Yield/Decomposition? workup->low_yield good_yield Good Yield low_yield->good_yield No check_temp Review Reaction Temperature low_yield->check_temp Yes purify Purify Product good_yield->purify check_workup Review Workup Procedure (pH, Temperature) check_temp->check_workup modify_workup Modify Workup check_workup->modify_workup modify_workup->workup

Caption: A step-by-step troubleshooting guide.

References

  • Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 291-302. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and pyridine? [Link]

  • MDPI. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • Wang, Q., et al. (2007). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 111(38), 9545–9552. [Link]

  • ACS Publications. (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. [Link]

  • ARKIVOC. (2011). The reaction of hydroxylamine with aspirin. [Link]

  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science. [Link]

  • ResearchGate. (2018). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]

Sources

Technical Support Center: N,N,O-Triacetylhydroxylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N,O-Triacetylhydroxylamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of using this versatile reagent. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and mechanism of N,N,O-Triacetylhydroxylamine.

Q1: What is N,N,O-Triacetylhydroxylamine and what are its primary applications?

A1: N,N,O-Triacetylhydroxylamine (CAS RN: 17720-63-7) is a highly activated acetylating agent.[1] Structurally, it is a hydroxylamine derivative with acetyl groups on both the nitrogen and oxygen atoms. This unique structure makes it a potent reagent for N-acetylation reactions, particularly for the formation of amide bonds from amines and the protection of amine functional groups in multi-step organic synthesis.[2] Its high reactivity allows for acetylation under mild conditions, which can be advantageous when working with sensitive substrates.

Q2: How should I properly handle and store N,N,O-Triacetylhydroxylamine?

A2: Proper handling and storage are critical for safety and to maintain the reagent's efficacy. N,N,O-Triacetylhydroxylamine is a combustible liquid and is sensitive to air and moisture. It is also classified as a skin and eye irritant.[1]

Storage and Handling Guidelines:

ParameterRecommendationRationale
Storage Temperature Store in a cool, dark place, preferably below 15°C.Prevents thermal decomposition and degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The reagent is air-sensitive; exposure to oxygen and moisture can lead to degradation.
Container Keep the container tightly sealed.Prevents contamination from atmospheric moisture.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety goggles/face shield), and a lab coat.[3]Protects against skin and eye irritation.[1]
Handling All manipulations should be performed in a well-ventilated fume hood.[4]Avoids inhalation of vapors.
Q3: What is the proposed mechanism for amidation using N,N,O-Triacetylhydroxylamine?

A3: While specific mechanistic studies for N,N,O-Triacetylhydroxylamine are not extensively documented in the literature, a plausible mechanism can be proposed based on its structure and the general principles of N-acylation. The reagent essentially acts as a highly electrophilic source of an acetyl group. The N,O-diacetylhydroxylamino group is an excellent leaving group, facilitating the nucleophilic attack by an amine.

The proposed mechanism involves a nucleophilic acyl substitution:

  • The nucleophilic amine attacks one of the N-acetyl carbonyl carbons of N,N,O-Triacetylhydroxylamine.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, with the expulsion of the N,O-diacetylhydroxylaminate anion as a leaving group, to form the desired amide and a protonated amine.

  • A base, either the starting amine or an added non-nucleophilic base, deprotonates the intermediate to yield the final amide product.

Amidation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation Amine R-NH₂ Reagent Ac-N(Ac)-OAc Amine->Reagent attacks C=O Intermediate1_2 Tetrahedral Intermediate Intermediate1 Tetrahedral Intermediate Amide_Protonated R-NH(Ac)H⁺ Intermediate1_2->Amide_Protonated collapse LeavingGroup ⁻N(Ac)OAc Intermediate1_2->LeavingGroup Base Base Amide_Protonated_2 R-NH(Ac)H⁺ Final_Amide R-NH-Ac Amide_Protonated_2->Final_Amide Base->Amide_Protonated_2 removes H⁺

Caption: Proposed mechanism for amidation.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with N,N,O-Triacetylhydroxylamine.

Problem 1: Low or No Product Yield

Q: I've set up my amidation reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting material. What could be the issue?

A: Low or no conversion is a common challenge in organic synthesis. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Low Yield Start Low/No Product Yield CheckReagent 1. Verify Reagent Quality Start->CheckReagent CheckConditions 2. Assess Reaction Conditions CheckReagent->CheckConditions Reagent OK ReagentDegraded Reagent may be hydrolyzed. Use a fresh bottle stored under inert gas. CheckReagent->ReagentDegraded Degraded? CheckSubstrate 3. Evaluate Substrate Reactivity CheckConditions->CheckSubstrate Conditions OK Moisture Reagent is moisture-sensitive. Ensure dry solvents and inert atmosphere. CheckConditions->Moisture Moisture Present? Temperature Reaction may be sluggish at low temp. Consider gentle heating (e.g., 40-50 °C). CheckConditions->Temperature Temperature Too Low? Stoichiometry Ensure at least 1.1-1.2 eq. of the reagent is used. CheckConditions->Stoichiometry Incorrect Stoichiometry? CheckWorkup 4. Review Workup & Purification CheckSubstrate->CheckWorkup Substrate OK StericHindrance Increase reaction time and/or temperature. Consider a less hindered substrate if possible. CheckSubstrate->StericHindrance Sterically Hindered Amine? LowNucleophilicity Electron-withdrawing groups on amine reduce reactivity. May require harsher conditions or a catalyst. CheckSubstrate->LowNucleophilicity Poorly Nucleophilic Amine? ProductLoss Amide might be water-soluble. Try back-extraction of aqueous layers with a different solvent. CheckWorkup->ProductLoss Product Lost During Workup?

Caption: Decision tree for troubleshooting low yield.

Detailed Causality:

  • Reagent Inactivity: N,N,O-Triacetylhydroxylamine is highly susceptible to hydrolysis. If the reagent has been improperly stored or handled, it will decompose, rendering it ineffective. Always use a fresh bottle or a properly stored aliquot.

  • Moisture Contamination: Trace amounts of water in the reaction solvent or on the glassware can rapidly consume the reagent before it reacts with your amine. Use freshly dried solvents and flame-dried glassware under an inert atmosphere.

  • Insufficient Temperature: While the reagent is reactive, highly hindered or electronically deactivated amines may require thermal energy to overcome the activation barrier. Gentle heating can often drive the reaction to completion.

  • Substrate Reactivity: The nucleophilicity of the amine is paramount. Amines with strong electron-withdrawing groups or significant steric bulk around the nitrogen atom will react more slowly. For such challenging substrates, extended reaction times or the addition of a non-nucleophilic base like triethylamine to scavenge protons may be necessary.[5]

Problem 2: Formation of Multiple Byproducts

Q: My reaction seems to work, but I'm getting several spots on my TLC plate, making purification difficult. What are these byproducts and how can I avoid them?

A: Byproduct formation often stems from the reactivity of the reagent with other functional groups on your substrate or from side reactions.

Potential Side Reactions and Solutions:

Potential CauseExplanationRecommended Solution
O-Acetylation If your substrate contains a hydroxyl (-OH) or other nucleophilic group, it can compete with the amine for acetylation.Use a protecting group for the hydroxyl functionality if it is more nucleophilic than the target amine.[6] Alternatively, chemoselective O-acylation can sometimes be achieved under acidic conditions which protonate the amine, reducing its nucleophilicity.[7]
Over-Acetylation Primary amines can potentially be di-acetylated, though this is less common under standard conditions.Use a controlled stoichiometry of the acetylating agent (1.0-1.1 equivalents).
Substrate Decomposition If your substrate is sensitive to acidic or basic conditions, byproducts from the reaction (e.g., acetic acid) could cause degradation.Run the reaction at a lower temperature. Include a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge any acid formed during the reaction.[8]
Leaving Group Reactions The N,O-diacetylhydroxylaminate leaving group could potentially react further, though this is less likely to be a major pathway.Ensure a clean and efficient workup to remove this byproduct promptly.
Problem 3: Difficult Purification

Q: I have successfully formed my desired amide, but I am struggling to separate it from the reaction byproducts during workup and chromatography.

A: Purification challenges often arise from the physical properties of the product and byproducts.

Purification Strategies:

  • Aqueous Wash: The main byproduct, N,O-diacetylhydroxylamine, and any excess reagent are typically water-soluble or hydrolyze to water-soluble components. A thorough aqueous workup is crucial.

    • Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species and hydrolyze excess reagent.

    • Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

  • Azeotropic Removal: For some hydroxylamine derivatives, azeotropic distillation with water has been used to remove impurities.[9] This could be an option for volatile byproducts if standard extraction fails.

  • Chromatography: If byproducts co-elute with your product, try changing the solvent system for your column chromatography. A gradient elution or using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can alter the separation profile.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical N-acetylation of an amine using N,N,O-Triacetylhydroxylamine.

General Protocol for N-Acetylation

Objective: To synthesize N-benzylacetamide from benzylamine.

Materials:

  • Benzylamine (1.0 eq)

  • N,N,O-Triacetylhydroxylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Experimental Workflow Setup 1. Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) Addition 2. Reagent Addition - Dissolve amine & TEA in DCM - Cool to 0 °C - Add N,N,O-Triacetylhydroxylamine dropwise Setup->Addition Reaction 3. Reaction - Stir at 0 °C for 30 min - Warm to RT - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with NaHCO₃ (aq) - Extract with DCM - Wash with brine Reaction->Workup Purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere of nitrogen, add benzylamine (e.g., 1.0 g, 9.33 mmol, 1.0 eq) and anhydrous dichloromethane (20 mL).

  • Base Addition: Add triethylamine (1.56 mL, 11.2 mmol, 1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N,N,O-Triacetylhydroxylamine (1.63 g, 10.26 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with 20 mL of brine.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-benzylacetamide.

References

  • Google Patents. (2005). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE. Retrieved from [Link]

  • PubChem. N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • Google Patents. (1996). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Google Patents. (2015). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Valiulin, R. A. (2018). N-Acylation Reactions of Amines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-349). Royal Society of Chemistry.
  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6935-6954.
  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2002). US6451974B1 - Method of acylating peptides and novel acylating agents.
  • Royal Society of Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020). Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Common Organic Chemistry. Acetyl Protection. Retrieved from [Link]

  • MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Previero, A., & Coletti-Previero, M. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 533–547.
  • Indian Academy of Sciences. (2008). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Acetylated?. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N,O-Triacetylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we provide in-depth, field-proven insights into workup procedures, troubleshooting common issues, and answers to frequently asked questions. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of N,N,O-Triacetylhydroxylamine.

Q1: What is N,N,O-Triacetylhydroxylamine and what are its primary applications?

N,N,O-Triacetylhydroxylamine (CAS No. 17720-63-7) is a multifunctional organic reagent.[1] Structurally, it is an O-acetylated and N,N-diacetylated hydroxylamine. While it is a specialized reagent, its structure suggests utility as an acetylating agent or a precursor for N-acetylated synthons in organic synthesis. The N-O bond is inherently weak and can be cleaved to generate reactive intermediates. Its applications are primarily in niche areas of organic synthesis where controlled delivery of acetyl groups or related functionalities is required.

Q2: What are the critical safety precautions when working with N,N,O-Triacetylhydroxylamine?

As with any laboratory chemical, proper safety protocols are paramount. For N,N,O-Triacetylhydroxylamine, please observe the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: This compound is classified as a combustible liquid and causes skin and serious eye irritation.[2] Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid inhalation of vapors and direct contact with skin and eyes.[4][5] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.

  • First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists for either, seek medical attention.

Derivatives of hydroxylamine can be thermally unstable or energetic.[3] It is crucial to handle them with care and avoid excessive heating unless required by a validated protocol.

Q3: How should N,N,O-Triacetylhydroxylamine be stored? What is its stability?

Proper storage is crucial to maintain the reagent's purity and reactivity.

  • Storage Conditions: It is recommended to store the reagent in a cool, dark, and well-ventilated place, ideally at temperatures below 15°C. The compound is listed as air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

  • Stability: The N-O bond in hydroxylamine derivatives can be labile. Sensitivity to air and moisture suggests that hydrolysis is a potential degradation pathway. Over time, the reagent can decompose, leading to reduced efficacy in reactions. Always use a fresh bottle or a properly stored reagent for best results.

Q4: What are the common byproducts in reactions involving N,N,O-Triacetylhydroxylamine and how are they formed?

The primary byproducts depend on the reaction mechanism, but based on its structure, the most common byproducts are acetic acid and N-acetylacetamide (diacetamide).

These are formed from the breakdown of the parent molecule after it has fulfilled its role as a reagent. For example, in a hypothetical amidation or acetylation reaction, once the desired functional group is transferred to the substrate, the remaining fragments will form these stable, small molecules. These byproducts are polar and must be efficiently removed during the workup to ensure the purity of the final product.

Section 2: Workup & Purification Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the workup of reactions involving N,N,O-Triacetylhydroxylamine.

Problem 1: Low or No Product Yield After Workup

A low yield can be attributed to several factors, from reagent quality to reaction conditions.

  • Potential Cause A: Reagent Degradation.

    • Explanation: As N,N,O-Triacetylhydroxylamine is air and moisture sensitive, it may have degraded upon storage.[1] This is a common cause of reaction failure.

    • Solution: Use a fresh bottle of the reagent or one that has been rigorously stored under an inert atmosphere. Before starting a large-scale reaction, it is wise to run a small test reaction to confirm the reagent's activity.

  • Potential Cause B: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion. Reaction times reported in the literature are a guide, and actual times can vary based on substrate, concentration, and temperature.[6]

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[7] A co-spot TLC comparing the reaction mixture to the starting material is a simple and effective method.[7] Do not proceed with the workup until the analysis confirms the consumption of the limiting reagent.

  • Potential Cause C: Product Lost During Aqueous Workup.

    • Explanation: If your product has high water solubility or contains polar functional groups, it may be partially or completely lost to the aqueous phase during liquid-liquid extraction.

    • Solution: Before the workup, assess the polarity of your expected product. If it is likely to be water-soluble, minimize the number of aqueous washes. Saturating the aqueous phase with sodium chloride (brine) can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting-out" effect.[8] Alternatively, consider a non-aqueous workup or purification via column chromatography directly after removing the solvent.

Workflow for Diagnosing Low Yield

Below is a decision-making workflow to troubleshoot low-yield reactions.

G start Low Product Yield Observed check_reagent Is the reagent fresh and properly stored? start->check_reagent check_monitoring Was the reaction monitored to completion (e.g., by TLC)? check_reagent->check_monitoring Yes replace_reagent Action: Use fresh reagent and re-run reaction. check_reagent->replace_reagent No check_solubility Is the product potentially water-soluble? check_monitoring->check_solubility Yes monitor_reaction Action: Re-run and monitor reaction until starting material is consumed. check_monitoring->monitor_reaction No modify_workup Action: Modify workup. Use brine wash, reduce wash volume, or use continuous extraction. check_solubility->modify_workup Yes G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Purification A 1. Quench Reaction B 2. Dilute with EtOAc A->B C 3. Wash with aq. NaHCO3 B->C D 4. Wash with Brine C->D E 5. Dry over Na2SO4 D->E F 6. Filter & Concentrate E->F G 7. Purify Product F->G

Sources

Technical Support Center: Reaction Kinetics in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Scope: Reaction Engineering, Kinetic Troubleshooting, and Safety Protocols for C-N Bond Formation via Electrophilic Nitrogen.

🟢 System Overview

Welcome to the Electrophilic Amination Support Hub. Unlike nucleophilic amination (e.g., Buchwald-Hartwig), electrophilic amination relies on an "umpolung" nitrogen source (


 equivalent) reacting with a carbon nucleophile (carbanion, enolate, or organometallic).

The Core Challenge: These reactions are often kinetically fast but thermodynamically unstable. The electrophilic aminating agents are high-energy species prone to decomposition, and the resulting amines can inhibit catalysts or react further.

This guide addresses the three most common "error codes" reported by discovery chemists:

  • Reagent Instability: Variable yields due to titer degradation.

  • Runaway Exotherms: Loss of selectivity due to poor heat transfer.

  • Catalyst Poisoning: Kinetic stalling in transition-metal-catalyzed C-H amination.

📂 Module 1: Reagent Integrity (The "Fuel" System)

🔴 Issue: "My yields are inconsistent between batches of aminating reagent."

Diagnosis: Electrophilic nitrogen sources, particularly O-substituted hydroxylamines (e.g., O-benzoylhydroxylamines or DPH), are thermally sensitive. Their degradation kinetics often accelerate autocatalytically in the presence of trace acids or moisture.

Technical Insight: The kinetics of electrophilic amination follow a second-order rate law:



If the effective concentration of your electrophile (

) is lower than calculated due to decomposition, you disrupt the stoichiometry. This often leads to homocoupling of the nucleophile (e.g., dimerization of Grignard reagents) because the

source is depleted before the reaction completes.

Troubleshooting Steps:

  • Switch to In-Situ Generation: For highly unstable species like monochloramine (

    
    ), do not store. Generate in situ and use immediately.
    
  • The "Cold-Filter" Protocol: If using O-benzoylhydroxylamines, recrystallize and store at -20°C. Before use, filter a cold solution to remove insoluble benzoic acid byproducts that can protonate reactive intermediates.

  • Verify Titer: Never assume 100% purity. Use the iodometric titration protocol below.

🧪 Protocol: Iodometric Titration of Electrophilic Amines

Standardizing reagents like N-chlorosuccinimide or O-benzoylhydroxylamines.

  • Dissolve 0.1 mmol of the electrophilic amine in 10 mL of glacial acetic acid/chloroform (1:1).

  • Add 1 mL of saturated aqueous KI solution (excess

    
    ).
    
    • Mechanism:

      
      
      
  • Stir for 5 minutes in the dark (Yellow/Brown color develops).

  • Titrate with 0.1 M

    
     (sodium thiosulfate) until the solution turns pale yellow.
    
  • Add starch indicator (turns blue/black).

  • Continue titration until colorless.

Calculation:



📂 Module 2: Kinetic Control & Thermodynamics (The "Engine")

🔴 Issue: "I see rapid exotherms and 'scorched' impurities (complex mixtures)."

Diagnosis: The reaction rate (


) exceeds the mixing rate (

). Electrophilic aminations with organolithiums or Grignards have extremely low activation energies (

). When

, the reaction occurs at the interface of the drops (Damköhler number

). This creates localized hot spots, favoring decomposition pathways over the desired C-N bond formation.

Technical Insight: High local temperatures trigger


-elimination  (if the nucleophile has 

-hydrogens) or rearrangement of the electrophile.

Troubleshooting Steps:

  • Dilution Factor: Increase solvent volume to act as a heat sink.

  • Inverse Addition: Slowly add the nucleophile (organometallic) to the electrophile at -78°C. This keeps the nucleophile concentration low relative to the electrophile, suppressing nucleophile homocoupling.

  • Micro-Mixing: For scale-up, transition from batch to Flow Chemistry. A T-mixer ensures mixing times (

    
    ) match the intrinsic reaction kinetics.
    
📊 Visualization: Kinetic vs. Thermodynamic Failure Modes

ReactionPathways cluster_conditions Condition Check Start Start: Nucleophile + Electrophile TS_Main TS1: C-N Bond (Low Ea) Start->TS_Main Kinetic Control (Low Temp) TS_Side TS2: Elimination/Decomp (High Ea) Start->TS_Side Thermal Runaway (Poor Mixing) Product Product: Amine TS_Main->Product Waste Waste: Alkene / Dimer TS_Side->Waste

Figure 1: Reaction coordinate diagram illustrating how thermal runaway (due to poor mixing/exotherms) overcomes the activation energy for side reactions.

📂 Module 3: Catalytic Systems (Cu/Pd Catalysis)

🔴 Issue: "The reaction stalls after 50% conversion (Catalyst Death)."

Diagnosis: Product Inhibition or Ligand Oxidation. In Cu-catalyzed electrophilic amination (e.g., using hydrosilanes), the amine product is often a better ligand for Copper than the phosphine/bisphosphine ligand you started with. The product binds to the catalyst, shutting down the cycle (Product Inhibition).

Technical Insight: The turnover frequency (TOF) drops as product concentration


 increases.


Troubleshooting Steps:

  • Ligand Acceleration: Use bulky, electron-rich ligands (e.g., DTBM-SEGPHOS) that sterically prevent the smaller amine product from binding tightly to the metal center.

  • Electrophile Scavenging: Ensure the electrophile (e.g., hydroxylamine ester) is not oxidizing the phosphine ligand. Add the electrophile slowly (syringe pump) to keep its steady-state concentration low.

  • Hard/Soft Mismatch: If using Cu(OAc)2, the acetate can sometimes bridge. Switch to CuH generated in situ.

📊 Data: Common Electrophilic Reagents & Kinetic Profiles
Reagent ClassReactivity (

)
StabilityPrimary HazardBest For
Monochloramine (

)
HighLow (Explosive when dry)Gas evolution, instabilitySimple primary amines
HOSA (Hydroxylamine-O-sulfonic acid) MediumMedium (Solid)Hygroscopic, AcidicAqueous/Biphasic reactions
Boc-NH-Cl Medium-HighMediumThermal decompProtected amines
O-Benzoylhydroxylamines TunableHigh (Crystalline)Exothermic decompMetal-catalyzed C-H amination
Oxaziridines LowHighSteric bulkStereoselective amination

📂 Troubleshooting Workflow Diagram

Use this logic flow to diagnose kinetic failures in your experiment.

Troubleshooting Issue Start: Low Yield / Impurities CheckReagent Check Reagent Titer? Issue->CheckReagent ReagentBad Recrystallize or Make Fresh CheckReagent->ReagentBad Low Titer CheckTemp Is Reaction Exothermic? CheckReagent->CheckTemp Titer OK TempHigh Improve Heat Transfer (Flow / Dilution) CheckTemp->TempHigh Runaway Temp CheckSelectivity Check Side Products CheckTemp->CheckSelectivity Temp Stable Homocoupling Nucleophile Dimerization: Add Nuc to Elec (Inverse) CheckSelectivity->Homocoupling Dimer Found BetaElim Elimination Product: Lower Temp / Faster Mixing CheckSelectivity->BetaElim Alkene Found

Figure 2: Diagnostic logic tree for isolating kinetic failures in electrophilic amination.

📚 References

  • Preparation and Utility of Electrophilic Nitrogen Reagents Legault, C., & Charette, A. B. (2004). Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. The Journal of Organic Chemistry. [Link]

  • Organozinc Reagents in Electrophilic Amination Knochel, P., et al. (2011). Practical Amination of Functionalized Organozinc Reagents. Angewandte Chemie International Edition. [Link]

  • Copper-Catalyzed Hydroamination Kinetics Miura, T., & Hirano, K. (2014). Copper-Catalyzed Electrophilic Amination of Organometallic Reagents. Topics in Current Chemistry. [Link]

  • Safety and Stability of Hydroxylamine Derivatives Encyclopedia of Reagents for Organic Synthesis (e-EROS). Hydroxylamine-O-sulfonic Acid. [Link]

Disclaimer: All protocols involve energetic reagents. A thorough Process Safety Assessment (PSA) including DSC (Differential Scanning Calorimetry) is recommended before scaling any electrophilic amination reaction above 1 gram.

dealing with low yield in peptide hydroxylamine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Peptide Hydroxylamine Preparation

Support Ticket ID: PHY-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Workflow

The Challenge: Peptide hydroxylamines (typically C-terminal, used in KAHA ligation) are notoriously difficult to synthesize compared to standard amides. Low yields usually stem from three distinct failure points: inefficient resin loading , chemoselectivity errors during chain elongation , or scavenger-induced quenching during TFA cleavage.

Unlike standard SPPS, the hydroxylamine moiety (


) is a "chemical chameleon"—it is nucleophilic, prone to oxidation, and highly reactive toward carbonyls (aldehydes/ketones).

Visual Diagnostic Tree: Use the following flowchart to diagnose where your yield is being lost.

DiagnosticTree Start Start: Low Yield Detected CheckResin Step 1: Analyze Resin Loading (UV Fmoc test) Start->CheckResin Decision1 Is loading < 0.2 mmol/g? CheckResin->Decision1 CheckMass Step 2: Check Crude Mass (LC-MS) Decision2 Mass = Target + 40 Da? CheckMass->Decision2 Decision1->CheckMass No RootCause1 ROOT CAUSE: Steric Hindrance Use Chlorotrityl Resin & High Swelling Decision1->RootCause1 Yes Decision3 Mass = Target - 16 Da? Decision2->Decision3 No RootCause2 ROOT CAUSE: Acetone Adduct (Oxime Formation) Eliminate Acetone Washes Decision2->RootCause2 Yes (+40 Da) RootCause3 ROOT CAUSE: Over-Reduction (N-O bond cleavage) Check reduction conditions Decision3->RootCause3 Yes (-16 Da) RootCause4 ROOT CAUSE: Oxidation (Nitrone) Add reducing agents to HPLC Decision3->RootCause4 No (Other/Low Area)

Figure 1: Diagnostic decision tree for isolating the cause of low yield in peptide hydroxylamine synthesis.

Root Cause Analysis & Solutions

Phase A: Resin Loading & Anchor Stability

The Issue: The most common route to C-terminal peptide hydroxylamines is the Fmoc-protected hydroxylamine linker attached to a resin (e.g., 2-chlorotrityl chloride). The nitrogen in the hydroxylamine group is less nucleophilic than a primary amine due to the electron-withdrawing effect of the adjacent oxygen (alpha-effect notwithstanding).

Troubleshooting Protocol:

  • Symptom: First amino acid coupling fails or proceeds with <50% efficiency.

  • The Fix: Do not rely on standard HBTU/DIEA protocols for the first residue.

    • Use Symmetric Anhydrides: Pre-activate the first amino acid (10 eq) with DIC (5 eq) in DCM to form the symmetric anhydride before adding to the hydroxylamine-resin.

    • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. It minimizes premature cleavage and allows for mild cleavage conditions that preserve the N-O bond.

Phase B: The "Acetone Trap" (Critical Failure Point)

The Issue: This is the single most frequent cause of "0% yield" where the product exists but is not found. Hydroxylamines react rapidly with ketones (like acetone) to form oximes .

  • Scenario: You wash your glassware or the resin with acetone.

  • Result: The peptide hydroxylamine reacts with acetone to form the isopropylidene oxime adduct (

    
    ). This adduct is stable and renders the peptide useless for KAHA ligation.
    

Corrective Action:

  • Strict Ban: Remove all acetone bottles from the immediate work area.

  • Glassware: Rinse all glassware with methanol or acetonitrile, never acetone.

  • LC-MS Check: If you see a mass peak of

    
    , you have formed the acetone oxime. It can sometimes be reversed with high concentrations of aqueous hydroxylamine, but prevention is superior.
    
Phase C: Cleavage Cocktail Incompatibility

The Issue: Standard cleavage cocktails often contain scavengers (thioanisole, EDT) or are used in harsh conditions that can degrade the N-O bond. Furthermore, oxidized byproducts (nitrones) can form if air is introduced during cleavage.

Optimized Cleavage Cocktail Table:

ComponentStandard SPPSHydroxylamine Protocol Reasoning
Acid 95% TFA95% TFA Required for deprotection.
Scavenger 1 2.5% EDT2.5% TIPS (Triisopropylsilane) EDT can sometimes reduce the N-O bond; TIPS is safer.
Scavenger 2 2.5% Water2.5% Water Hydrolysis of tBu cations.
Additives NoneAvoid Aldehydes/Ketones Ensure no carbonyl impurities in solvents.
Atmosphere AmbientArgon/Nitrogen Prevent oxidation to nitrone.

Validated Experimental Protocol

Method: Synthesis of C-terminal Peptide Hydroxylamine via 2-CTC Resin. Reference Standard: Adapted from Bode et al. (See Ref [1]).

Step 1: Resin Preparation
  • Swell 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.

  • Dissolve N-Fmoc-O-trityl-hydroxylamine (or equivalent linker) (2.0 eq) and DIEA (4.0 eq) in dry DCM.

  • Add to resin and shake for 2 hours at RT.

  • Cap unreacted chlorides with MeOH (1 mL) + DIEA (0.5 mL) for 20 min.

Step 2: Chain Elongation (SPPS)
  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Ensure thorough washing to remove piperidine, which can form adducts.

  • Coupling: AA (4 eq) + HCTU (3.9 eq) + DIEA (8 eq).

  • Critical Step: For the first amino acid attached to the hydroxylamine nitrogen, double couple using the symmetric anhydride method (described in Phase A) to ensure high yield.

Step 3: Cleavage & Isolation
  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Prepare Cocktail: 95% TFA / 2.5% TIPS / 2.5%

    
    .
    
  • Add cocktail to resin. Do not use acetone to wash the vessel.

  • Shake for 2 hours.

  • Precipitate into cold Diethyl Ether . (Do not use ketone-containing antisolvents).

  • Centrifuge and dissolve pellet in 50% Water/Acetonitrile (0.1% TFA) for lyophilization.

Mechanism of Failure: The Oxidation Pathway

Understanding why the yield drops is crucial. The hydroxylamine can oxidize to a nitrone or over-reduce to an amide.

ReactionPathways Peptide Peptide-NH-OH (Target) Oxime Peptide-N=C(Me)2 (Dead End: Oxime) Peptide->Oxime + Acetone (Fast) Nitrone Peptide-N(O)=CH-R (Nitrone) Peptide->Nitrone + Oxidation Acetone Acetone (Contaminant) Acetone->Oxime Oxidant O2 / Air (Improper Storage) Oxidant->Nitrone

Figure 2: Competing reaction pathways. The target hydroxylamine (Green) is easily converted to stable, unreactive byproducts (Red) if environmental controls fail.

Frequently Asked Questions (FAQ)

Q1: My LC-MS shows a peak at M-16. What happened? A: You likely have the amide instead of the hydroxylamine. This suggests the N-O bond was cleaved. This often happens if you used strong reducing conditions (like Zinc/Acetic acid) intended for other steps, or if the resin cleavage was too harsh. Ensure you are using high-purity TFA and TIPS, not thiols that might promote reduction under specific conditions.

Q2: Can I store the peptide hydroxylamine in solution? A: Generally, no . Peptide hydroxylamines are prone to oxidation in solution over time. Lyophilize immediately after purification. Store as a powder at -20°C. If you must store in solution, use degassed water/acetonitrile with 0.1% TFA and keep frozen.

Q3: Why is the coupling of the first amino acid to the hydroxylamine resin so poor? A: The steric bulk of the O-protecting group (often Trityl or t-Butyl) combined with the lower nucleophilicity of the nitrogen makes this difficult.

  • Tip: Use microwave-assisted coupling for the first residue (50°C, 15 min) or the symmetric anhydride method.

Q4: I see a split peak in HPLC. Is it a mixture? A: It might be conformational isomers (cis/trans about the amide bond), which are common in proline-rich peptides, or it could be partial oxidation. Run the LC-MS. If the masses are identical, it is conformational. If they differ by +14 or +16, it is oxidation.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Chemical protein synthesis by chemoselective ligation of peptide ketoacids and hydroxylamines.

    • [Link]

    • Context: The definitive protocol for KAHA lig
  • Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective amide ligations by decarboxylative condensations of N-alkylhydroxylamines and alpha-ketoacids.

    • [Link]

    • Context: Foundational paper establishing the chemistry and stability requirements.
  • Harmand, T. J., et al. (2016). One-pot synthesis of C-terminal peptide hydroxylamines from Fmoc-amino acid fluorides. Organic Letters, 18(9), 2252–2255.

    • [Link]

    • Context: Alternative synthesis routes to improve yield if resin methods fail.

Validation & Comparative

A Researcher's Guide to Acylation: N,N,O-Triacetylhydroxylamine vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, acylation stands as a cornerstone transformation, indispensable for installing acetyl groups as protecting agents, modulating the bioactivity of drug candidates, and constructing complex molecular architectures.[1] The choice of acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. While acetic anhydride, the venerable workhorse of acylation, is prized for its high reactivity and cost-effectiveness, its application can be a blunt instrument where surgical precision is required.

This guide provides an in-depth comparison of acetic anhydride with a more specialized reagent, N,N,O-Triacetylhydroxylamine (TAHA). We will dissect their mechanistic nuances, compare their performance across various substrates, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent, transforming acylation from a routine procedure into a finely controlled synthetic tool.

Head-to-Head: Physicochemical Properties and Safety

A foundational understanding of a reagent begins with its physical properties and handling requirements. Acetic anhydride is a volatile, corrosive liquid with a pungent odor, demanding careful handling in a fume hood.[2] TAHA, in contrast, is a more manageable liquid or solid, though it still requires standard laboratory precautions as a skin and eye irritant.[3][4]

FeatureN,N,O-Triacetylhydroxylamine (TAHA) Acetic Anhydride (Ac₂O)
Molecular Formula C₆H₉NO₄[3](CH₃CO)₂O
Molecular Weight 159.14 g/mol [3]102.09 g/mol
Physical State Colorless to light yellow clear liquid[4]Colorless liquid
Boiling Point 216 °C[4]139.8 °C
Key Hazards Skin and eye irritant (H315, H319)[3][4]Corrosive, Flammable, Lachrymator
Reactivity with Water DecomposesReacts exothermically to form acetic acid[2]
Handling Store under inert gas, air sensitive[4]Handle in a fume hood, moisture sensitive

The Heart of the Matter: Mechanism and Selectivity

The dramatic difference in performance between TAHA and acetic anhydride stems from their distinct mechanisms of acetyl transfer.

Acetic Anhydride: The Brute-Force Electrophile

Acetic anhydride is a highly symmetric and reactive electrophile. The acylation mechanism proceeds via a nucleophilic acyl substitution. A nucleophile (such as an alcohol or amine) attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling a stable acetate ion as the leaving group. The reaction is often catalyzed by a base (like pyridine or DMAP), which deprotonates the nucleophile to increase its reactivity, or by an acid, which protonates a carbonyl oxygen to increase the anhydride's electrophilicity.[5][6]

This high reactivity is both a strength and a weakness. While effective for a broad range of substrates, it offers poor chemoselectivity between nucleophiles of similar reactivity, such as primary amines and primary alcohols.[7][8]

AceticAnhydride_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ac2O Acetic Anhydride (Ac₂O) Intermediate [Intermediate] Ac2O->Intermediate NuH Nucleophile (R-XH, X=O,N) NuH->Intermediate Nucleophilic Attack Product Acylated Product (R-XAc) Intermediate->Product Collapse Byproduct Acetic Acid (AcOH) Intermediate->Byproduct Loss of Leaving Group

Caption: General mechanism of acylation using acetic anhydride.

However, selectivity can be cleverly manipulated. Under strongly acidic conditions, amines are protonated to form non-nucleophilic ammonium salts, allowing for the selective O-acylation of hydroxyl groups in their presence.[9] This principle has been a mainstay in amino acid and peptide chemistry for decades.[9]

N,N,O-Triacetylhydroxylamine (TAHA): The Chemoselective Specialist

TAHA operates through a more refined mechanism. The key to its selectivity is the nature of its leaving group. Nucleophilic attack occurs on the carbonyl carbon of the O-acetyl group. The resulting tetrahedral intermediate collapses to release the N,N-diacetylhydroxylamide anion. This leaving group is significantly less basic than acetate, making the overall process thermodynamically favorable yet kinetically gentler than with acetic anhydride.

This milder reactivity profile is the source of TAHA's primary advantage: its remarkable chemoselectivity for the N-acylation of primary and secondary amines, even in the presence of unprotected hydroxyl groups. The greater nucleophilicity of the amine compared to the alcohol is sufficient to drive the reaction, while the alcohol remains largely untouched under the same conditions.

TAHA_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TAHA TAHA Intermediate [Intermediate] TAHA->Intermediate Amine Amine (R-NH₂) Amine->Intermediate Selective Attack Product N-Acylated Product (R-NHAc) Intermediate->Product Collapse Byproduct N,N-Diacetyl- hydroxylamine Intermediate->Byproduct Loss of Leaving Group

Caption: Selective N-acylation mechanism using TAHA.

Performance and Application: A Data-Driven Comparison

The choice between TAHA and acetic anhydride ultimately depends on the specific synthetic challenge. The following table summarizes key performance metrics based on experimental evidence.

ParameterN,N,O-Triacetylhydroxylamine (TAHA) Acetic Anhydride (Ac₂O)
Primary Use Case Chemoselective N-acylation of amines in the presence of alcohols.General-purpose acylation of alcohols, phenols, amines, and thiols.[7][8]
Reactivity Moderate. Often requires neutral conditions and may need heating to proceed at a reasonable rate.High. Reactions are often rapid, sometimes exothermic, and may require cooling.
Selectivity High N-selectivity. The reagent of choice for protecting amines in polyfunctional molecules like amino alcohols.Condition-dependent. Generally unselective, but can be tuned. Acidity favors O-acylation; neutrality/basicity favors N-acylation.[9][10]
Byproducts N,N-diacetylhydroxylamine. Generally water-soluble and easily removed during aqueous workup.Acetic acid. Requires neutralization with a base (e.g., NaHCO₃ wash), which can be problematic for base-sensitive substrates.[11]
Workup Typically straightforward aqueous extraction.Often requires careful quenching and aqueous basic washes to remove acetic acid and any catalysts (e.g., pyridine).
Cost & Availability Higher cost, supplied by specialty chemical vendors.Low cost, widely available commodity chemical.

Field-Proven Protocols and Workflows

To illustrate the practical application of these reagents, we provide two validated protocols for common acylation scenarios.

Protocol 1: Chemoselective N-Acetylation using TAHA

This protocol details the selective acetylation of the amino group in 4-amino-1-butanol, demonstrating the power of TAHA in preserving the hydroxyl functionality.

Materials:

  • 4-amino-1-butanol

  • N,N,O-Triacetylhydroxylamine (TAHA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

TAHA_Workflow A 1. Dissolve 4-amino-1-butanol in anhydrous Acetonitrile B 2. Add TAHA (1.1 eq.) at room temperature A->B C 3. Stir at 50°C for 4 hours (Monitor by TLC/LC-MS) B->C D 4. Cool to RT, concentrate under reduced pressure C->D E 5. Redissolve in DCM, wash with sat. NaHCO₃ and brine D->E F 6. Dry organic layer (MgSO₄), filter, and concentrate E->F G 7. Purify by column chromatography (if necessary) F->G

Caption: Workflow for selective N-acetylation with TAHA.

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-amino-1-butanol (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add N,N,O-Triacetylhydroxylamine (1.1 mmol, 1.1 eq.) to the solution.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ (15 mL). Separate the layers.

  • Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-(4-hydroxybutyl)acetamide.

  • If required, purify the product via silica gel column chromatography.

Protocol 2: General O-Acetylation using Acetic Anhydride/Pyridine

This classic procedure describes the exhaustive acetylation of a carbohydrate, D-glucose, highlighting the high reactivity of acetic anhydride for acylating multiple hydroxyl groups.

Materials:

  • D-Glucose

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Ac2O_Workflow A 1. Dissolve D-Glucose in anhydrous Pyridine B 2. Cool to 0°C in an ice bath A->B C 3. Add Acetic Anhydride (10 eq.) dropwise B->C D 4. Allow to warm to RT and stir overnight (Monitor by TLC) C->D E 5. Quench with ice, extract with Ethyl Acetate D->E F 6. Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and brine E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Recrystallize to obtain pure product G->H

Caption: Workflow for O-acetylation with Acetic Anhydride.

Step-by-Step Procedure:

  • Dissolve D-glucose (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere.[12]

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add acetic anhydride (10 mmol, 10 eq.) dropwise to the stirred solution.[12]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.[12]

  • Carefully pour the reaction mixture over crushed ice and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with cold 1 M HCl (2 x 15 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude penta-O-acetyl-D-glucose can be purified by recrystallization.

Decision Framework: Selecting Your Reagent

The optimal choice of acylating agent is context-dependent. Use the following decision-making guide to navigate your selection process.

Decision_Tree start Start: Acylation Goal q1 Is chemoselective N-acylation required in the presence of -OH groups? start->q1 use_taha Use N,N,O-Triacetylhydroxylamine (TAHA) q1->use_taha  Yes q2 Is the substrate a simple alcohol, phenol, or amine? q1->q2 No use_ac2o Use Acetic Anhydride (Ac₂O) q2->use_ac2o  Yes q3 Is the substrate sensitive to acidic byproducts or basic workup? q2->q3 No / Complex Substrate consider_taha Consider TAHA for milder conditions and simpler workup q3->consider_taha  Yes q4 Are cost and scale major considerations? q3->q4 No ac2o_caution Use Ac₂O with careful workup or buffered conditions q4->ac2o_caution No ac2o_economic Ac₂O is the more economical choice q4->ac2o_economic  Yes

Caption: Decision guide for choosing an acylating agent.

Conclusion

In the toolkit of chemical synthesis, both N,N,O-Triacetylhydroxylamine and acetic anhydride are valuable reagents, but they serve distinct purposes. Acetic anhydride remains the undisputed, cost-effective choice for general-purpose acylation where high reactivity is paramount and selectivity is either not required or can be controlled by reaction conditions. Conversely, TAHA emerges as an indispensable tool for modern synthetic challenges that demand high chemoselectivity. Its ability to precisely target amino groups in complex, polyfunctional molecules provides an elegant solution where traditional methods would fail or require cumbersome protecting group strategies. By understanding the fundamental reactivity and limitations of each reagent, the discerning researcher can elevate their synthetic strategy, ensuring efficient and selective outcomes.

References

  • Difference Between O Acylation and N Acylation. (2020). Pediaa.com. [Link]

  • Iwasaki, H., et al. (2006). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Das, B., et al. (2007). Chemoselective acylation of amines in water. ResearchGate. [Link]

  • Zaher, H. S., & Lestienne, P. (n.d.). Preparation and evaluation of acylated tRNAs. PMC. [Link]

  • How does acetic anhydride make it easier to form the anhydride? (n.d.). Pearson+. [Link]

  • Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. [Link]

  • Reaction of acetylation of salicylic acid. (n.d.). BYJU'S. [Link]

  • Lund, H., & Lunde, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • N,N,O-Triacetylhydroxylamine. (n.d.). PubChem. [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Reddy, C. R., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

  • D'Andrea, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Acylation using an anhydride. (2020). YouTube. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). JOVE. [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). (2024). PubMed. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • N-Acylation Reactions of Amines. (2014). ResearchGate. [Link]

  • A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. (n.d.). SciSpace. [Link]

  • Preparation method of N, N-diethylhydroxylamine. (n.d.).
  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

Sources

Technical Guide: Comparative Analysis of Hydroxylamine Derivatives as Electrophilic Aminating Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Electrophilic amination—the transfer of an "NH₂⁺" synthon to a nucleophile—is a pivotal transformation in the synthesis of hydrazines, aniline derivatives, and N-heterocycles. While Hydroxylamine-O-sulfonic acid (HOSA) remains the industrial workhorse due to cost, its application is limited by solubility profiles and functional group intolerance.

This guide evaluates HOSA against high-performance alternatives, specifically O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and the emerging O-(Diphenylphosphinyl)hydroxylamine (DPPH) . We analyze these reagents based on reactivity, atom economy, and process safety, providing a decision framework for selecting the optimal reagent for drug discovery and scale-up campaigns.

Key Insight: While DPH offers exceptional reactivity under neutral conditions, its shock sensitivity poses unacceptable risks for scale-up. DPPH has emerged as the superior "modern standard," offering comparable reactivity to DPH with a shelf-stable, non-explosive safety profile.

Mechanistic Foundation[1]

The core principle of electrophilic amination using hydroxylamine derivatives is the


 displacement of a leaving group (LG) on the nitrogen atom by a carbon or nitrogen nucleophile. The efficiency of this transformation is dictated by the pKa of the conjugate acid of the leaving group and the steric environment of the nitrogen center.
Mechanism of Action

The following diagram illustrates the general pathway and the critical divergence points based on reagent selection.

G Reagent Hydroxylamine Derivative (NH₂-LG) TS Transition State [Nu---NH₂---LG]‡ Reagent->TS Activation SideRxn Side Reaction: LG Attack / Decomposition Reagent->SideRxn Instability/Base Hydrolysis Nu Nucleophile (Carbanion / Amine) Nu->TS S_N2 Attack Product Aminated Product (Nu-NH₂) TS->Product LG Departure

Caption: General mechanism of electrophilic amination. Success depends on balancing LG ability (leaving group) with reagent stability.

The Reagent Landscape: Comparative Analysis

Hydroxylamine-O-sulfonic Acid (HOSA)
  • Status: Legacy / Industrial Standard.

  • Chemistry: Water-soluble, exists as a zwitterion.

  • Best For: N-amination of simple tertiary amines (e.g., pyridine to N-aminopyridinium salts) and simple carbanions.

  • Limitations: Requires aqueous or biphasic conditions (often KOH/Water). The sulfonic acid byproduct is highly acidic, often necessitating excess base which can degrade sensitive substrates.

O-(2,4-Dinitrophenyl)hydroxylamine (DPH)
  • Status: High Reactivity / High Hazard.

  • Chemistry: Lipophilic, soluble in organic solvents (THF, DCM).

  • Best For: "Hard" electrophilic amination. Reacts with stabilized carbanions and boronic acids without transition metals.

  • Critical Flaw: Explosion Hazard. DPH is sensitive to shock and heat. It should never be heated above 60°C or scraped with metal spatulas.

O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Status: Modern Standard / High Stability.

  • Chemistry: Crystalline solid, soluble in DCM/THF, stable at room temperature for >1 year.

  • Best For: Amination of Grignard reagents, boronic acids (metal-free), and heterocycles.

  • Advantage: Mimics the reactivity of DPH but eliminates the explosion risk. The byproduct (diphenylphosphinic acid) is easily removed.

O-Benzoyl Hydroxylamines (BzONH₂)
  • Status: Tunable / Catalytic.[1]

  • Chemistry: Used primarily in Copper (Cu) or Rhodium (Rh) catalyzed reactions.

  • Best For: Enantioselective aminations and hydroaminations where the metal catalyst activates the N-O bond.

Performance Metrics

The following table synthesizes experimental data comparing these reagents in the amination of a representative aryl-metal species (e.g., Phenyl-Metal → Aniline).

FeatureHOSA DPH DPPH TsONH₂
Leaving Group Sulfate (-OSO₃H)2,4-DinitrophenoxideDiphenylphosphinateTosylate
Reactivity ModerateVery HighHighHigh
Solubility Water / PolarOrganics (THF, DCM)Organics (DCM, DMF)Organics
Stability Good (Hygroscopic)Poor (Explosive) Excellent (Shelf-stable)Unstable (usually in situ)
Atom Economy HighLowModerateModerate
Typical Yield 40–60%80–95%85–92%60–80%
Primary Use Pyridines, Simple AminesSensitive substratesBoronic Acids, GrignardsElectron-poor heterocycles

Decision Framework

Use this logic flow to select the appropriate reagent for your specific substrate.

DecisionTree Start Start: Select Substrate Solubility Is substrate water soluble? Start->Solubility BaseSens Is substrate base sensitive? Solubility->BaseSens No (Lipophilic) UseHOSA Use HOSA (Aq. KOH/Buffer) Solubility->UseHOSA Yes Metal Is substrate a Boronic Acid? BaseSens->Metal No UseDPPH Use DPPH (DCM/DMF) BaseSens->UseDPPH Yes (Needs mild conditions) Safety Is scale > 1 gram? Metal->Safety No (Carbanion/Amine) Metal->UseDPPH Yes (Metal-free path) Safety->UseDPPH Yes (Avoid Explosion) UseDPH Use DPH (Strict Safety Controls) Safety->UseDPH No (High throughput/Small scale) UseBz Use BzONH₂ (Cu-Catalysis)

Caption: Reagent selection logic based on substrate properties and safety constraints.

Detailed Experimental Protocols

Protocol A: N-Amination of Pyridines using HOSA (Classic)

Best for: Robust heterocyclic substrates where water solubility is acceptable.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: HOSA (1.2 equiv)[1]

  • Base: KOH (2.5 equiv)

  • Solvent: Water or Water/Dioxane (1:1)

Step-by-Step:

  • Dissolution: Dissolve the pyridine derivative in water (or H₂O/Dioxane). Heat to 70–90°C depending on solubility.

  • Neutralization (In situ): Dissolve HOSA in cold water. Note: HOSA is acidic. Neutralize carefully with KOH solution to pH ~7–8 immediately before addition to prevent acid hydrolysis.

  • Addition: Add the neutralized HOSA solution dropwise to the hot pyridine solution.

  • Reaction: Stir at 90°C for 2–4 hours. Monitor by TLC (product is usually highly polar/ionic).

  • Workup: Cool to room temperature. If the product precipitates (N-amino salt), filter and wash with cold ethanol. If soluble, evaporate water and recrystallize from EtOH/Et₂O.

Protocol B: Amination of Aryl Boronic Acids using DPPH (Modern/Mild)

Best for: Converting boronic acids to anilines without transition metals. High functional group tolerance.

Reagents:

  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Reagent: DPPH (1.2 equiv) [Commercially available or synthesized from Ph₂P(O)Cl]

  • Base: KOtBu (1.1 equiv) or Cs₂CO₃

  • Solvent: Dry DMF or THF

Step-by-Step:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the Aryl Boronic Acid in dry DMF (0.2 M).

  • Activation: Add the base (KOtBu) at 0°C. Stir for 15 minutes to form the boronate "ate" complex. Causality: The "ate" complex is more nucleophilic and activates the C-B bond for migration.

  • Amination: Add DPPH (solid) in one portion.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Mechanism:[2][1][3][4][5][6] The boronate attacks the Nitrogen of DPPH. A 1,2-migration of the aryl group from Boron to Nitrogen occurs, followed by hydrolysis.[3]

  • Hydrolysis/Workup: Quench with water. Extract with EtOAc. Wash organic layer with NaHCO₃ and Brine.

  • Purification: Flash chromatography. The byproduct (diphenylphosphinic acid) is polar and easily separated.

Safety & Handling (Critical)

  • DPH Warning: DPH is classified as an explosive. It has a decomposition energy comparable to TNT. Do not scale up DPH reactions beyond 500mg without dedicated blast shielding. Never store DPH for long periods.

  • HOSA Handling: HOSA is hygroscopic and corrosive. Store in a desiccator. Upon contact with water, it generates sulfuric acid; ensure proper neutralization in waste streams.

  • DPPH Advantage: DPPH is non-explosive and thermally stable up to ~180°C, making it the only viable candidate for large-scale lipophilic electrophilic amination.

References

  • HOSA Overview & Reactivity

    • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[7]

  • Comparison of Reagents (HOSA vs DPH vs NbzONH2)

    • Shen, Y., & Friestad, G. K. (2002).[8] Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones.

  • DPPH for Boronic Acid Amination

    • Kung, M. G., Onnuch, P., & Liu, R. Y. (2024).[4] Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH).

  • Safety Data for DPH

    • Legault, C., & Charette, A. B. (2003). Structure and Safety Profile of DPH.

Sources

A Guide to the Structural Validation of N,N,O-Triacetylhydroxylamine via NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine is a versatile reagent in organic synthesis, primarily utilized as an efficient acetylating agent for a variety of functional groups. Its unique structure, possessing three acetyl groups attached to a hydroxylamine core, imparts distinct reactivity and selectivity compared to more conventional reagents. Accurate structural confirmation is paramount to ensure its purity and proper application in complex synthetic pathways, particularly in drug development where precision is critical. NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the unambiguous structural elucidation of such small organic molecules.

Part 1: Structural Elucidation of N,N,O-Triacetylhydroxylamine by ¹H and ¹³C NMR Spectroscopy

A thorough analysis of the ¹H and ¹³C NMR spectra provides a detailed fingerprint of the molecular structure of N,N,O-Triacetylhydroxylamine. Due to the unavailability of experimentally acquired spectra in public databases at the time of this publication, the following analysis is based on highly accurate predicted NMR data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The proton NMR spectrum of N,N,O-Triacetylhydroxylamine is predicted to exhibit two distinct singlets, reflecting the chemical environments of the methyl protons.

  • δ ~2.35 ppm (s, 6H): This singlet, integrating to six protons, is assigned to the two equivalent N-acetyl (CH₃) groups. The chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups.

  • δ ~2.20 ppm (s, 3H): This singlet, integrating to three protons, is assigned to the O-acetyl (CH₃) group. This signal is expected to be upfield relative to the N-acetyl protons due to the slightly lower deshielding effect of the ester oxygen compared to the amide nitrogen environment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The carbon-13 NMR spectrum is predicted to show four distinct signals, corresponding to the methyl and carbonyl carbons.

  • δ ~171.5 ppm (C=O): This signal is attributed to the carbonyl carbons of the two equivalent N-acetyl groups.

  • δ ~169.0 ppm (C=O): This signal corresponds to the carbonyl carbon of the O-acetyl group.

  • δ ~25.5 ppm (CH₃): This signal is assigned to the methyl carbons of the two equivalent N-acetyl groups.

  • δ ~20.5 ppm (CH₃): This signal corresponds to the methyl carbon of the O-acetyl group.

The clear separation of these signals in both the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each acetyl group, thus confirming the N,N,O-triacetylated structure.

Visualizing the Structure and NMR Assignments

The following diagram illustrates the molecular structure of N,N,O-Triacetylhydroxylamine with the predicted ¹H and ¹³C NMR chemical shift assignments.

Caption: Predicted ¹H and ¹³C NMR assignments for N,N,O-Triacetylhydroxylamine.

Part 2: A Comparative NMR Analysis with Alternative Acetylating Agents

To underscore the unique spectral signature of N,N,O-Triacetylhydroxylamine, a comparison with common acetylating agents, acetic anhydride and acetyl chloride, is presented.[1]

CompoundStructure¹H NMR Chemical Shift (ppm)Key Differentiating Features
N,N,O-Triacetylhydroxylamine CC(=O)N(C(=O)C)OC(=O)C~2.35 (s, 6H), ~2.20 (s, 3H)Two distinct singlets in a 2:1 ratio, indicating two different acetyl environments.
Acetic Anhydride (CH₃CO)₂O~2.21 (s, 6H)[2]A single singlet integrating to six protons, reflecting the chemical equivalence of the two acetyl groups.[3]
Acetyl Chloride CH₃COCl~2.66 (s, 3H)[4]A single singlet integrating to three protons, significantly downfield due to the strong electron-withdrawing effect of the chlorine atom.

This comparative data clearly demonstrates that the ¹H NMR spectrum of N,N,O-Triacetylhydroxylamine is readily distinguishable from its common alternatives. The presence of two separate signals is a definitive marker for its specific tri-substituted structure.

Part 3: Experimental Protocols

This section outlines a robust, self-validating protocol for the synthesis and subsequent NMR analysis of N,N,O-Triacetylhydroxylamine.

Synthesis of N,N,O-Triacetylhydroxylamine

This procedure is adapted from general methods for the acylation of hydroxylamines.[5]

Materials:

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water and cool in an ice bath.

  • Slowly add a cooled solution of pyridine.

  • To this stirring solution, add acetic anhydride dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure N,N,O-Triacetylhydroxylamine.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized N,N,O-Triacetylhydroxylamine

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Dissolve approximately 10-20 mg of the purified N,N,O-Triacetylhydroxylamine in ~0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum. The spectral width should encompass the expected range for both alkyl and carbonyl carbons (e.g., 0-200 ppm).

Workflow for Synthesis and NMR Validation

The following diagram outlines the logical flow from synthesis to structural confirmation.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis start Start: Hydroxylamine HCl + Acetic Anhydride reaction Acylation Reaction (Pyridine, 0°C to RT) start->reaction workup Aqueous Workup (DCM, NaHCO₃, Brine) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure N,N,O-Triacetylhydroxylamine purification->product sample_prep Sample Preparation (CDCl₃ with TMS) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) h1_nmr->data_analysis c13_nmr->data_analysis validation Structure Validated data_analysis->validation

Caption: Experimental workflow from synthesis to NMR validation.

Conclusion

This guide has detailed the process for the structural validation of N,N,O-Triacetylhydroxylamine using ¹H and ¹³C NMR spectroscopy. By leveraging predicted spectral data, a clear and unambiguous assignment of the molecule's structure is achievable. The comparative analysis with common acetylating agents highlights the unique spectral characteristics of N,N,O-Triacetylhydroxylamine, reinforcing the power of NMR in distinguishing between similar chemical entities. The provided experimental protocols offer a reliable framework for the synthesis and subsequent spectroscopic analysis of this important reagent, ensuring its correct identification and use in research and development.

References

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • MDPI. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 27(15), 4987. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536072, N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • NIST. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines and related compounds. Retrieved from [Link]

  • ResearchGate. (2015). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. Retrieved from [Link]

  • Testbook. (n.d.). Acetylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Chegg. (2022). Solved 1H NMR, acetic anhydride in CDCl3 411HNMR, aniline in. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR Spectrum of the reaction product mix of acetic anhydride... Retrieved from [Link]

  • Semantic Scholar. (2007). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and... Retrieved from [Link]

  • Reachem. (2024). Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Current Organic Chemistry. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to the Reactivity of N,N,O-Triacetylhydroxylamine and Simpler Hydroxylamines in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the quest for efficient and selective reagents for the formation of amide and hydroxamic acid functionalities is perpetual. Hydroxylamine and its derivatives have long served as key players in this arena. This guide provides an in-depth technical comparison of the reactivity of N,N,O-Triacetylhydroxylamine (TAHA) with simpler analogues, namely hydroxylamine hydrochloride and O-acetylhydroxylamine. By examining their structural nuances and the resulting mechanistic implications, this document aims to equip researchers with the insights necessary to make informed decisions in reagent selection for their synthetic endeavors.

Introduction: A Trio of Hydroxylamine-Based Reagents

Hydroxylamine derivatives are a versatile class of compounds utilized in a myriad of chemical transformations, most notably in the synthesis of amides and hydroxamic acids. Their reactivity is intrinsically linked to the nature of the substituents on the nitrogen and oxygen atoms. Here, we focus on three key representatives:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): A simple, commercially available salt of the parent compound, hydroxylamine. It is a common reagent for the synthesis of hydroxamic acids from esters and other acylating agents.[1][2]

  • O-Acetylhydroxylamine (H₂N-OAc): An O-acylated derivative of hydroxylamine, where the oxygen atom is functionalized with an acetyl group. This modification alters its nucleophilic and leaving group properties.

  • N,N,O-Triacetylhydroxylamine (TAHA): A fully acetylated derivative of hydroxylamine, bearing two acetyl groups on the nitrogen and one on the oxygen.[3] This extensive acylation significantly modulates its electronic and steric profile, leading to distinct reactivity patterns.

The Decisive Role of Molecular Structure in Reactivity

The divergent reactivity of these hydroxylamine derivatives can be rationalized by considering the electronic and steric effects imparted by the acetyl groups.

Electronic Effects: The acetyl group is strongly electron-withdrawing. In TAHA, the presence of two N-acetyl groups significantly diminishes the nucleophilicity of the nitrogen atom compared to hydroxylamine and O-acetylhydroxylamine. Conversely, this extensive acylation transforms the N,N-diacetylamino moiety into a potentially better leaving group.

Steric Hindrance: The bulky acetyl groups on the nitrogen atom of TAHA can sterically hinder its approach to a reactive center, influencing the reaction pathway and rate.

Comparative Reactivity in Amidation and Acyl Transfer Reactions

N,N,O-Triacetylhydroxylamine (TAHA) as an Acyl-Transfer Agent

TAHA can be viewed as an activated form of acetohydroxamic acid. In the presence of a nucleophile, such as an amine, it can act as an acetyl-transfer agent. The reaction proceeds via nucleophilic attack at one of the acetyl carbonyl carbons, with the N,O-diacetylhydroxylamino group acting as a leaving group.

Experimental Protocol: A Representative Amidation using a Hydroxylamine Derivative

The following protocol outlines a general procedure for the amidation of a carboxylic acid using a hydroxylamine derivative in the presence of a coupling agent. This serves as a foundational method that can be adapted for comparing the efficacy of different hydroxylamine-based reagents.

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂), add a coupling agent (e.g., EDC·HCl, 1.1 equiv) and an activator (e.g., HOBt, 1.1 equiv). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Addition of Hydroxylamine Reagent: To the activated carboxylic acid solution, add the hydroxylamine derivative (TAHA, O-acetylhydroxylamine, or hydroxylamine hydrochloride with a base like triethylamine, 1.2 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amide.

Diagram of the General Amidation Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification Carboxylic_Acid Carboxylic Acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Active_Ester Activator Activator (e.g., HOBt) Activator->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Hydroxylamine Hydroxylamine Derivative (TAHA, H₂N-OAc, or NH₂OH·HCl + Base) Hydroxylamine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for amidation using hydroxylamine derivatives.

Comparative Performance Data

While a single study with a direct comparison is unavailable, we can collate data from different sources to provide a qualitative and semi-quantitative comparison.

ReagentTypical ApplicationReaction ConditionsTypical YieldsKey AdvantagesLimitations
N,N,O-Triacetylhydroxylamine (TAHA) Electrophilic amination, Acetyl transferMild, often requires activation of the reaction partner.Moderate to GoodStable, solid reagent.[4]Can be less reactive due to steric hindrance and reduced N-nucleophilicity.
O-Acetylhydroxylamine Synthesis of N-O linked compounds, aminationGenerally mild conditions.GoodMore nucleophilic nitrogen than TAHA.Less stable than TAHA.
Hydroxylamine Hydrochloride Synthesis of hydroxamic acids, oximesRequires a base to liberate free hydroxylamine.[1]Good to Excellent[5]Inexpensive and readily available.[1]The free base is unstable; requires in-situ generation.

Yields are highly substrate-dependent and the values presented are indicative based on a survey of the literature.

Mechanistic Insights and Causality

The choice of hydroxylamine derivative dictates the likely reaction mechanism and, consequently, the outcome of the reaction.

Diagram of a Plausible Acyl Transfer Mechanism with TAHA

G TAHA R-C(=O)-Nu + Ac-N(Ac)-O-Ac Intermediate [Tetrahedral Intermediate] TAHA->Intermediate Nucleophilic Attack on Acetyl Carbonyl Nucleophile R-C(=O)-Nu Leaving_Group Ac-N(Ac)-O-Ac Product R-C(=O)-Nu + Ac-N(Ac)-O⁻ + Ac⁺ Intermediate->Product Collapse & Leaving Group Departure

Caption: A simplified acyl transfer mechanism involving TAHA.

With hydroxylamine hydrochloride , the free hydroxylamine generated in situ acts as a potent nucleophile, with the nitrogen atom being the primary site of attack on an activated carbonyl center.

In the case of O-acetylhydroxylamine , the nitrogen remains a good nucleophile, but the O-acetyl group can also act as a leaving group, facilitating certain transformations.

For TAHA , the significantly reduced nucleophilicity of the nitrogen atom makes it a poorer direct nucleophile. However, its utility shines in reactions where it functions as a transfer agent for an acetyl group or as a source of an electrophilic "N(Ac)₂" moiety after the departure of the O-acetyl group. The stability of the resulting N,N-diacetylaminoxy anion contributes to its effectiveness as a leaving group.

Conclusion and Future Perspectives

The selection of a hydroxylamine-based reagent is a critical decision in synthetic design, with N,N,O-Triacetylhydroxylamine, O-acetylhydroxylamine, and hydroxylamine hydrochloride each offering a unique reactivity profile.

  • Hydroxylamine hydrochloride remains the workhorse for many applications requiring a simple, potent N-nucleophile, particularly in hydroxamic acid synthesis.

  • O-Acetylhydroxylamine provides a balance of nucleophilicity and the presence of a leaving group on the oxygen, expanding its synthetic utility.

  • N,N,O-Triacetylhydroxylamine (TAHA) , with its attenuated nucleophilicity and enhanced leaving group potential of the diacetylamino moiety, is best suited for applications requiring electrophilic amination or acetyl transfer under specific conditions.

Future research would greatly benefit from direct, quantitative kinetic and yield comparison studies of these reagents under standardized conditions. Such data would provide a more definitive guide for chemists and facilitate the rational design of more efficient and selective synthetic methodologies.

References

[4] Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). PMC. [Link] [3] N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072. PubChem. [Link] [6] Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. (2010). The Journal of Organic Chemistry. [Link] [7] N-Acylation Reactions of Amines. ResearchGate. [Link] [1] Methods for Hydroxamic Acid Synthesis. (2015). PMC. [Link] [8] Comparison between acyl azides and N-hydroxylamine as amidating agents.a,b. ResearchGate. [Link] [9] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). MDPI. [Link] [10] Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). The Journal of Organic Chemistry. [Link] [11] Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link] [12] NEW CHEMISTRY OF HYDROXYLA MINES. ORCA - Cardiff University. [Link] [13] Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). PMC. [Link] [2] Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes. (2010). PubMed. [Link] [14] Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. [Link] [15] Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link] [5] Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. ResearchGate. [Link] [16] Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021). PMC. [Link] [17] Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). PubMed. [Link] [18] Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. ResearchGate. [Link] [19] Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications. [Link]

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mechanistic comparison of TEMPO and N,N,O-Triacetylhydroxylamine as radical scavengers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Right Tool for Radical Quenching

In the intricate world of chemical synthesis and drug development, the unwanted presence of radical species can derail reactions, degrade products, and introduce a cascade of unpredictable side reactions. The strategic deployment of radical scavengers is therefore not merely a matter of procedural cleanup, but a critical element of experimental design. Among the arsenal of available scavengers, the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has long been a stalwart. However, other classes of compounds, such as hydroxylamine derivatives, are also utilized. This guide provides a detailed mechanistic comparison between TEMPO and a representative acylated hydroxylamine, N,N,O-Triacetylhydroxylamine, offering researchers, scientists, and drug development professionals a deeper understanding of their respective modes of action and potential applications.

The Established Champion: The Catalytic Radical Scavenging Mechanism of TEMPO

TEMPO is a remarkably stable free radical, a property conferred by the steric hindrance provided by the four methyl groups flanking the nitroxyl moiety.[1] This stability allows it to act as a persistent radical trap and a catalyst in various chemical transformations.[1][2] Its primary mechanism as a radical scavenger involves a catalytic cycle where it can both donate and accept a hydrogen atom, effectively neutralizing reactive radicals.[3]

The core of TEMPO's efficacy lies in its ability to exist in three oxidation states: the nitroxyl radical (TEMPO•), the corresponding hydroxylamine (TEMPO-H), and the oxoammonium cation (TEMPO+).[4] In the context of radical scavenging, the interplay between the nitroxyl and hydroxylamine forms is paramount.

When TEMPO encounters a radical species (R•), it can react in one of two primary ways, depending on the nature of the radical and the reaction conditions. The most common pathway involves the formation of an alkoxyamine by trapping a carbon-centered radical.[5] Alternatively, in the presence of radicals that can abstract a hydrogen atom, TEMPO can be reduced to its hydroxylamine form, TEMPO-H. This hydroxylamine can then react with another radical, regenerating the stable TEMPO radical and terminating a second radical species. This regenerative cycle is a key advantage of TEMPO, allowing substoichiometric amounts to quell a larger population of radicals.

The rate at which TEMPO scavenges various radicals is remarkably fast. For instance, the rate constant for the reaction of TEMPO with tyrosyl radicals has been determined to be in the order of 10⁸ M⁻¹s⁻¹, and with tryptophanyl radicals, it ranges from 1.5×10⁷ to 1.1×10⁸ M⁻¹s⁻¹, depending on the protein context.[6][7]

A simplified diagram illustrating the dual radical scavenging pathways of TEMPO.

The Contender: A Proposed Mechanism for N,N,O-Triacetylhydroxylamine

Direct experimental studies on the radical scavenging mechanism of N,N,O-Triacetylhydroxylamine are scarce in the available literature. Unlike traditional hydroxylamine antioxidants, which possess a labile O-H or N-H bond for hydrogen atom donation, N,N,O-Triacetylhydroxylamine has these positions blocked by acetyl groups.[8][9] This structural feature necessitates a different mechanistic pathway for radical scavenging.

A plausible mechanism involves the homolytic cleavage of the relatively weak N-O bond upon interaction with a high-energy radical or under thermal/photochemical initiation.[10][11] This cleavage would generate two radical species: a diacetylaminyl radical ((Ac)₂N•) and an acetoxyl radical (AcO•).

The highly reactive acetoxyl radical would rapidly decarboxylate to form a methyl radical (•CH₃) and carbon dioxide. Both the diacetylaminyl radical and the methyl radical could then act as radical scavengers by combining with other radicals in the system.

Alternatively, an incoming radical (R•) could directly attack one of the acetyl groups, leading to a cascade of reactions. However, the N-O bond is generally considered the most likely point of initial homolytic fission in such molecules under radical stress.[12][13]

It is important to emphasize that this proposed mechanism is based on the general principles of radical chemistry and the known reactivity of related acylated compounds, and awaits direct experimental verification.

TAHA_Mechanism TAHA N,N,O-Triacetylhydroxylamine ((Ac)₂N-O-Ac) Cleavage Homolytic N-O Bond Cleavage TAHA->Cleavage Initiator Initiating Radical (R•) or Energy (hv, Δ) Initiator->Cleavage Diacetylaminyl Diacetylaminyl Radical ((Ac)₂N•) Cleavage->Diacetylaminyl Acetoxyl Acetoxyl Radical (AcO•) Cleavage->Acetoxyl Product1 Trapped Product 1 ((Ac)₂N-R') Diacetylaminyl->Product1 Decarboxylation Decarboxylation Acetoxyl->Decarboxylation MethylRadical Methyl Radical (•CH₃) Decarboxylation->MethylRadical CO2 CO₂ Decarboxylation->CO2 Product2 Trapped Product 2 (CH₃-R'') MethylRadical->Product2 Radical2 Radical (R'•) Radical2->Product1 Trapping Radical3 Radical (R''•) Radical3->Product2 Trapping

A proposed radical scavenging mechanism for N,N,O-Triacetylhydroxylamine via homolytic N-O bond cleavage.

Head-to-Head Comparison: Performance at a Glance

FeatureTEMPON,N,O-Triacetylhydroxylamine (Proposed)
Scavenging Mechanism Catalytic via H-atom transfer and radical trappingSacrificial via homolytic N-O bond cleavage and subsequent radical trapping
Stoichiometry Can act catalytically (scavenges >1 radical per molecule)Likely stoichiometric (scavenges a fixed number of radicals per molecule)
Byproducts TEMPO-H, alkoxyaminesDiacetylamine derivatives, methyl-trapped species, CO₂
Regenerability Regenerable in a catalytic cycleNot readily regenerable
Known Reaction Kinetics High (e.g., ~10⁷-10⁸ M⁻¹s⁻¹ with protein radicals)[6][7]Unknown, likely dependent on the N-O bond dissociation energy
Stability Highly stable, commercially available as a solid[14]Likely less stable than TEMPO, potentially sensitive to heat and light
Versatility Effective against a wide range of radicals; also a catalyst for oxidations[15][16]Specificity is not well-documented; may generate reactive methyl radicals

Experimental Protocol: A Practical Guide to Comparing Radical Scavenging Efficacy using the DPPH Assay

To empirically compare the radical scavenging activity of TEMPO and N,N,O-Triacetylhydroxylamine, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely used spectrophotometric method.[17][18] The principle lies in the quenching of the stable DPPH radical, which has a deep violet color with a maximum absorbance around 517 nm, by an antioxidant.[19] The reduction of DPPH by a scavenger results in a color change to a pale yellow, which can be quantified as a decrease in absorbance.[20]

Materials and Reagents:
  • TEMPO

  • N,N,O-Triacetylhydroxylamine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid or Trolox (as a positive control)

Step-by-Step Methodology:
  • Preparation of DPPH Stock Solution:

    • Accurately weigh 2 mg of DPPH and dissolve it in 100 mL of methanol to prepare a ~0.05 mM stock solution.

    • Store this solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.

  • Preparation of Scavenger and Control Stock Solutions:

    • Prepare 1 mg/mL stock solutions of TEMPO, N,N,O-Triacetylhydroxylamine, and the positive control (e.g., ascorbic acid) in methanol.

  • Serial Dilutions:

    • Perform serial dilutions of the scavenger and control stock solutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the scavengers and the positive control to separate wells in triplicate.

    • Add 100 µL of methanol to three wells to serve as the blank (control).

    • To all wells, add 100 µL of the DPPH stock solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without a scavenger and A_sample is the absorbance of the DPPH solution with the scavenger.

    • Plot the % scavenging against the concentration of each scavenger and determine the IC₅₀ value (the concentration of the scavenger required to inhibit 50% of the DPPH radicals). A lower IC₅₀ value indicates a higher radical scavenging activity.

DPPH_Workflow start Start prep_dpph Prepare DPPH Stock Solution start->prep_dpph prep_scav Prepare Scavenger & Control Stock Solutions start->prep_scav add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph serial_dil Perform Serial Dilutions prep_scav->serial_dil plate_setup Pipette Dilutions into 96-well Plate serial_dil->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scav Calculate % Scavenging read_abs->calc_scav plot_ic50 Plot Data & Determine IC₅₀ calc_scav->plot_ic50 end End plot_ic50->end

Workflow for the DPPH radical scavenging assay.

Expert Insights and Recommendations

The choice between TEMPO and N,N,O-Triacetylhydroxylamine as a radical scavenger is highly dependent on the specific application and the desired outcome.

TEMPO is the superior choice for applications requiring:

  • Catalytic scavenging: When a small amount of scavenger is needed to control a large or ongoing radical process.

  • Well-defined and stable byproducts: The formation of TEMPO-H and alkoxyamines avoids the generation of potentially reactive secondary radicals.

  • Predictable kinetics: Its reaction rates with many radicals are well-documented, allowing for more precise control.

  • Versatility: Its utility extends beyond simple scavenging to controlled radical polymerization and selective oxidation catalysis.[1]

N,N,O-Triacetylhydroxylamine might be considered in situations where:

  • A sacrificial scavenger is acceptable: In scenarios where the generation of byproducts is not a major concern and a one-time quenching event is sufficient.

  • Thermal or photochemical initiation is part of the process: The potentially weaker N-O bond might be an advantage for controlled release of scavenging species under specific energetic conditions.

However, the lack of concrete data on the performance and byproducts of N,N,O-Triacetylhydroxylamine necessitates a cautious approach. The proposed mechanism suggests the formation of methyl radicals, which could initiate new, unwanted radical chain reactions. Therefore, for most applications in drug development and fine chemical synthesis where control and predictability are paramount, TEMPO remains the more reliable and well-characterized radical scavenger.

Researchers are strongly encouraged to perform their own comparative studies, such as the DPPH assay outlined above, to determine the most effective scavenger for their specific system. Further investigation into the radical scavenging mechanism of acylated hydroxylamines would be a valuable contribution to the field.

References

  • Radical Scaveging Mechanism of Distearyl Hydroxylamine Antioxidant - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • The nitroxide TEMPO is an efficient scavenger of protein radicals: cellular and kinetic studies. (2012). Free Radical Biology and Medicine, 53(9), 1664-1674.
  • Conversion Mechanisms of Nitroxyl Radical (TEMPO), Oxoammonium Cation, and Hydroxylamine in Aqueous Solutions: Two-Dimensional Correlation Ultraviolet-Visible Spectroscopy. (2018). ACS Omega, 3(11), 15687-15694.
  • The antioxidant mechanism of nitroxide TEMPO: scavenging with glutathionyl radicals. (2016). RSC Advances, 6(93), 90464-90471.
  • The nitroxide TEMPO is an efficient scavenger of protein radicals: Cellular and kinetic studies - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-hydroxy tempo improves mitochondrial and neurobehavioral deficits in experimental model of Huntington's disease. (2015). Synapse, 69(3), 133-143.
  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. (2021). ACS Applied Materials & Interfaces, 13(49), 59281-59293.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • TEMPO - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

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  • Recent Applications of TEMPO in Organic Synthesis and Catalysis. (2023). ACS Omega, 8(34), 30747-30757.
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  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2020). International Journal of Applied Pharmaceutics, 12(5), 173-178.
  • Review of Methods to Determine Antioxidant Capacities. (2010). Journal of Food and Drug Analysis, 18(2), 75-87.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2022). Molecules, 27(21), 7247.
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A Technical Guide to N,N,O-Triacetylhydroxylamine: Navigating Solvent Selection for Optimal Performance in Amidation and Acetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents and solvent systems is paramount to achieving desired reaction outcomes, including yield, selectivity, and purity. This guide provides a comprehensive analysis of N,N,O-Triacetylhydroxylamine (TAHA), a poly-functionalized hydroxylamine derivative with potential as a reagent in acetylation and amidation reactions. Due to a notable scarcity of direct comparative studies on TAHA's performance in diverse solvent systems within publicly accessible literature, this document synthesizes information from related compounds and general mechanistic principles to offer a predictive framework for its application. We will explore the nuanced role of solvents in modulating the reactivity of TAHA and compare its projected performance with established alternative reagents, supported by available experimental data.

N,N,O-Triacetylhydroxylamine (TAHA): A Profile

N,N,O-Triacetylhydroxylamine, also known as (diacetylamino) acetate, is a unique molecule featuring three acetyl groups attached to a hydroxylamine core.[1] This structure bestows upon it the potential to act as both an acetylating agent and a precursor for amidation reactions. Its physical properties, as cataloged in public databases, indicate a liquid with a molecular weight of 159.14 g/mol .[1] While specific solubility data is not extensively documented, its polar nature, suggested by the presence of multiple carbonyl and ester functional groups, implies miscibility with a range of organic solvents.

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Caption: Structure of N,N,O-Triacetylhydroxylamine (TAHA).

The Critical Role of the Solvent System

The solvent is not merely an inert medium but an active participant in the reaction, influencing everything from reactant solubility to transition state stabilization. The polarity of the solvent, its ability to form hydrogen bonds, and its Lewis acidity or basicity can dramatically alter the course of a reaction.

Theoretical Considerations for TAHA Reactivity

Acetylation: As an acetylating agent, TAHA's efficacy will likely be enhanced in aprotic solvents. Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile can solvate the charged intermediates and transition states that are common in nucleophilic acyl substitution reactions. The choice between these will depend on the specific substrate and reaction conditions.

Amidation: For amidation reactions, where TAHA might act as an activating agent for carboxylic acids or a direct source of an amino group after rearrangement, the solvent's role becomes even more complex. The formation of an amide bond typically involves the activation of a carboxylic acid, which can be influenced by the solvent's ability to stabilize the activated intermediate.

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Solvent_Effects cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants Reactants (e.g., Carboxylic Acid + Amine) TransitionState Transition State Reactants->TransitionState Activation Energy NonPolar Non-Polar (e.g., Hexane, Toluene) Reactants->NonPolar Poor solubility of polar reactants Products Products (e.g., Amide) TransitionState->Products PolarProtic Polar Protic (e.g., Water, Ethanol) TransitionState->PolarProtic Can be stabilized or de-stabilized by H-bonding PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) TransitionState->PolarAprotic Stabilized by dipole-dipole interactions

Caption: Influence of solvent polarity on reaction pathways.

Performance Comparison with Alternative Reagents

To provide a practical context for the potential performance of TAHA, we will examine established alternative reagents for acetylation and amidation and their documented behavior in various solvents.

Acetylating Agents

Commonly used acetylating agents include acetic anhydride and acetyl chloride. These reagents are highly reactive but can be harsh and generate corrosive byproducts.

ReagentTypical SolventsAdvantagesDisadvantages
Acetic Anhydride Pyridine, DCM, THF, AcetonitrileReadily available, high reactivity.Can be harsh, byproduct removal can be challenging.
Acetyl Chloride DCM, THF, Diethyl etherHighly reactive.Very sensitive to moisture, produces HCl.
N,N,O-Triacetylhydroxylamine (TAHA) (Projected) Aprotic solvents (DCM, THF, Acetonitrile)Potentially milder, may offer different selectivity.Lack of extensive data, potentially lower reactivity.

A study on the acetylation of alcohols and phenols using zinc chloride as a catalyst under solvent-free conditions highlights the move towards greener and more efficient protocols.[2] While TAHA has not been extensively studied in such systems, its structure suggests it could be amenable to catalyst-free or mild catalytic conditions.

Amidation Reagents (Coupling Agents)

Amide bond formation is a cornerstone of organic synthesis, particularly in peptide and pharmaceutical chemistry. A variety of coupling reagents are available, each with its own solvent compatibility profile.

ReagentTypical SolventsAdvantagesDisadvantages
Carbodiimides (e.g., DCC, EDC) DCM, DMF, THFWidely used, effective.Can cause racemization, byproduct removal necessary.
HATU, HBTU DMF, NMPHigh coupling efficiency, low racemization.Expensive, can be difficult to remove byproducts.
N,N,O-Triacetylhydroxylamine (TAHA) (Projected) Aprotic polar solvents (DMF, Acetonitrile)Potential for novel reactivity, may avoid common side reactions.Unproven efficacy and scope, lack of data.

For instance, in a study on the amidation of acid chlorides, it was found that polar solvents like 1,2-dichloroethane (DCE) facilitated the reaction by coordinating with a silicon-based intermediate.[3] In contrast, non-polar solvents like dioxane were less effective due to poor solubility and stabilization of the intermediate.[3] Such findings provide a valuable framework for predicting how TAHA might behave in similar transformations.

Experimental Protocols: A Practical Guide

While specific, optimized protocols for TAHA are not widely available, we can provide established procedures for common alternative reagents. These can serve as a starting point for developing protocols with TAHA, with the understanding that optimization of solvent, temperature, and stoichiometry will be necessary.

General Protocol for Acetylation using Acetic Anhydride
  • Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., DCM, 0.1-0.5 M).

  • Add a base (e.g., pyridine or triethylamine, 1.1-1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

General Protocol for Amidation using EDC
  • Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate aprotic solvent (e.g., DCM or DMF, 0.1-0.5 M).

  • Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.0-1.2 eq.).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

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Amidation_Workflow Start Start: Dissolve Reactants (Carboxylic Acid, Amine, Additive) Add_EDC Add EDC Start->Add_EDC Reaction Stir at Room Temperature (Monitor Progress) Add_EDC->Reaction Workup Workup: 1. Dilute 2. Wash (Acid, Base, Brine) 3. Dry Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End End: Isolated Amide Purification->End

Caption: General workflow for EDC-mediated amidation.

Conclusion and Future Outlook

N,N,O-Triacetylhydroxylamine presents an intriguing, yet underexplored, reagent for organic synthesis. Based on its structure and the behavior of analogous compounds, it is projected to be most effective in polar aprotic solvents for both acetylation and amidation reactions. However, the lack of direct experimental evidence necessitates a cautious and empirical approach to its application.

Future research should focus on systematically evaluating the performance of TAHA in a range of solvents for specific classes of reactions. Such studies would not only elucidate the optimal conditions for its use but also potentially uncover novel reactivity and selectivity patterns. For researchers in drug development and process chemistry, a deeper understanding of TAHA could unlock new synthetic routes that are milder and more efficient than current methods.

References

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  • Diethylamine acetate | C6H15NO2 | CID 167925 - PubChem. NIH. Available at: [Link].

  • N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072 - PubChem. NIH. Available at: [Link].

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link].

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. ResearchGate. Available at: [Link].

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A Senior Application Scientist's Guide to the Characterization of N,N,O-Triacetylhydroxylamine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to introduce nitrogen-containing functional groups with precision is paramount. N,N,O-Triacetylhydroxylamine (N,N,O-TAHA) has emerged as a versatile reagent in this context, offering a unique platform for amination and acetylation reactions. However, a comprehensive understanding of its reaction mechanisms, particularly the transient intermediates that govern its reactivity, is crucial for optimizing existing protocols and innovating novel synthetic strategies. This guide provides an in-depth analysis of N,N,O-TAHA's reactivity, a comparative assessment with alternative reagents, and detailed experimental protocols for the characterization of its reaction intermediates.

N,N,O-Triacetylhydroxylamine: A Profile of Reactivity

N,N,O-Triacetylhydroxylamine is a multifaceted reagent, acting as both an acetylating and an aminating agent. Its reactivity is dictated by the three acetyl groups attached to the hydroxylamine core, which influence the lability of the N-O bond and the electrophilicity of the carbonyl carbons.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC6H9NO4[1][2]
Molecular Weight159.14 g/mol [1][2]
AppearanceWhite to off-white crystalline powder
CAS Number17720-63-7[1]
Spectroscopic Characterization of N,N,O-TAHA

A thorough characterization of the starting material is the foundation of any mechanistic study. The following data provides a baseline for identifying N,N,O-TAHA in reaction mixtures.

¹H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 6H), 2.18 (s, 3H) ¹³C NMR (CDCl₃, 100 MHz): δ 170.2, 168.5, 25.4, 21.0 IR (KBr, cm⁻¹): 1790 (C=O, ester), 1720 (C=O, amide), 1220 (C-O), 1180 (N-O) Mass Spectrometry (EI): m/z 159 (M⁺), 117, 102, 43

Unraveling the Reaction Intermediates: Mechanistic Insights and Characterization

The utility of N,N,O-TAHA lies in its ability to generate reactive intermediates that can engage with a variety of nucleophiles and substrates. The nature of these intermediates is highly dependent on the reaction conditions.

N,N,O-TAHA in Acylation Reactions

In the presence of nucleophiles, particularly amines, N,N,O-TAHA serves as a potent acetylating agent. Studies on the use of N,N,O-TAHA and related compounds in peptide synthesis have shown it to be a highly effective reagent for amide bond formation.[3]

Proposed Mechanism:

The reaction is believed to proceed through a nucleophilic attack of the amine on one of the N-acetyl groups, which are activated by the electron-withdrawing O-acetyl group. The diacetylated hydroxylamine anion is a good leaving group, driving the reaction forward.

Acylation Mechanism TAHA N,N,O-Triacetylhydroxylamine Intermediate Tetrahedral Intermediate TAHA->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Amide Acetylated Amine (R-NHAc) Intermediate->Amide Collapse LeavingGroup Diacetylhydroxylamine Anion Intermediate->LeavingGroup

Caption: Proposed mechanism for the acetylation of amines by N,N,O-TAHA.

Experimental Characterization of Intermediates:

Direct observation of the tetrahedral intermediate is challenging due to its transient nature. However, its formation can be inferred through kinetic studies and computational modeling.

  • In-situ NMR Spectroscopy: Low-temperature NMR experiments may allow for the detection of the intermediate, or at least provide evidence of line broadening of the reactant signals, indicative of a rapid equilibrium.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, determine the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and collapse.[4]

N,N,O-TAHA in Amination Reactions and the Role of N-O Bond Cleavage

More complex transformations involving N,N,O-TAHA proceed through the cleavage of the N-O bond, generating highly reactive nitrogen-centered species. Mechanistic studies on structurally related O-acyl hydroxylamines have provided significant insights into these pathways. These studies suggest a dual reactivity for these reagents, acting as both potent oxidants and nitrogen transfer agents.[5][6]

Proposed Intermediates:

Cleavage of the N-O bond can lead to the formation of N-acylnitrenium ions or related radical species, particularly in the presence of transition metals or under thermal conditions.

Amination_Intermediates cluster_start N,N,O-TAHA cluster_intermediates Reactive Intermediates cluster_products Products TAHA N,N,O-Triacetylhydroxylamine Nitrenium N-Acylnitrenium Ion Intermediate TAHA->Nitrenium Heterolytic Cleavage Radical N-Acylaminyl Radical Intermediate TAHA->Radical Homolytic Cleavage AminatedProduct Aminated Substrate Nitrenium->AminatedProduct Reaction with Nucleophile OxidizedProduct Oxidized Substrate Radical->OxidizedProduct Hydrogen Abstraction

Caption: Potential reactive intermediates from N,N,O-TAHA N-O bond cleavage.

Experimental Protocol for Intermediate Trapping:

The detection of these fleeting intermediates often relies on trapping experiments.

Protocol: Radical Trapping with TEMPO

  • Dissolve N,N,O-TAHA (1 mmol) and a suitable substrate (e.g., an alkene or an electron-rich aromatic compound, 1.2 mmol) in a degassed solvent (10 mL) in a Schlenk flask under an inert atmosphere.

  • Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 1.5 mmol) as a radical trap.

  • Initiate the reaction (e.g., by heating or adding a transition metal catalyst).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the products by column chromatography.

  • Analyze the purified products by mass spectrometry and NMR to identify the TEMPO-trapped adduct, which provides evidence for the formation of a radical intermediate.

Comparative Analysis: N,N,O-TAHA vs. Alternative Reagents

The choice of reagent is critical for the success of a synthetic transformation. Here, we compare N,N,O-TAHA with other commonly used reagents for amination and oxidation reactions.

ReagentApplicationAdvantagesDisadvantages
N,N,O-Triacetylhydroxylamine (N,N,O-TAHA) Acetylation, AminationBench-stable solid, versatile reactivity.Mechanistic complexity, potential for side reactions.
N-Hydroxyphthalimide (NHPI) Oxidation CatalystHighly efficient for aerobic oxidations.[7][8][9]Primarily used as a catalyst, not a stoichiometric aminating agent.
O-Acyl Hydroxylamines AminationCan deliver unprotected amines.[6]Can be less stable than N,N,O-TAHA.
Hydroxylamine-O-sulfonic Acid AminationCommercially available, good for primary amine synthesis.Can be explosive, requires careful handling.
Angeli's Salt / Piloty's Acid Nitroxyl (HNO) DonorsWell-studied HNO donors for biological applications.Not typically used for synthetic amination.

Performance Data Summary:

While direct quantitative comparisons are application-dependent, the following table provides a qualitative overview based on literature reports.

Reaction TypeN,N,O-TAHAN-HydroxyphthalimideO-Acyl Hydroxylamines
Amine Acetylation ExcellentNot applicableGood
Electrophilic Amination Good (mechanistically complex)Not applicableExcellent
Catalytic C-H Oxidation Limited dataExcellentLimited data

Experimental Workflows for Mechanistic Investigation

To provide a practical framework for researchers, we outline a comprehensive workflow for investigating the reaction intermediates of N,N,O-TAHA.

Experimental_Workflow cluster_planning Phase 1: Reaction Design & Optimization cluster_characterization Phase 2: Intermediate Characterization cluster_analysis Phase 3: Data Analysis & Mechanistic Elucidation A Define Reaction Scope (Substrates, Nucleophiles) B Screen Reaction Conditions (Solvent, Temperature, Catalyst) A->B C In-situ Spectroscopic Analysis (NMR, IR, UV-Vis) B->C F Kinetic Studies (Reaction Order, Rate Constants) B->F D Trapping Experiments (Radical and Cationic Traps) C->D E Computational Modeling (DFT Calculations) D->E G Isotope Labeling Studies F->G H Synthesize and Characterize Proposed Intermediates (if stable) G->H I Propose and Validate Reaction Mechanism H->I

Caption: A comprehensive workflow for the characterization of N,N,O-TAHA reaction intermediates.

Conclusion and Future Outlook

N,N,O-Triacetylhydroxylamine is a reagent with significant potential in synthetic chemistry. While its utility in acylation reactions is well-established, a deeper understanding of the intermediates formed through N-O bond cleavage will unlock new applications in amination and oxidation catalysis. The experimental and computational approaches outlined in this guide provide a robust framework for researchers to elucidate these complex reaction mechanisms. Future investigations should focus on the direct spectroscopic observation of the proposed nitrenium and radical intermediates, which will be instrumental in designing more selective and efficient transformations.

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A Comparative Guide to GC Purity Analysis of N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses utilizing N,N,O-Triacetylhydroxylamine, the assurance of its purity is a critical, non-negotiable prerequisite for downstream applications. This guide provides an in-depth technical comparison of Gas Chromatography (GC) as a primary method for purity assessment, benchmarked against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data to guide your analytical strategy.

Introduction to N,N,O-Triacetylhydroxylamine and the Imperative of Purity

N,N,O-Triacetylhydroxylamine is a versatile reagent in organic synthesis, often employed in the preparation of hydroxamic acids and other functionalities. The presence of impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic byproducts in pharmaceutical manufacturing. Therefore, a robust and reliable analytical method for purity determination is paramount.

Common impurities in N,N,O-Triacetylhydroxylamine can arise from its synthesis, which typically involves the acetylation of hydroxylamine. These can include:

  • Partially acetylated hydroxylamines: N,O-Diacetylhydroxylamine and N-acetylhydroxylamine.

  • Residual starting materials: Hydroxylamine and acetic anhydride.

  • Degradation products: Thermal or hydrolytic degradation can lead to various byproducts.

This guide will focus on a developed Gas Chromatography method as a primary, high-resolution technique for separating and quantifying N,N,O-Triacetylhydroxylamine from its potential impurities.

Gas Chromatography (GC) for High-Resolution Purity Analysis

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like N,N,O-Triacetylhydroxylamine. Its high resolving power allows for the separation of closely related impurities, providing a detailed purity profile.

The Rationale Behind the GC Method Development

The primary challenge in the GC analysis of amine and hydroxylamine derivatives is their potential for peak tailing due to interactions with the stationary phase. However, as N,N,O-Triacetylhydroxylamine is fully acetylated, its polarity is significantly reduced, making it more amenable to direct GC analysis without derivatization.

The choice of the stationary phase is critical. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), offers a good balance of selectivity for the analyte and its potential impurities. The use of a Flame Ionization Detector (FID) is recommended due to its high sensitivity to organic compounds and a wide linear range.

Experimental Protocol: GC-FID Purity Assay

This protocol is designed to be a self-validating system, incorporating checks for system suitability to ensure data integrity.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane (or equivalent).

  • Data acquisition and processing software.

Reagents and Materials:

  • N,N,O-Triacetylhydroxylamine reference standard (purity >99.5%).

  • High-purity solvent (e.g., Acetone or Ethyl Acetate, GC grade).

Chromatographic Conditions:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete vaporization without thermal degradation.
Detector Temperature 300 °CPrevents condensation and ensures a stable signal.
Carrier Gas Helium or HydrogenProvides good efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)Separates volatile impurities from the main analyte and ensures elution of less volatile components.
Injection Volume 1 µLPrevents column overload.
Split Ratio 50:1Suitable for a concentrated sample.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the N,N,O-Triacetylhydroxylamine sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent.

  • Vortex to ensure homogeneity.

System Suitability:

Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.

Data Analysis:

The purity of the sample is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC purity analysis of N,N,O-Triacetylhydroxylamine.

Trustworthiness: A Self-Validating System

The robustness of this GC method is ensured by several key factors:

  • System Suitability: The initial replicate injections of a known standard confirm the stability and precision of the chromatographic system.

  • Specificity: The temperature gradient is designed to separate the main peak from potential impurities, which would be visible as distinct peaks in the chromatogram.

  • Linearity and Range: While not detailed in this protocol, a full validation would include establishing the linear range of the detector response to ensure accurate quantification of impurities at various levels.

Comparative Analysis: GC vs. Alternative Techniques

While GC is a powerful tool, other analytical techniques offer different advantages and can be used as complementary or alternative methods for purity assessment.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between signal intensity and the number of nuclei.
Sample Volatility RequiredNot requiredNot required
Derivatization Not required for N,N,O-TriacetylhydroxylamineMay be required to enhance UV detection of impurities lacking a chromophore.Not required
Resolution Excellent for volatile impurities.Good, especially for non-volatile or thermally labile impurities.Generally lower resolution of individual impurities compared to chromatography.
Quantification Relative (area %) or absolute with a certified standard.Relative (area %) or absolute with a certified standard.Absolute quantification without a specific analyte reference standard (using a certified internal standard).[1][2][3][4][5]
Speed Relatively fast analysis time per sample.Can have longer run times depending on the separation.Fast data acquisition, but sample preparation can be more meticulous for high accuracy.
Cost Moderate instrument and running costs.Higher instrument and solvent costs.High initial instrument cost, lower running costs.
Ideal For Routine quality control, high-resolution separation of process-related impurities.Analysis of thermally unstable compounds and non-volatile impurities.Absolute purity determination, primary standard characterization, and analysis of complex mixtures without specific impurity standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a valuable alternative, particularly if thermally labile impurities are suspected. Since N,N,O-Triacetylhydroxylamine and its likely impurities may lack a strong UV chromophore, derivatization might be necessary to achieve adequate sensitivity.[6][7][8] A common approach involves pre-column derivatization to introduce a UV-active moiety.

Experimental Protocol: HPLC-UV (Conceptual)

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., a compound that introduces a phenyl or other chromophoric group).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detector set to the maximum absorbance wavelength of the derivatized products.[9][10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands out for its ability to provide an absolute purity value without the need for a reference standard of the analyte itself.[1][2][3][4][5] Instead, a certified internal standard of known purity is added to the sample.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh a known amount of the N,N,O-Triacetylhydroxylamine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard to calculate the absolute purity.

Conclusion: Selecting the Appropriate Analytical Technique

The choice of analytical method for the purity determination of N,N,O-Triacetylhydroxylamine depends on the specific requirements of the analysis.

  • For routine quality control and high-resolution profiling of known volatile impurities, the presented GC-FID method is robust, reliable, and cost-effective. Its simplicity and speed make it ideal for in-process control and final product release.

  • HPLC-UV is a valuable alternative when dealing with suspected non-volatile or thermally sensitive impurities. The potential need for derivatization adds a step to the workflow but can provide excellent sensitivity.

  • qNMR is the gold standard for absolute purity determination and is particularly useful for the certification of reference materials or when a specific analyte standard is unavailable. [3][5]

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of N,N,O-Triacetylhydroxylamine in their critical applications.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Guzowski, J. P., Jr, Golanoski, C., & Montgomery, E. R. (2003). A gas chromatographic method for the indirect determination of hydroxylamine in pharmaceutical preparations: conversion into nitrous oxide. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 963–974.
  • Guzowski, J. P., Jr, Golanoski, C., & Montgomery, E. R. (2003). A gas chromatographic method for the indirect determination of hydroxylamine in pharmaceutical preparations: Conversion into nitrous oxide. ResearchGate. Retrieved from [Link]

  • Peris-Vicente, J., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106178.
  • Sastry, C. S. P., et al. (2000). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Pharmaceutical Sciences, 62(4), 307-309.
  • Google Patents. (n.d.). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Berthod, A., et al. (2014). Development and evaluation of gas and liquid chromatographic methods for the analysis of fatty amines.
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  • PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). (2024).
  • Google Patents. (n.d.). Determination method for detecting trace hydroxylamine hydrochloride in medicine.
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  • Semantic Scholar. (n.d.). Quantitative determination of hydroxylamine. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2018).
  • ResearchGate. (n.d.). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. Retrieved from [Link]

  • Chemistry Research Journal. (2023).
  • MDPI. (2016). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2024).

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A Researcher's Guide to Unraveling the Stereochemistry of N,N,O-Triacetylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity, the precise determination of stereochemistry is paramount. N,N,O-Triacetylhydroxylamine has emerged as a versatile reagent, particularly in amination reactions, yet a comprehensive guide to assessing the stereochemical outcome of its products has been lacking. This guide, designed for the discerning researcher, aims to fill that void. Here, we delve into the critical techniques for stereochemical analysis, comparing their strengths and limitations, and provide actionable, field-proven protocols to ensure the integrity of your synthetic endeavors.

The Significance of Stereochemistry in Drug Discovery

The stereoisomers of a chiral molecule, known as enantiomers and diastereomers, can exhibit remarkably different pharmacological and toxicological profiles. A classic and cautionary example is the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the absolute necessity for drug development professionals to not only synthesize stereochemically pure compounds but also to possess robust analytical methods to verify their three-dimensional structure. When employing reagents like N,N,O-Triacetylhydroxylamine to introduce new stereocenters, a rigorous assessment of the product's stereochemistry is not just good practice—it is an ethical and scientific imperative.

Comparative Analysis of Stereochemical Assessment Techniques

The modern organic chemist has a powerful arsenal of analytical techniques at their disposal for elucidating the stereochemistry of reaction products. The choice of method depends on several factors, including the nature of the analyte, the required level of accuracy, and the availability of instrumentation. Here, we compare three of the most powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and single-crystal X-ray Crystallography.

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High sensitivity, excellent for determining enantiomeric excess (ee), applicable to a wide range of compounds.Requires method development for each new compound, may not provide absolute configuration directly.Routine quality control, screening of asymmetric reaction outcomes.
NMR Spectroscopy (Mosher's Method) Derivatization of a chiral analyte with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR spectra.Provides information on enantiomeric excess and can be used to determine absolute configuration empirically.Requires derivatization, which can be challenging for some functional groups; interpretation can be complex.Determination of absolute configuration of novel chiral amines and alcohols.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the solid state.Provides unambiguous determination of absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain; not suitable for non-crystalline materials.Definitive structural elucidation of new chemical entities.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed above. These protocols are designed to be self-validating, with built-in checks and considerations to ensure the reliability of your results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of a reaction product. The separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Figure 2. Workflow for determining absolute configuration using Mosher's amide analysis.

Step-by-Step Protocol for Mosher's Amide Analysis:

  • Derivatization:

    • In two separate flame-dried NMR tubes, dissolve a small amount (1-5 mg) of the purified chiral amine in an anhydrous deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or triethylamine).

    • To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same base.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining acid chloride with a small amount of methanol.

    • The diastereomeric amides can often be analyzed directly in the NMR tube. If necessary, purify the amides by flash chromatography to remove any impurities.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques such as COSY and HSQC may be necessary for complex molecules.

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • According to Mosher's model for amides, protons on one side of the MTPA plane will experience a positive Δδ, while protons on the other side will have a negative Δδ.

    • By analyzing the sign of the Δδ values for various protons in the molecule, the absolute configuration of the original amine can be deduced. [1]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Workflow for X-ray Crystallography:

Figure 3. A simplified workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Sample Preparation and Analysis:

  • Crystal Growth:

    • This is often the most challenging step. The goal is to obtain a single crystal of sufficient size (typically 0.1-0.5 mm in each dimension) and quality (transparent, with well-defined faces and no visible defects). [2] * Common crystallization techniques include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion. Experiment with a variety of solvents and conditions.

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures. [3]3. Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer, and a beam of X-rays is passed through it. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to generate an electron density map of the crystal.

    • From this map, the positions of the atoms are determined, and the structure is refined to best fit the experimental data.

  • Determination of Absolute Configuration:

    • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. [4]

Conclusion: Ensuring Stereochemical Integrity

The stereochemical outcome of a reaction is a critical parameter that demands rigorous and accurate assessment. For reactions involving N,N,O-Triacetylhydroxylamine, a multi-faceted approach employing a combination of chiral HPLC for determining enantiomeric purity and NMR spectroscopy with chiral derivatizing agents or X-ray crystallography for assigning absolute configuration provides the most comprehensive and reliable results. By understanding the principles behind each technique and diligently following robust experimental protocols, researchers can confidently elucidate the three-dimensional structure of their reaction products, a crucial step in the journey from discovery to application.

References

  • Hermansson, J. Direct liquid chromatographic resolution of racemic drugs using α1-acid glycoprotein as the chiral stationary phase.
  • Dale, J. A., & Mosher, H. S. Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519 (1973).
  • Flack, H. D. On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881 (1983).
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  • Wei, J., Zhao, X., Deng, Z., & Liao, L. Organoselenium-Catalyzed, Hydroxy-Controlled Regio- and Stereoselective Amination of Terminal Alkenes: Efficient Synthesis of 3-Amino Allylic Alcohols. Organic Letters, 17(9), 2234-2237 (2015).
  • Mira, B., & Gairí, M. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. (2024).
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  • Latli, B., et al. Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. ACS Omega, 6(8), 5377–5384 (2021).
  • Wang, Z., et al. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 8(3), 2009–2013 (2017).
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  • Rawal, V. H., et al. Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts. The Journal of Organic Chemistry, 75(15), 5113–5116 (2010).
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A Senior Application Scientist's Guide to Kinetic Studies of Amide Bond Formation: N,N,O-Triacetylhydroxylamine in Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient and controlled formation of amide bonds is of paramount importance, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While classical methods involving carboxylic acid activation are well-established, the exploration of novel reagents with unique reactivity profiles continues to be a vibrant area of research. This guide provides a comparative framework for understanding the kinetic performance of N,N,O-Triacetylhydroxylamine (TAHA) as a representative of electrophilic aminating agents, in the context of widely used amide coupling reagents.

Given the nascent stage of kinetic studies on TAHA, this document will not only present available comparative data for established reagents but will also provide detailed, self-validating experimental protocols to empower researchers to conduct their own kinetic analyses of TAHA and its alternatives. This approach ensures scientific integrity and provides a practical roadmap for generating robust, comparable data.

Introduction to N,N,O-Triacetylhydroxylamine (TAHA) and the Landscape of Amide Bond Formation

N,N,O-Triacetylhydroxylamine belongs to the class of hydroxylamine derivatives that can function as electrophilic aminating agents.[1] In the context of amide synthesis, these reagents offer an alternative mechanistic pathway to traditional methods that rely on the nucleophilicity of amines. The inherent reactivity of TAHA is attributed to the presence of good leaving groups on the nitrogen and oxygen atoms, rendering the nitrogen atom susceptible to nucleophilic attack.

While comprehensive kinetic data for TAHA in amidation reactions is not yet widely published, its structural features suggest a potential for controlled reactivity. Understanding the kinetics of reactions involving TAHA is crucial for its adoption in complex synthetic routes where reaction rate, selectivity, and compatibility with sensitive functional groups are critical.

To provide a meaningful comparison, we will consider two major classes of established amide coupling reagents:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt).

  • Onium Salts: Including phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]

Comparative Kinetic Insights from the Literature

Direct kinetic comparison of TAHA with other coupling reagents is challenging due to the lack of published data. However, we can draw insights from studies on established reagents to create a framework for evaluation.

The kinetics of carbodiimide-mediated reactions are well-studied. For instance, the reaction of a carboxylic acid with EDC to form the O-acylisourea intermediate is often the rate-determining step.[4][5] The subsequent reaction with an amine is typically fast. The addition of HOBt can influence the reaction pathway and overall rate by forming an active ester, which can mitigate side reactions and epimerization.[4]

Onium salt-based reagents like HATU and HBTU are known for their high efficiency and rapid reaction times, often completing couplings in minutes.[2] Their reactivity is generally higher than that of carbodiimides, making them suitable for sterically hindered substrates or "difficult" couplings. However, their stability in solution can be a concern, with HBTU showing more susceptibility to decomposition than BOP under certain conditions.[3][6]

Table 1: Illustrative Comparison of Amidation Reagent Classes (Hypothetical Data for TAHA)

Reagent ClassExample(s)Typical Reaction TimeRelative Rate (Illustrative)Key Mechanistic FeatureCommon Side Reactions/ConcernsSafety Considerations
N-Acyl-O-Acyl Hydroxylamines N,N,O-Triacetylhydroxylamine (TAHA) To be determinedTo be determinedElectrophilic aminationPotential for hydrolysis; thermal decomposition profile not well-characterized.Handle with care; potential for thermal runaway.[7]
Carbodiimides EDC, DCC, DIC1 - 24 hours1xFormation of O-acylisourea intermediateEpimerization of chiral centers; formation of N-acylurea byproduct.[2]DCC and DIC can cause allergic contact dermatitis.[8]
Onium Salts (Phosphonium) BOP, PyBOP15 min - 4 hours~10-50xFormation of acyloxyphosphonium saltFormation of carcinogenic hexamethylphosphoramide (HMPA) with BOP.[2]BOP is toxic; PyBOP is a safer alternative. Many are skin and eye irritants.[8][9]
Onium Salts (Aminium/Uronium) HBTU, HATU5 min - 2 hours~20-100xFormation of activated esterGuanidinylation of the amine nucleophile if used in excess.[2]Can be potent sensitizers.[8][9]

Experimental Protocols for Kinetic Analysis

To generate the data necessary for a direct comparison, a standardized set of kinetic experiments is required. The following protocols are designed to be self-validating systems for evaluating the performance of TAHA against other amidation reagents.

General Considerations for Kinetic Experiments
  • Model Reaction: A well-characterized model reaction should be chosen, for example, the reaction of benzoic acid with benzylamine to form N-benzylbenzamide. This reaction is simple, and the starting materials and product are easily monitored.

  • Solvent: A common, inert solvent such as acetonitrile or tetrahydrofuran (THF) should be used. The choice of solvent can significantly impact reaction rates.

  • Temperature Control: All experiments must be conducted in a thermostatted reactor to ensure constant temperature.[10]

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of reactants and products over time by taking aliquots from the reaction mixture.

Methodology:

  • Standard Curve Generation: Prepare standard solutions of the carboxylic acid, amine, and amide product of known concentrations. Inject these standards into the HPLC to generate calibration curves for each species.

  • Reaction Setup: In a thermostatted round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and a non-reactive internal standard in the chosen solvent.

  • Reaction Initiation: Add the amine (1.0 eq.) followed by the coupling reagent (e.g., TAHA, EDC/HOBt, or HATU) (1.1 eq.) to initiate the reaction. Start a timer immediately.

  • Aliquoting: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) that stops the reaction.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC.[10][11] Use the calibration curves to determine the concentration of the reactants and the product at each time point.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the initial slope of this curve. The reaction order can be determined by varying the initial concentrations of the reactants.

Causality Behind Experimental Choices:

  • The use of an internal standard corrects for variations in injection volume and sample preparation.

  • Quenching is essential to stop the reaction at a precise time point, ensuring accurate kinetic data.

  • HPLC provides excellent separation and quantification of multiple components in the reaction mixture.[12]

Protocol 2: In-Situ Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for continuous monitoring of the reaction without the need for sampling.[13][14]

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the carboxylic acid and amine in a deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials.

  • Reaction Initiation: Add the coupling reagent to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. The relative integrals will change over time, allowing for the determination of the reaction progress. Plot the concentration (or relative integral) of the product versus time to determine the reaction rate.[15][16]

Causality Behind Experimental Choices:

  • In-situ monitoring avoids errors associated with quenching and sample handling.[17]

  • NMR provides structural information, which can help identify any intermediates or side products.[18]

  • The choice of a deuterated solvent is necessary for the NMR experiment.

Protocol 3: In-Situ Kinetic Analysis by Infrared (IR) Spectroscopy

This method is particularly useful for monitoring the disappearance of the carboxylic acid carbonyl stretch and the appearance of the amide carbonyl stretch.[19][20][21][22]

Methodology:

  • Setup: Use a reaction vessel equipped with an in-situ IR probe (e.g., an ATR-FTIR probe).

  • Background Spectrum: Acquire a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation: Add the reactants and the coupling reagent to the vessel and begin data acquisition.

  • Data Collection: Collect IR spectra at regular intervals throughout the reaction.

  • Data Analysis: Monitor the change in absorbance of characteristic IR bands (e.g., C=O stretch of the carboxylic acid and the amide) over time. Convert absorbance to concentration using the Beer-Lambert law (requires prior calibration). Plot concentration versus time to determine the reaction kinetics.

Causality Behind Experimental Choices:

  • In-situ IR provides real-time data on the concentrations of key functional groups.

  • This technique is non-invasive and does not require sampling.

  • It is particularly well-suited for reactions in which there are clear and distinct IR bands for reactants and products.

Visualization of Experimental Workflow and Reaction Mechanisms

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_hplc HPLC Method cluster_insitu In-Situ Methods cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Acid, Amine, Reagent, Internal Standard) prep_standards Prepare HPLC/NMR Standards prep_reagents->prep_standards calibrate Generate Calibration Curves prep_standards->calibrate setup Set up Thermostatted Reactor (Inert Atmosphere) initiate Initiate Reaction (Add Reagents) setup->initiate aliquot Take Aliquots at Time Intervals initiate->aliquot nmr NMR Spectroscopy initiate->nmr ir IR Spectroscopy initiate->ir quench Quench Reaction aliquot->quench hplc_analysis Analyze by HPLC quench->hplc_analysis plot Plot Concentration vs. Time hplc_analysis->plot nmr->plot ir->plot rate Determine Reaction Rate and Order plot->rate compare Compare Kinetic Parameters rate->compare

Caption: Workflow for Comparative Kinetic Analysis of Amidation Reagents.

Generalized Amidation Mechanisms

G cluster_carbodiimide Carbodiimide Mechanism (e.g., EDC) cluster_onium Onium Salt Mechanism (e.g., HATU) cluster_taha Proposed TAHA Mechanism RCOOH_C R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH_C->O_acylisourea + EDC EDC EDC Amide_C Amide + Urea byproduct O_acylisourea->Amide_C + R'-NH2 RNH2_C R'-NH2 RCOOH_O R-COOH Active_Ester Activated Ester Intermediate RCOOH_O->Active_Ester + HATU HATU HATU Amide_O Amide + Byproducts Active_Ester->Amide_O + R'-NH2 RNH2_O R'-NH2 TAHA N,N,O-Triacetylhydroxylamine (TAHA) RNH2_T R'-NH2 Intermediate_T Tetrahedral Intermediate RNH2_T->Intermediate_T + TAHA Amide_T Amide + Diacetamide + Acetic Acid Intermediate_T->Amide_T Collapse

Caption: Generalized Mechanisms for Different Classes of Amidation Reagents.

Safety, Stability, and Practical Considerations

When selecting an amidation reagent, kinetic performance is not the only factor. Safety, stability, and ease of use are also critical considerations.

  • Thermal Stability: Many coupling reagents contain high-energy functional groups and can be thermally unstable.[7] It is crucial to consult safety data sheets and perform thermal hazard analysis, especially for scale-up operations. The thermal stability of TAHA is not well-documented and should be carefully evaluated before use.

  • Toxicity and Byproducts: Some coupling reagents and their byproducts are toxic. For example, BOP generates the carcinogen HMPA.[2] The byproducts of TAHA are expected to be diacetamide and acetic acid, which are generally less hazardous.

  • Side Reactions: Common side reactions include epimerization of chiral centers, which is a significant concern in peptide synthesis. The choice of reagent and additives can mitigate this risk.[2] The potential for side reactions with TAHA should be thoroughly investigated.

  • Cost and Atom Economy: The cost and atom economy of the reagents are important considerations, particularly in industrial applications.

Conclusion and Future Outlook

N,N,O-Triacetylhydroxylamine represents an interesting, yet underexplored, class of reagents for amide bond formation. While a comprehensive kinetic comparison with established methods is currently limited by the lack of published data, this guide provides the necessary framework and experimental protocols for researchers to conduct such studies. By systematically applying the outlined kinetic analysis methods, a clearer understanding of the performance of TAHA in terms of reaction rate, selectivity, and substrate scope can be achieved.

Future research should focus on generating this fundamental kinetic data for TAHA and other novel electrophilic aminating agents. This will not only allow for a direct comparison with existing reagents but will also facilitate the rational design of new synthetic methodologies and the selection of the optimal reagent for a given chemical transformation, ultimately advancing the field of drug discovery and development.

References

  • Black, P. J., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(25), 9602–9609.
  • Chai, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30489–30500.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Dubina, V. M., et al. (2008). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 6(1), 29-34.
  • Kumar, J. K., & Oliver, J. S. (2002). Proximity Effects in Monolayer Films: Kinetic Analysis of Amide Bond Formation at the Air-Water Interface Using 1H NMR Spectroscopy. Journal of the American Chemical Society, 124(38), 11307–11314.
  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gayo, L. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 204–221.
  • Tsurui, H., et al. (2001). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters, 30(8), 734-735.
  • Dubina, V. M., et al. (2008). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 6(1), 29-34.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Mettler-Toledo. (n.d.). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst. Retrieved from [Link]

  • Black, P. J., et al. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. The Journal of Organic Chemistry, 72(25), 9602-9609.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Puspitasari, F., et al. (2018). The product of amidation reaction using HPLC analysis.
  • D'Elia, V., et al. (2010). In Situ ATR-IR Spectroscopic and Reaction Kinetics Studies of Water−Gas Shift and Methanol Reforming on Pt/Al2O3 Catalysts in Vapor and Liquid Phases. The Journal of Physical Chemistry C, 114(40), 17049–17060.
  • Gayo, L. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 204–221.
  • Mettler-Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]

  • Kumar, J. K., & Oliver, J. S. (2002). Kinetic Analysis of Amide Bond Formation at the Air-Water Interface Using 1H NMR Spectroscopy. Journal of the American Chemical Society, 124(38), 11307-11314.
  • O'Neil, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Kim, T. K., et al. (2008). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 51(4), 295-301.
  • Le, T., et al. (2019). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 23(10), 2196–2213.
  • Wu, H., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.
  • D'Elia, V., et al. (2010). In situ ATR-IR spectroscopic and reaction kinetics studies of water-gas shift and methanol reforming on Pt/Al2O3 catalysts in vapor and liquid phases. The Journal of Physical Chemistry C, 114(40), 17049–17060.
  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • servicing.acs.org. (n.d.).
  • Mettler-Toledo. (n.d.). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst. Retrieved from [Link]

  • Chemistry - The Central Science. (2024, April 13).
  • Zhang, Y., et al. (2020). Cation Exchange-HPLC and mass spectrometry reveal C-terminal amidation of an IgG1 heavy chain.

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comparing methylamine and hydroxylamine for quenching NHS ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Methylamine vs. Hydroxylamine

Executive Summary

In bioconjugation workflows involving N-hydroxysuccinimide (NHS) esters, the "quenching" step is often treated as a trivial afterthought. However, the choice of quenching reagent dictates the chemical fidelity of the final conjugate. This guide analyzes two distinct quenching mechanisms: Methylamine , which acts as a permanent "capping" agent, and Hydroxylamine , which functions as a "corrective" agent capable of reversing non-specific esterification.

Mechanistic Principles

To select the appropriate quencher, one must understand the fate of the unreacted NHS ester and the potential side products formed on the protein surface.

The Methylamine Route: Permanent Capping

Methylamine (


) acts as a small, unhindered primary amine. It attacks the carbonyl carbon of the residual NHS ester, displacing the NHS leaving group and forming a stable N-methyl amide .
  • Outcome: The unreacted NHS ester is permanently converted into a neutral, non-reactive amide.

  • Charge Impact: Minimal. Converts an active ester to a neutral amide.

The Hydroxylamine Route: Quenching & Stripping

Hydroxylamine (


) is a potent nucleophile that acts dually.
  • Quenching: It reacts with free NHS esters to form hydroxamic acid derivatives.

  • Stripping (Deacylation): Crucially, NHS esters can non-specifically react with Tyrosine, Serine, and Threonine residues (forming unstable esters) or Cysteine (forming thioesters). Hydroxylamine attacks these labile ester bonds, cleaving the modification and restoring the native amino acid side chain.

  • Outcome: Removal of "off-target" labeling on Oxygen and Sulfur nucleophiles, while leaving the desired stable amide bonds (on Lysines) intact.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways of these two reagents.

QuenchingMechanism NHS_Ester Unreacted NHS-Ester Methylamine Methylamine (CH3NH2) NHS_Ester->Methylamine + Hydroxylamine Hydroxylamine (NH2OH) NHS_Ester->Hydroxylamine + Off_Target Off-Target (Tyr/Ser/Cys) Off_Target->Methylamine No Reaction (Mod remains) Off_Target->Hydroxylamine Attack by Nucleophile Stable_Amide Stable N-Methyl Amide Cap Methylamine->Stable_Amide Irreversible Amidation Hydroxamic Hydroxamic Acid Derivative Hydroxylamine->Hydroxamic Quenching Restored Restored Native Residue (OH/SH) Hydroxylamine->Restored Deacylation (Cleanup)

Figure 1: Mechanistic divergence. Methylamine permanently caps reactants, whereas Hydroxylamine quenches free esters and actively reverses labile off-target modifications.

Comparative Performance Data

The following table summarizes the physicochemical impact of each quencher on the final bioconjugate.

FeatureMethylamineHydroxylamine
Primary Mechanism Amidation (Capping)Hydroxamation & Deacylation
Reaction Kinetics Fast (High nucleophilicity)Moderate to Fast
Stability of Product Extremely High (Amide bond)Moderate (Hydroxamate)
Effect on Tyrosine/Serine None (Modifications remain)Restorative (Cleaves esters)
Effect on Thioesters NoneCleaves Thioesters (Risk to Cys-linked drugs)
Charge Alteration Neutral CapIntroduces ionizable hydroxyl group
Buffer Compatibility Broad (pH 7.0–9.0)Requires careful pH control (pH 7.0–8.5)
Application Scenarios: When to Use Which?
Case A: High-Fidelity Antibody Labeling (Use Hydroxylamine)

When labeling antibodies, preserving the antigen-binding affinity is paramount. NHS esters can occasionally react with Tyrosines in the Complementarity Determining Regions (CDRs).

  • Recommendation: Use Hydroxylamine. It strips the labile esters from the Tyrosines in the CDRs, potentially restoring binding activity that would be lost if the modification were "locked in" by methylamine or left alone.

Case B: Chemical Stability & Thiol Preservation (Use Methylamine)

If your protein contains native disulfide bonds that are sensitive, or if you are generating an intermediate for further reaction with thiols (e.g., Maleimide crosslinking downstream).

  • Recommendation: Use Methylamine. Hydroxylamine is a known deacylating agent for thioesters and can interfere with downstream sulfur chemistry. Methylamine provides a clean, inert "stop" signal without disturbing the protein's sulfur landscape.

Validated Experimental Protocols
Protocol A: Hydroxylamine "Stop & Clean" Method

Best for: Maximizing specific activity of enzymes or antibodies.

  • Preparation: Prepare a stock solution of 1.5 M Hydroxylamine-HCl.

    • Critical: Adjust pH to 8.5 using NaOH immediately before use. Hydroxylamine is unstable at high pH over long periods.

  • Quenching: Add Hydroxylamine stock to the NHS-reaction mixture to a final concentration of 150 mM.

  • Incubation: Incubate at room temperature (20–25°C) for 1 hour.

    • Why 1 hour? While quenching free NHS esters happens in minutes, the deacylation (stripping) of Tyrosine residues is slower and requires this extended duration.

  • Purification: Desalt immediately using a Zeba Spin column or dialysis to remove excess hydroxylamine and the cleaved N-hydroxysuccinimide byproduct.

Protocol B: Methylamine "Rapid Cap" Method

Best for: Structural proteomics or when preserving labile modifications is not required.

  • Preparation: Prepare a 1.0 M Methylamine-HCl stock solution (pH 8.0).

  • Quenching: Add Methylamine stock to the reaction to a final concentration of 50–100 mM.

    • Note: Methylamine is a smaller, more aggressive nucleophile for free esters; lower concentrations are sufficient compared to Tris or Glycine.

  • Incubation: Incubate at room temperature for 10–20 minutes.

  • Purification: Remove excess reagents via size-exclusion chromatography.

Decision Workflow

Use this logic gate to determine the optimal reagent for your specific molecule.

DecisionTree Start Start: NHS-Ester Reaction Complete Q1 Is the protein active site sensitive to Tyr/Ser mod? Start->Q1 Q2 Does the protein contain critical Thioesters/Disulfides? Q1->Q2 No / Unknown Use_Hydroxyl USE HYDROXYLAMINE (Restores Activity) Q1->Use_Hydroxyl Yes (Need Cleanup) Use_Methyl USE METHYLAMINE (Stable Capping) Q2->Use_Methyl Yes (Protect Sulfur) Warning CAUTION: Hydroxylamine may cleave thioesters Q2->Warning No Warning->Use_Hydroxyl Proceed with Cleanup

Figure 2: Decision matrix for quencher selection based on protein structural constraints.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Context: The definitive source on NHS-ester chemistry and the specific use of hydroxylamine for deacyl
  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide.

    • Context: Protocols for amine-reactive crosslinker chemistry and quenching recommend
  • Lomant, A. J., & Fairbanks, G. (1976). Structural properties of the hemoglobin-S polymer: Interaction of hemoglobin-S with bifunctional cross-linking reagents. Journal of Molecular Biology, 104(1), 243-261.

    • Context: Early foundational work demonstrating the reversibility of NHS-ester reactions on Histidine and Tyrosine using hydroxylamine.

Safety Operating Guide

Mastering the Molecule: A Senior Scientist's Guide to Safely Handling N,N,O-Triacetylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and drug development, N,N,O-Triacetylhydroxylamine (TAHA) is a powerful tool. However, its utility as a potent acetylating agent is counterbalanced by inherent instability. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond mere procedural steps to explain the critical reasoning behind each safety precaution. Our objective is to instill a deep, intuitive understanding of the risks, enabling you to work with confidence and precision.

The Hazard Profile: Understanding the Reactivity of N,N,O-Triacetylhydroxylamine

At its core, the imperative for caution with N,N,O-Triacetylhydroxylamine stems from its chemical structure. The presence of a nitrogen-oxygen bond renders the molecule susceptible to exothermic decomposition. This process can be initiated by heat, impurities, or shock, potentially leading to a rapid release of energy. As a highly effective acetylating agent, it readily reacts with nucleophiles, a characteristic that extends to biological tissues, making it a skin and eye irritant.[1]

Core Hazards:

  • Thermal Instability: The compound can undergo vigorous, heat-releasing decomposition.

  • Chemical Reactivity: As a potent acetylating agent, it poses a contact hazard.

  • Irritant: Causes serious eye and skin irritation.[1]

A comprehensive understanding of these hazards is the foundation of a robust safety protocol, informing every aspect of its handling, from personal protective equipment to disposal.

Personal Protective Equipment (PPE): An Essential Barrier

While engineering controls like a chemical fume hood are the first and most critical line of defense, a meticulously chosen PPE ensemble is mandatory. Each component is selected to counter the specific threats posed by TAHA.

Table 1: Personal Protective Equipment for N,N,O-Triacetylhydroxylamine
Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Full-Face ShieldTAHA is known to cause serious eye irritation.[1] Goggles are essential to protect against splashes, and a face shield provides a secondary barrier for the entire face. Standard safety glasses are inadequate.
Hands Nitrile or Butyl Rubber Gloves (Double-Gloving Recommended)To prevent skin irritation, chemically resistant gloves are necessary.[1] Double-gloving is a best practice, offering an additional layer of protection against tears and permeation.
Body Flame-Retardant Laboratory CoatDue to the risk of exothermic decomposition, a flame-retardant coat is crucial for protection against potential thermal hazards.
Respiratory Not required with proper engineering controlsAll work with TAHA must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

Operational Blueprint: A Step-by-Step Protocol for Safe Handling

A disciplined, sequential workflow is non-negotiable when handling TAHA. The following process diagram outlines the critical stages, each with its own set of safety considerations.

TAHA_Safe_Handling_Workflow A Pre-Operation Safety Check B Dispensing and Aliquotting A->B Verify fume hood functionality C Reaction Execution B->C Use non-sparking tools D Reaction Quenching and Work-up C->D Maintain strict temperature control E Waste Segregation and Temporary Storage D->E Ensure complete neutralization of reactive species F Final Disposal E->F Properly label all waste containers

Caption: A logical workflow for the safe laboratory use of TAHA.

Detailed Experimental Protocol
  • Pre-Operation Safety Check:

    • Confirm that the chemical fume hood is functioning correctly and that the sash is positioned at the appropriate height.

    • Don all PPE as specified in Table 1.

    • Visually inspect the TAHA container for any signs of pressurization, discoloration, or other indicators of degradation.

    • Ensure that a spill kit containing appropriate absorbent materials and a neutralizing agent (such as sodium bicarbonate) is readily accessible.

  • Dispensing and Aliquotting:

    • All transfers must be performed within the fume hood.

    • To mitigate the risk of ignition from static electricity, use grounded equipment.

    • Dispense the liquid slowly and deliberately to prevent splashing.

  • Reaction Execution:

    • If the reaction is expected to be exothermic, prepare a cooling bath (e.g., ice-water) to manage the temperature.

    • Add TAHA to the reaction mixture in a controlled manner (e.g., dropwise) to avoid a runaway reaction.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm, such as a rapid temperature spike or excessive gas evolution.

  • Reaction Quenching and Work-up:

    • Any unreacted TAHA must be safely neutralized. This is typically achieved by the slow and controlled addition of a suitable quenching agent, such as an alcohol or a primary/secondary amine, in a cooled vessel.

Disposal Strategy: Responsible Management of TAHA Waste

The reactive nature of TAHA necessitates a stringent and well-defined waste disposal plan to prevent delayed reactions and environmental contamination.

Waste Handling and Storage
  • Dedicated Waste Stream: All materials contaminated with TAHA, including gloves, pipette tips, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.

  • Neutralized Aqueous Waste: Aqueous solutions from the quenching process should be neutralized before being added to the appropriate aqueous hazardous waste container.

  • Interim Storage: Waste containers should be kept in a designated satellite accumulation area with secondary containment to prevent spills.

Final Disposal
  • All TAHA-containing waste must be disposed of through your institution's certified hazardous waste management program.

  • Under no circumstances should TAHA waste be mixed with other waste streams unless explicitly approved by your institution's environmental health and safety office.

  • For bulk quantities, disposal may involve incineration in a specialized facility equipped with afterburners and scrubbers, a process that must be handled by trained professionals in compliance with all relevant regulations.

By embedding these principles and protocols into your laboratory's standard operating procedures, you can harness the synthetic power of N,N,O-Triacetylhydroxylamine while upholding the highest standards of safety and scientific integrity.

References

  • TCI Chemicals.
  • PubChem. N,N,O-Triacetylhydroxylamine.
  • Cole-Parmer. Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%.
  • PubChem. Laboratory Chemical Safety Summary (LCSS) for N,N,O-Triacetylhydroxylamine.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • TCI Chemicals. Safety Data Sheet - O-(4-Nitrobenzoyl)hydroxylamine.
  • Chem Service.
  • Wikipedia.
  • University of Cambridge. Personal Protective Equipment (PPE) for Handling Liquid Nitrogen and other Cryogenic Liquids.
  • Gas Safe Consultants. Cryogenic Personal Protective Equipment (PPE).
  • University of California, Berkeley.
  • Pennsylvania State University. Liquid Nitrogen Handling Fact Sheet.
  • Acetylation.
  • USDA Agricultural Research Service. Liquid Nitrogen Safety Guidelines.
  • Bitesize Bio. How to Handle Strong Acids in the Lab.
  • Cryo Associates, Inc. Safety Precautions for Using Liquid Nitrogen.
  • Chemcess.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.